molecular formula C7H6BrNO2 B1442905 6-Bromo-5-methylnicotinic acid CAS No. 901300-51-4

6-Bromo-5-methylnicotinic acid

Cat. No.: B1442905
CAS No.: 901300-51-4
M. Wt: 216.03 g/mol
InChI Key: CUYJCEDJAWSYJG-UHFFFAOYSA-N
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Description

6-Bromo-5-methylnicotinic acid (CAS 901300-51-4) is a valuable substituted pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C7H6BrNO2 and a molecular weight of 216.03 g/mol, this compound is characterized by its bromo and methyl functional groups positioned on the pyridine ring, making it a key intermediate for the construction of more complex molecules . This chemical is primarily used in laboratory research and development. Its specific substitution pattern makes it a crucial precursor in medicinal chemistry, particularly for exploring structure-activity relationships and synthesizing potential active pharmaceutical ingredients (APIs) . Related nicotinic acid derivatives are known to be intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etoricoxib, highlighting the importance of this chemical class in drug discovery . Handling and storage of this reagent require specific conditions to maintain its stability and purity. It is recommended to be stored sealed in a dry environment at 2-8°C . As a standard safety precaution, this product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

6-bromo-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYJCEDJAWSYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901300-51-4
Record name 6-bromo-5-methylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its physicochemical properties are critical determinants of its synthetic utility, formulation potential, and pharmacokinetic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative methodologies for its characterization, discusses expected values based on analogous structures, and explains the causal reasoning behind these analytical techniques, thereby equipping scientists with the necessary framework for its empirical evaluation.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in characterizing its behavior. This compound belongs to the class of halogenated pyridine derivatives, which are prominent scaffolds in numerous biologically active compounds.

  • IUPAC Name: 6-Bromo-5-methylpyridine-3-carboxylic acid

  • CAS Number: 901300-51-4[1][2]

  • Molecular Formula: C₇H₆BrNO₂[3]

  • Molecular Weight: 216.03 g/mol [3]

  • SMILES: O=C(O)C1=CN=C(Br)C(C)=C1[3]

Molecular Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. Given the absence of published experimental data, this table highlights the properties to be determined and serves as a template for researchers to populate as they conduct their analyses using the protocols detailed in this guide.

PropertyValueMethod of Determination
Molecular Weight 216.03 g/mol Calculation from Molecular Formula
Melting Point To be determined (TBD)Capillary Method (e.g., Mel-Temp apparatus)
Aqueous Solubility TBDThermodynamic Shake-Flask Method
pKa (Acidity Constant) Predicted: ~3.25 (for isomer)[4] TBD (experimental)Potentiometric Titration
LogP (Lipophilicity) Predicted: 1.5 (for isomer)[5] TBD (experimental)Shake-Flask Method (Octanol/Water)

Structural and Spectroscopic Characterization

The elucidation of a molecule's structure and connectivity is paramount. Standard analytical techniques provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the following spectral characteristics are anticipated.

¹H NMR:

  • Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). The proton at the C2 position and the proton at the C4 position will appear as singlets due to the substitution pattern. The electron-withdrawing nature of the carboxylic acid and the bromine atom will likely shift these protons downfield.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group (C5-CH₃) is expected, likely in the δ 2.0-2.5 ppm range.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed, typically at a very downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule[6].

  • Aromatic Carbons: Five signals will be present in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C6) and the carbons adjacent to the nitrogen will be significantly influenced by heteroatom effects.

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield position (δ 165-180 ppm).

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Ionization (EI) would likely show:

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected. Due to the presence of bromine, this will manifest as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 215) and one for the ⁸¹Br isotope (at m/z 217). The exact mass of the monoisotopic peak is 214.95819 Da[5].

  • Key Fragments: Common fragmentation patterns for nicotinic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic group (-COOH, M-45). The analogous compound 5-bromonicotinic acid shows major peaks at m/z 201/203 (M⁺) and 183/185 (M⁺ - H₂O)[7].

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and its packing in the solid state. While a crystal structure for this compound is not publicly available, analysis of the closely related 6-methylnicotinic acid reveals key expected features[8][9].

  • Planarity: The pyridine ring system is expected to be nearly planar.

  • Intermolecular Interactions: The crystal structure will likely be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another (O-H···N)[9].

  • π-π Stacking: Face-to-face π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice[8][9].

Experimental Methodologies: A Practical Guide

The following sections provide detailed, step-by-step protocols for determining the core physicochemical properties. These methods are foundational in any drug discovery or chemical development setting.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Finely grind a small amount of this compound.

  • Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Approximate Determination: Heat the block rapidly to get a rough estimate of the melting point. Note the temperature and allow the apparatus to cool.

  • Accurate Determination: Prepare a new sample and heat the block again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).

  • Reporting: The melting point is reported as the range from T_initial to T_final. Repeat for consistency.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is a critical parameter for predicting oral absorption. The shake-flask method is the "gold standard" as it ensures that equilibrium is reached between the undissolved solid and the saturated solution over an extended period.[10]

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid ensures saturation.

  • Equilibration: Place the vial in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved[11].

  • Phase Separation: After incubation, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation. This step is critical to avoid including undissolved particles in the analysis.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS[12].

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically reported in µg/mL, mg/mL, or µM.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant is added, allowing for the direct determination of the pKa at the half-equivalence point.[13][14]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[15].

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in high-purity water to a known concentration (e.g., 1 mM). A co-solvent may be used if aqueous solubility is low, but the pKa value will then be specific to that solvent system[14].

  • Inert Atmosphere: Place the solution in a jacketed vessel at a constant temperature and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of an acid[16].

  • Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acid) into the sample solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding[16].

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope (the inflection point of the sigmoid curve). The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point[13].

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • van der Meer, D., et al. (2021). Development of Methods for the Determination of pKa Values. PMC, NIH. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Anichem. (n.d.). This compound. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

  • IUCr. (2011). 6-Methylnicotinic acid. Acta Cryst. E67, o2345. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a key heterocyclic scaffold in medicinal chemistry and materials science. Its structural features, including the bromine atom, a methyl group, and a carboxylic acid on a pyridine ring, offer multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and the rational design of novel compounds.

Molecular Structure and Key Features

The structure of this compound dictates its spectroscopic characteristics. The pyridine ring is an electron-deficient aromatic system. The substituents—a bromine atom, a methyl group, and a carboxylic acid—each exert distinct electronic effects that influence the chemical environment of the individual atoms and bonds within the molecule.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the protons of the methyl group, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH12.0 - 14.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
H-2~8.9Singlet (or narrow doublet)1HProtons alpha to the nitrogen in a pyridine ring are significantly deshielded. The expected coupling to H-4 would be small (long-range).
H-4~8.2Singlet (or narrow doublet)1HThis proton is deshielded by the aromatic ring currents and the electron-withdrawing carboxylic acid group. Long-range coupling to H-2 may be observed.
CH₃~2.5Singlet3HThe methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for such groups.
In-depth Analysis and Experimental Considerations

The predicted chemical shifts are based on the analysis of substituted pyridine derivatives.[1][2][3] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group at C-3 causes a downfield shift for the ring protons (H-2 and H-4) into the aromatic region. The bromine atom at C-6 and the methyl group at C-5 will have a smaller, but noticeable, influence on the precise positions of these signals.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (zg30 or similar).

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Figure 2: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environment of each unique carbon atom in the molecule. For this compound, we expect seven distinct signals.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~165-170The carbonyl carbon of the carboxylic acid is highly deshielded.[4]
C-2~152Aromatic carbon alpha to nitrogen is significantly deshielded.
C-6~148Aromatic carbon alpha to nitrogen and attached to bromine. The "heavy atom effect" of bromine can influence this shift.[5]
C-4~140Aromatic carbon para to the nitrogen.
C-3~130Aromatic carbon bearing the carboxylic acid group.
C-5~125Aromatic carbon attached to the methyl group.
CH₃~18-25The methyl carbon, appearing in the aliphatic region.[6][7]
In-depth Analysis and Experimental Considerations

The chemical shifts in the aromatic region are influenced by the complex interplay of the electronic effects of all substituents. The assignments provided are based on general principles for substituted pyridines and other aromatic systems.[8] It is important to note that computational prediction of the chemical shift for carbons directly bonded to heavy atoms like bromine can be less accurate with standard methods due to relativistic effects.[5]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 220-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O-H stretchBroad, StrongCarboxylic Acid
~3000-3100C-H stretch (aromatic)MediumPyridine Ring
~2850-2960C-H stretch (aliphatic)Medium-WeakMethyl Group
1680-1720C=O stretchStrongCarboxylic Acid
1550-1600C=C & C=N stretchMedium-StrongPyridine Ring
1210-1320C-O stretchMediumCarboxylic Acid
1000-1100C-Br stretchMedium-WeakBromo-substituent
In-depth Analysis and Experimental Considerations

The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[9][10] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[11] The presence of both aromatic and aliphatic C-H stretches can be distinguished, with the aromatic C-H stretch typically appearing at a slightly higher wavenumber (>3000 cm⁻¹).[12]

Experimental Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[13][14]

    • m/z for C₇H₆⁷⁹BrNO₂: 214.96

    • m/z for C₇H₆⁸¹BrNO₂: 216.96

  • Key Fragmentation Pathways:

    • Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

    • Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of Br (M-79/81): Cleavage of the C-Br bond.

    • Loss of CO (from M-OH): Subsequent loss of carbon monoxide after initial loss of the hydroxyl radical.

G M [M]⁺˙ m/z 215/217 M_minus_OH [M-OH]⁺ m/z 198/200 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 170/172 M->M_minus_COOH -COOH M_minus_Br [M-Br]⁺ m/z 136 M->M_minus_Br -Br M_minus_OH_minus_CO [M-OH-CO]⁺ m/z 170/172 M_minus_OH->M_minus_OH_minus_CO -CO

Figure 3: Plausible fragmentation pathway for this compound.

In-depth Analysis and Experimental Considerations

The isotopic signature of bromine is the most definitive feature in the mass spectrum of this compound.[15] The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. The pyridine ring itself is relatively stable and may remain intact in several major fragments.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or via a direct insertion probe for Electron Ionization (EI).

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating foundational principles of spectroscopy with data from analogous structures, a detailed and reliable characterization of this important chemical intermediate has been constructed. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers in their synthetic and analytical endeavors. This multi-faceted spectroscopic approach ensures confident structural verification and purity assessment, which are critical for the advancement of research and development in the chemical and pharmaceutical sciences.

References

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  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).
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  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences.
  • Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Royal Society of Chemistry.
  • This compound. (n.d.). BLD Pharm.
  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • Spectroscopy of Carboxylic Acid Deriv
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).
  • Infrared Spectroscopy Handout. (n.d.). University of Colorado Boulder.
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.
  • Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange.
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  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Chemistry Stack Exchange.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2025).
  • 6-Amino-5-bromo-2-methyl-nicotinic acid methyl ester(1780195-99-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • ¹³C NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.).
  • Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. (n.d.). PubMed Central.
  • 5-Bromo-6-methylnicotinic acid. (n.d.). PubChem.
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  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
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  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.).
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  • 5-Bromonicotinic acid. (n.d.). PubChem.
  • 6-Bromo-2-methylnicotinic acid. (n.d.). ChemScene.
  • 6-Bromo-2-methylnicotinic acid. (n.d.). J&K Scientific LLC.
  • 6-Bromo-5-pivalamidonicotinic acid. (n.d.). Sigma-Aldrich.
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  • Methyl 5-bromo-6-methylnicotin

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-5-methylnicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this substituted pyridine derivative. We will explore the influence of the bromo, methyl, and carboxylic acid functional groups on the spectral features, offering a predictive framework in the absence of extensive published experimental data and detailing the causality behind experimental choices.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring—governs its chemical reactivity, intermolecular interactions, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will provide a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects on the pyridine ring.

Experimental Design and Rationale

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation Protocol

A well-prepared sample is crucial for obtaining high-resolution NMR spectra with minimal artifacts.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh the desired amount of this compound. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (20-50 mg).[3][4][5]

  • Solvent Selection: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively dissolves the carboxylic acid, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum.[6] The residual proton signal of DMSO-d₆ at approximately 2.50 ppm can serve as a secondary chemical shift reference.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. This volume ensures an optimal sample height in a standard 5 mm NMR tube, which is critical for proper shimming and spectral resolution.[5][6]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the solid.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean, dry NMR tube.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality of Choices:

  • DMSO-d₆: Chosen for its excellent solvating power for polar aromatic carboxylic acids and to enable observation of the exchangeable carboxylic acid proton.

  • Filtration: Essential to remove microscopic solid impurities that can distort the local magnetic field, leading to broadened spectral lines.[4][6]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR
Operating Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard 90° pulseProton-decoupled
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 2-5 seconds2-5 seconds
Number of Scans 8-161024 or more
Spectral Width 0-14 ppm0-200 ppm
Referencing Residual DMSO-d₆ at 2.50 ppmDMSO-d₆ at 39.52 ppm

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known chemical shifts of pyridine and the application of substituent chemical shift (SCS) effects for bromo, methyl, and carboxylic acid groups.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.8 - 9.0DoubletJH2-H4 ≈ 2.0-3.0 Hz
H-48.1 - 8.3DoubletJH4-H2 ≈ 2.0-3.0 Hz
-CH₃2.4 - 2.6SingletN/A
-COOH12.0 - 14.0Broad SingletN/A
Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm)
C-2151 - 154
C-3135 - 138
C-4140 - 143
C-5130 - 133
C-6145 - 148
-COOH165 - 168
-CH₃18 - 22

Spectral Interpretation and Discussion

The predicted spectra are a direct reflection of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring.

  • H-2 and H-4 (Aromatic Protons): The pyridine ring has two remaining protons at positions 2 and 4. The proton at C-2 is ortho to the nitrogen atom and is expected to be the most downfield aromatic proton due to the deshielding effect of the electronegative nitrogen. The proton at C-4 is para to the nitrogen and will also be significantly downfield. These two protons will exhibit a meta-coupling to each other, resulting in two doublets with a small coupling constant, typically in the range of 2-3 Hz.

  • -CH₃ (Methyl Protons): The methyl group at C-5 is not adjacent to any protons, so its signal will appear as a singlet in the upfield region, likely between 2.4 and 2.6 ppm.

  • -COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is acidic and its chemical shift is highly dependent on concentration and temperature. It is expected to appear as a broad singlet at a very downfield position (12-14 ppm) and will readily exchange with deuterium if D₂O is added to the sample.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the substituted pyridine ring and the carbon of the methyl group.

  • C-2, C-4, and C-6 (Ring Carbons Adjacent to Nitrogen or Bromine): The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the bromine (C-6) will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the bromine (C-6) is expected to be the most downfield of the ring carbons.

  • C-3 and C-5 (Substituted Ring Carbons): The carbons bearing the carboxylic acid (C-3) and the methyl group (C-5) will have their chemical shifts influenced by these substituents. Additivity rules for substituted pyridines are essential for a more precise prediction.[7][8]

  • -COOH (Carboxylic Acid Carbon): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups, typically between 165 and 168 ppm.

  • -CH₃ (Methyl Carbon): The methyl carbon will be the most upfield signal, appearing in the aliphatic region of the spectrum (18-22 ppm).

Visualization of Molecular Structure and Workflow

Visual aids are indispensable for understanding molecular structure and experimental processes.

molecular_structure cluster_molecule This compound N1 N C2 C N1->C2 C3 C C2->C3 H11 H C2->H11 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 H12 H C4->H12 C6 C C5->C6 C13 C C5->C13 C6->N1 Br7 Br C6->Br7 O9 O C8->O9 O10 O C8->O10 H17 H O10->H17 H14 H C13->H14 H15 H C13->H15 H16 H C13->H16 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load Prepared Sample shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process Raw Data (FID) reference Reference Spectra process->reference integrate Integrate & Pick Peaks reference->integrate analyze Assign Signals & Interpret integrate->analyze report report analyze->report Final Report

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on the pyridine nucleus, researchers can confidently approach the structural elucidation of this and related compounds. The presented protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality experimental data, which can then be interpreted within the theoretical framework outlined in this document.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Hatton, J. V., & Richards, R. E. (1962). N.M.R. shifts in aromatic solvents. Molecular Physics, 5(2), 139–149. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Williamson, K. L., & Fenstermaker, J. C. (1966). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society, 88(14), 3343–3348. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • Tomasik, P., & Zalewski, R. (1999). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(9), 285–302. [Link]

  • Kadir, M. A., Mansor, N., Osman, M. U., & Aris, A. Z. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in brief, 19, 136–144. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1039–1042. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

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mass spectrometry of 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural characterization is a critical step in ensuring the quality and purity of synthesized batches and in understanding its metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, from sample preparation to in-depth spectral interpretation. We will delve into the rationale behind methodological choices, ensuring a robust and validated approach to its analysis.

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H6BrNO2[1]
Molecular Weight216.03 g/mol [1]
Monoisotopic Mass214.95819 Da[2]
AppearanceWhite to yellow solid[3]
pKa3.25 ± 0.10 (Predicted)[3]

Part 1: Foundational Principles and Method Development

The successful mass spectrometric analysis of any compound hinges on a thorough understanding of its chemical nature to inform the selection of appropriate instrumentation and parameters. This compound, possessing both a polar carboxylic acid group and a moderately non-polar brominated pyridine ring, presents an interesting case for ionization method selection.

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity and generating meaningful data. The two most common atmospheric pressure ionization techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, and non-volatile molecules.[4] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). Given the presence of the carboxylic acid and the nitrogen in the pyridine ring, this compound is expected to ionize efficiently via ESI. In positive ion mode, protonation of the pyridine nitrogen would yield the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid would result in the [M-H]⁻ ion. The choice between positive and negative mode will depend on the mobile phase composition and the desired sensitivity. For carboxylic acids, negative mode ESI is often more sensitive.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[4][6] Ionization in APCI occurs in the gas phase.[6] While this compound can be analyzed by APCI, ESI is generally the preferred starting point due to the compound's polarity. APCI may be considered if matrix effects are problematic in ESI or if a different fragmentation pattern is desired for structural confirmation.

For the purposes of this guide, we will focus on ESI as the primary ionization technique due to its superior suitability for this analyte.

Mass Analyzer Selection: Q-TOF vs. Orbitrap

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification and structural elucidation of compounds like this compound. Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are the leading platforms for this purpose.

  • Q-TOF Mass Spectrometry: Q-TOF instruments provide high resolution, accurate mass measurements, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[7][8] The accurate mass measurement allows for the determination of the elemental composition of the parent ion and its fragments.[9]

  • Orbitrap Mass Spectrometry: Orbitrap mass spectrometers offer exceptionally high resolution and mass accuracy (sub-ppm).[10][11][12] This level of performance is invaluable for resolving isobaric interferences and for confident elemental composition determination, particularly in complex matrices.[10]

Both Q-TOF and Orbitrap platforms are well-suited for the analysis of this compound. The choice between them often comes down to the specific application, required level of mass accuracy, and instrument availability.

Part 2: Experimental Workflow and Protocols

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data. This section outlines a detailed experimental protocol for the analysis of this compound using LC-ESI-HRMS.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh 1 mg of This compound dissolve Dissolve in 1 mL of Methanol (1 mg/mL stock solution) prep_start->dissolve dilute Perform serial dilutions to desired concentrations (e.g., 1 µg/mL) dissolve->dilute lc_separation Inject sample onto a reverse-phase C18 column dilute->lc_separation gradient_elution Apply a water/acetonitrile gradient with 0.1% formic acid lc_separation->gradient_elution esi_ionization Ionize with ESI source (positive and negative modes) gradient_elution->esi_ionization ms_analysis Analyze with high-resolution mass spectrometer (Q-TOF or Orbitrap) esi_ionization->ms_analysis msms_fragmentation Perform MS/MS on the [M+H]⁺ and [M-H]⁻ ions ms_analysis->msms_fragmentation data_acquisition Acquire full scan and MS/MS spectra msms_fragmentation->data_acquisition mass_extraction Extract ion chromatograms for precursor and fragment ions data_acquisition->mass_extraction formula_determination Determine elemental composition from accurate mass mass_extraction->formula_determination fragmentation_analysis Propose fragmentation pathways formula_determination->fragmentation_analysis structural_elucidation Confirm structure fragmentation_analysis->structural_elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol
1. Sample Preparation

Clean samples are crucial for preventing contamination of the LC-MS system and for achieving high sensitivity and reproducibility.[13]

  • Objective: To prepare a clean, particulate-free sample at an appropriate concentration for LC-MS analysis.

  • Materials:

    • This compound standard

    • LC-MS grade methanol

    • LC-MS grade water

    • LC-MS grade formic acid

    • Microcentrifuge tubes

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations in the range of 10 ng/mL to 1 µg/mL.

    • For samples in complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[13]

    • Filter the final solutions through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis
  • Objective: To chromatographically separate the analyte from any impurities and to acquire high-resolution mass spectra and tandem mass spectra.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • High-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with an ESI source.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: ESI positive and negative

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimized for the specific instrument

    • Mass Range: m/z 50-500

    • Acquisition Mode: Full scan and data-dependent MS/MS

    • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments

Part 3: Data Interpretation and Structural Elucidation

The interpretation of the acquired mass spectra is the final and most critical step in the analysis. The high-resolution data allows for confident identification and detailed structural characterization.

Expected Mass Spectra

Due to the natural isotopic abundance of bromine (79Br: 50.69%, 81Br: 49.31%), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an "isotopic doublet") with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio.[14][15]

  • Positive Ion Mode ([M+H]⁺): The protonated molecule will be observed at m/z 215.9662 and 217.9642.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule will be observed at m/z 213.9507 and 215.9487.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion. The fragmentation pattern can be used to confirm the structure of this compound.

Predicted Fragmentation Pathway (Positive Ion Mode)

fragmentation_positive M_H [M+H]⁺ m/z 216/218 fragment1 [C₇H₅BrNO]⁺ m/z 198/200 M_H->fragment1 -H₂O loss_H2O Loss of H₂O fragment2 [C₆H₅BrN]⁺ m/z 172/174 fragment1->fragment2 -CO loss_CO Loss of CO

Caption: Predicted fragmentation of [M+H]⁺ for this compound.

Predicted Fragmentation Pathway (Negative Ion Mode)

fragmentation_negative M_H_neg [M-H]⁻ m/z 214/216 fragment3 [C₆H₅BrN]⁻ m/z 170/172 M_H_neg->fragment3 -CO₂ loss_CO2 Loss of CO₂ fragment4 [C₆H₅N]⁻ m/z 91 fragment3->fragment4 -Br• loss_Br Loss of Br radical

Caption: Predicted fragmentation of [M-H]⁻ for this compound.

Structural Elucidation Summary
Ionm/z (monoisotopic)Elemental CompositionInferred Structure
[M+H]⁺215.9662 / 217.9642C7H7BrNO2⁺Protonated parent molecule
[M-H]⁻213.9507 / 215.9487C7H5BrNO2⁻Deprotonated parent molecule
[M+H - H₂O]⁺197.9556 / 199.9536C7H5BrNO⁺Loss of water from the carboxylic acid
[M+H - H₂O - CO]⁺169.9607 / 171.9587C6H5BrN⁺Subsequent loss of carbon monoxide
[M-H - CO₂]⁻170.9607 / 172.9587C6H5BrN⁻Loss of carbon dioxide

Part 4: Method Validation and Application in Drug Development

For applications in drug development, the analytical method must be validated to ensure it is fit for purpose.[16]

Method Validation Parameters

According to regulatory guidelines (e.g., ICH, FDA), the following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy and Precision: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Precision is the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Applications in Drug Development
  • Impurity Profiling: Identification and quantification of process-related impurities and degradation products.[18]

  • Metabolite Identification: Characterization of metabolites in in vitro and in vivo studies is a critical part of drug discovery and development.[19]

  • Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in biological fluids over time.

  • Cleaning Validation: Ensuring that manufacturing equipment is free from residual active pharmaceutical ingredients (APIs).[20]

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, provides a wealth of information crucial for its characterization and for its progression through the drug development pipeline. The use of high-resolution mass spectrometry, coupled with appropriate sample preparation and chromatographic separation, allows for confident structural elucidation and sensitive quantification. The principles and protocols outlined in this guide serve as a robust foundation for researchers and scientists working with this and structurally related compounds.

References

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An In-Depth Technical Guide to 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 901300-51-4 , is a substituted pyridine carboxylic acid that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Chemical Properties and Characterization

This compound is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, under an inert atmosphere to prevent degradation.[1]

PropertyValueSource
CAS Number 901300-51-4[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
SMILES O=C(O)C1=CN=C(Br)C(C)=C1[1]
Appearance Solid[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift, as will the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Synthesis of this compound

The synthesis of polysubstituted pyridines like this compound can be approached through various strategies, broadly categorized as either building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring.[3]

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This multi-step process leverages common reactions in heterocyclic chemistry.

Synthesis_of_6-Bromo-5-methylnicotinic_acid start Starting Materials step1 Step 1: Condensation & Cyclization start->step1 intermediate1 Substituted Pyridine Precursor step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 intermediate2 Brominated Pyridine step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 product This compound step3->product

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure based on the synthesis of related substituted nicotinic acids and should be optimized for the specific target molecule.

Step 1: Synthesis of a 5-Methylnicotinic Acid Precursor

One common approach to synthesizing substituted pyridines is through multi-component reactions like the Hantzsch pyridine synthesis, followed by functional group manipulations.[3] Alternatively, a pre-functionalized pyridine can be used as a starting material. For instance, 3,5-lutidine can be selectively oxidized to 5-methylnicotinic acid.

Step 2: Bromination of the Pyridine Ring

The bromination of the pyridine ring can be achieved using various brominating agents. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions.[4] However, the presence of activating groups can facilitate the reaction. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-methylnicotinic acid precursor in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., bromine or NBS) to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto ice. Neutralize the solution with a base to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 3: Final Functional Group Transformation (if necessary)

Depending on the starting material and the bromination outcome, a final step, such as the oxidation of a side chain to a carboxylic acid, might be necessary. For example, if a 6-bromo-5-methyl-3-alkylpyridine is synthesized, the alkyl group at the 3-position would need to be oxidized to a carboxylic acid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a valuable scaffold for creating diverse molecular libraries for drug discovery.

Reactivity_and_Applications cluster_reactivity Key Reaction Sites cluster_applications Potential Applications in Drug Discovery main_compound This compound bromine Bromine Atom (C6) main_compound->bromine cooh Carboxylic Acid (C3) main_compound->cooh cross_coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) bromine->cross_coupling amide_formation Amide Bond Formation cooh->amide_formation esterification Esterification cooh->esterification bioactive_scaffolds Synthesis of Bioactive Scaffolds (e.g., enzyme inhibitors, receptor modulators) cross_coupling->bioactive_scaffolds amide_formation->bioactive_scaffolds esterification->bioactive_scaffolds

Reactivity of this compound and its applications.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the rapid diversification of the molecular scaffold.[5]

Amide Bond Formation and Esterification:

The carboxylic acid group is a versatile handle for forming amide and ester linkages. This allows for the exploration of structure-activity relationships (SAR) by introducing different amine or alcohol fragments, which can interact with biological targets.

Role as a Bioactive Scaffold:

Substituted nicotinic acid derivatives are prevalent in many biologically active compounds. They can act as mimics of natural ligands or serve as rigid scaffolds to orient functional groups for optimal interaction with enzyme active sites or receptor binding pockets. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that can be exploited in the design of novel therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related 5-bromonicotinic acid, it is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the development of diverse molecular libraries and the synthesis of complex target molecules. While specific synthetic protocols and characterization data are not widely published, established methods for the synthesis of substituted pyridines provide a clear path for its preparation. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Sciencemadness.org. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved January 19, 2026, from [Link]

  • D. A. Watson, et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. J. Am. Chem. Soc. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.
  • PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved January 19, 2026, from [Link]

Sources

molecular structure of 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic utility of this compound (CAS No: 901300-51-4). As a substituted pyridine derivative, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. This document delineates its structural identification, predicted spectroscopic profile, plausible synthetic strategies, and potential applications, with a focus on its role as a versatile scaffold in the design of complex molecules. The guide is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical research, offering insights into the strategic use of this and similar halogenated nicotinic acids.

Introduction to Substituted Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry. The pyridine ring, a bioisostere of benzene, imparts unique properties including improved solubility and metabolic stability, making it a privileged structure in drug design. The strategic placement of substituents, such as halogens and alkyl groups, allows for the fine-tuning of electronic properties, lipophilicity, and steric profiles. Halogenated derivatives, in particular, serve as critical handles for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, providing access to vast chemical libraries for screening against therapeutic targets like kinases and Poly(ADP-ribose) Polymerase (PARP).[1] this compound is one such building block, offering multiple functionalization points for creating diverse and complex molecular architectures.

Molecular Identity and Physicochemical Properties

Unambiguous Identification

Correctly identifying the specific isomer is critical, as the substitution pattern on the pyridine ring dictates its chemical reactivity and biological activity. This compound is structurally distinct from its isomers, such as 5-Bromo-6-methylnicotinic acid and 6-Bromo-2-methylnicotinic acid.

  • IUPAC Name: 6-Bromo-5-methylpyridine-3-carboxylic acid

  • CAS Number: 901300-51-4[2]

  • Molecular Formula: C₇H₆BrNO₂[2]

  • SMILES: O=C(O)C1=CN=C(Br)C(C)=C1[2]

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties for this compound. Predicted values are derived from computational models and should be considered estimates.

PropertyValueSource
Molecular Weight 216.03 g/mol [2]
Appearance White to yellow solid (predicted)[3]
Boiling Point 333.0 ± 42.0 °C (Predicted)[3]
pKa 3.25 ± 0.10 (Predicted)[3]
Storage Sealed in dry, 2-8°C[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.

  • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at the C2 position, situated between the nitrogen and the carboxylic acid group, would likely appear further downfield. The proton at the C4 position would also appear as a singlet.

  • Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-2.5 ppm), corresponding to the methyl group at the C5 position.

  • Carboxylic Acid Proton (1H): A very broad singlet is expected far downfield (δ 10-13 ppm), which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct carbon signals.

  • Carboxylic Carbon (C=O): Expected in the δ 165-175 ppm range.

  • Aromatic Carbons (5C): Five signals are expected in the δ 120-160 ppm range. The carbon attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other carbons (C2, C3, C4, C5) will have shifts determined by their position relative to the nitrogen and other substituents.

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.[4]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹.[4]

  • C-H Stretch (Aromatic & Alkyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the region of 1690-1760 cm⁻¹.[4]

  • C=C and C=N Stretches (Aromatic Ring): Multiple medium to strong bands are expected between 1400-1600 cm⁻¹.[4]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks, [M]⁺ and [M+2]⁺, would appear at m/z 215 and 217 and have a characteristic intensity ratio of approximately 1:1.

  • Fragmentation: A common fragmentation pattern would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment ion.

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthesis of this compound can be envisioned by starting with a more readily available substituted pyridine. One logical approach involves the oxidation of an alkyl group at the 3-position of a pre-brominated pyridine ring.

Retrosynthesis Target This compound Intermediate1 2-Bromo-3-methyl-5-vinylpyridine (or similar C3 precursor) Target->Intermediate1 Oxidation of C3 side chain Precursor1 2,5-disubstituted pyridine Intermediate1->Precursor1 Functional Group Interconversion

Caption: A simplified retrosynthetic pathway for this compound.

A practical forward synthesis could start from 2-methyl-5-ethylpyridine, a common industrial chemical.[6] The synthesis would proceed via nitration, reduction, diazotization/bromination, and finally, oxidation of the remaining alkyl group.

Example Synthetic Protocol (Hypothetical)

This protocol is a conceptual workflow based on standard organic chemistry transformations for pyridine rings. Each step requires careful optimization and validation.

Objective: To synthesize this compound.

Workflow Diagram:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 QC/Purification Start Starting Material: 2,5-Lutidine Step1 Step 1: N-Oxidation Start->Step1 m-CPBA Purify1 Purification 1 (Crystallization/Chromatography) Step1->Purify1 Step2 Step 2: Bromination at C6 Purify2 Purification 2 Step2->Purify2 Step3 Step 3: Oxidation of C5-Methyl Step4 Step 4: Deoxygenation Step3->Step4 PCl₃ Purify3 Final Purification Step4->Purify3 End Final Product: This compound Analysis Structural Confirmation (NMR, MS, IR) End->Analysis Purify1->Step2 POBr₃ Purify2->Step3 KMnO₄ Purify3->End

Caption: Experimental workflow for a proposed synthesis of this compound.

Step-by-Step Methodology:

  • N-Oxidation of 2,5-Lutidine:

    • Rationale: Activating the pyridine ring for electrophilic substitution and directing bromination to a position adjacent to the nitrogen. Friedel-Crafts type reactions do not work well on unactivated pyridine rings.[7]

    • Procedure: Dissolve 2,5-lutidine in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC indicates completion. Work up by washing with a sodium bicarbonate solution and brine. Purify the resulting 2,5-lutidine N-oxide by column chromatography.

  • Bromination of 2,5-Lutidine N-oxide:

    • Rationale: The N-oxide directs electrophilic substitution to the 2, 4, or 6 positions. With the 2-position blocked, the 6-position is a likely site for halogenation.

    • Procedure: Treat the N-oxide with a brominating agent such as phosphoryl bromide (POBr₃) or a mixture of bromine and oleum. Heat the reaction mixture carefully. The reaction is often exothermic and requires controlled conditions. After completion, the mixture is cautiously quenched with ice/water and neutralized to precipitate the crude product.

  • Oxidation of the 5-Methyl Group:

    • Rationale: Selective oxidation of one methyl group to a carboxylic acid. The conditions must be controlled to avoid over-oxidation or degradation of the ring.

    • Procedure: Dissolve the brominated intermediate in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄). Heat the mixture under reflux until the purple color disappears. Cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Deoxygenation of the N-oxide:

    • Rationale: Removal of the N-oxide to yield the final pyridine derivative.

    • Procedure: Treat the N-oxide from the previous step with a reducing agent like phosphorus trichloride (PCl₃) in a chlorinated solvent. The reaction is typically stirred at room temperature or with gentle heating. After completion, the reaction is worked up, and the final product is purified by recrystallization.

Applications in Research and Drug Development

This compound is a strategic building block for creating libraries of novel compounds. Its utility stems from its two distinct functional handles:

  • The Carboxylic Acid: This group can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of side chains.

  • The Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient introduction of aryl, heteroaryl, alkyl, or amino groups at the C6 position of the pyridine ring.[8]

This dual functionality makes it a valuable precursor for synthesizing compounds targeting a range of biological systems. Analogs of nicotinic acid are investigated for their lipid-lowering effects and as potential treatments for cardiovascular diseases.[8] The substituted pyridine scaffold is also central to the development of inhibitors for various enzymes, making this compound a valuable starting point for generating novel therapeutic agents.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 5-Bromo-6-hydroxynicotinic acid and other brominated pyridines provide a strong basis for safe handling procedures.[9][10]

  • Hazards: Expected to cause skin and serious eye irritation.[9] May cause respiratory irritation if inhaled as dust.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Prevent dispersion of dust.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperature is 2-8°C to ensure long-term stability.[2]

  • Spills: In case of a spill, avoid generating dust.[12] Collect the material using dry cleanup procedures and dispose of it as hazardous waste.[12]

Conclusion

This compound is a well-defined molecular entity with significant potential as a chemical building block. Its structure, featuring a strategically brominated and methylated nicotinic acid core, offers chemists versatile handles for complex molecule synthesis. Through predictive spectroscopic analysis and an understanding of pyridine chemistry, its identity can be confirmed and its reactivity harnessed. For researchers in drug discovery, this compound provides a valuable scaffold for developing novel therapeutics by enabling rapid diversification through established synthetic methodologies. Proper adherence to safety protocols derived from analogous compounds is essential for its handling and application in the laboratory.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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A Theoretical and Computational Guide to the Drug Discovery Potential of 6-Bromo-5-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Nicotinic acid (Niacin or Vitamin B3) and its derivatives represent a cornerstone scaffold in medicinal chemistry, leading to a multitude of approved therapeutic agents for conditions ranging from hyperlipidemia to tuberculosis[1]. The pyridine carboxylic acid core is a versatile pharmacophore, amenable to chemical modifications that can fine-tune its biological activity. The introduction of specific substituents, such as a bromine atom at the 6-position and a methyl group at the 5-position, creates the 6-Bromo-5-methylnicotinic acid scaffold. This substitution pattern is of significant interest as it modulates the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate this compound derivatives. As a Senior Application Scientist, the focus is not merely on the protocols themselves, but on the underlying scientific rationale that governs their application. We will delve into how quantum chemical calculations, molecular docking, and pharmacophore modeling serve as predictive tools to accelerate the rational design of novel drug candidates, bridging the gap between molecular structure and biological function.

Section 1: Foundational Analysis: Synthesis and Spectroscopic Confirmation

While the primary focus of this guide is theoretical, any computational study must be grounded in the reality of the molecule. A typical synthetic route to novel derivatives involves the derivatization of the carboxylic acid group of the parent this compound, often forming amides or esters. For instance, the synthesis of hydrazone derivatives from a nicotinic acid precursor involves condensation reactions with appropriate aldehydes, a method known for its efficiency and high yield[2].

Before any theoretical work can commence with confidence, the identity and purity of the synthesized compounds must be unequivocally confirmed. This is a critical self-validating step in the research workflow. Standard spectroscopic techniques are employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure, providing information about the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, and splitting patterns must be consistent with the proposed structure of the derivative[3].

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the presence of key functional groups. For example, in the synthesis of hydrazones, the appearance of a characteristic C=N stretching vibration and the retention of the amide C=O stretch would be key indicators of a successful reaction[3][4].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass of the synthesized compound, confirming its elemental composition[5].

Only upon successful synthesis and unambiguous characterization can we proceed to build and validate our theoretical models.

Section 2: Quantum Chemical Calculations: Unveiling Molecular Properties with Density Functional Theory (DFT)

Expertise & Rationale: To understand a molecule's intrinsic reactivity and stability, we turn to quantum mechanics. Density Functional Theory (DFT) is a computational method that allows us to model the electronic structure of molecules with a favorable balance of accuracy and computational cost. For drug development, DFT is invaluable for calculating properties that influence a molecule's behavior, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and overall reactivity. These calculated parameters provide a theoretical framework for understanding the structure-activity relationships (SAR) observed experimentally[6].

The choice of a functional and basis set is critical. For organic molecules containing halogens, a functional like B3LYP or ωB97XD combined with a Pople-style basis set like 6-311++G(d,p) is often employed. The ωB97XD functional is particularly useful as it includes empirical dispersion corrections, which are important for accurately modeling non-covalent interactions. The basis set is large enough to provide a good description of the electron distribution, including polarization and diffuse functions, which are essential for accurately calculating electronic properties.

Experimental Protocol: Geometry Optimization and Molecular Orbital Analysis
  • Structure Preparation : Build the 3D structure of the this compound derivative using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Input File Generation : Create an input file for the DFT software (e.g., Gaussian, ORCA). Specify the desired level of theory (e.g., ωB97XD/6-311++G(d,p)), the calculation type (Opt Freq for optimization followed by frequency calculation), the molecular charge, and spin multiplicity.

  • Execution of Calculation : Submit the input file to a high-performance computing cluster. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Validation of Results : The subsequent frequency calculation is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Data Extraction and Analysis : From the output file, extract key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Visualization: DFT Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis & Validation MolBuild Build 3D Structure MM_Opt Molecular Mechanics Optimization MolBuild->MM_Opt Initial Geometry InputGen Generate Input File (e.g., ωB97XD/6-311++G(d,p)) MM_Opt->InputGen Cleaned Structure HPC Run on HPC Cluster (Opt + Freq) InputGen->HPC Validation Check Frequencies (No imaginary freqs?) HPC->Validation Output File DataExtract Extract Data: HOMO, LUMO, Dipole, etc. Validation->DataExtract Valid Minimum

Caption: Workflow for DFT-based geometry optimization and property calculation.

Data Presentation: Calculated Molecular Properties
DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Parent Acid -7.15-1.885.273.45
Methyl Ester -7.21-1.955.263.80
N-phenyl Amide -6.98-2.054.934.12
Hydrazone (from Benzaldehyde) -6.85-2.204.654.50

Note: Data are hypothetical and for illustrative purposes.

Section 3: Molecular Docking: Predicting Protein-Ligand Interactions

Expertise & Rationale: A key question in drug discovery is how a potential drug molecule interacts with its biological target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex[7]. The primary goal is to predict the binding mode and estimate the binding affinity, usually represented as a scoring function or binding energy. A lower binding energy suggests a more stable interaction[2].

This process is fundamental to structure-based drug design. By visualizing the docked pose, we can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding. This knowledge is crucial for optimizing the ligand's structure to improve its potency and selectivity. The choice of docking software (e.g., AutoDock Vina, GOLD, Glide) and the preparation of both the ligand and receptor are critical for obtaining meaningful results.

Experimental Protocol: A Typical Molecular Docking Workflow
  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.

  • Ligand Preparation :

    • Use the DFT-optimized, low-energy 3D structure of the this compound derivative.

    • Assign partial charges and define the rotatable bonds.

  • Binding Site Definition :

    • Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein or a potential allosteric site. The size of the box must be large enough to accommodate the ligand in various orientations.

  • Docking Simulation :

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the defined binding site, calculating a binding score for each pose.

  • Results Analysis and Validation :

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key interactions with amino acid residues.

    • Trustworthiness Check : A crucial validation step is to perform "redocking." This involves docking the original co-crystallized ligand back into the protein's active site. A successful redocking, where the predicted pose has a low Root Mean Square Deviation (RMSD) from the crystallographic pose, provides confidence in the docking protocol.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Steps PDB 1. Obtain Receptor Structure (e.g., from PDB) ReceptorPrep Clean Receptor (Remove water, add hydrogens) PDB->ReceptorPrep Ligand 2. Prepare Ligand Structure (DFT Optimized) LigandPrep Assign Charges & Torsions Ligand->LigandPrep GridBox 3. Define Binding Site (Grid Box Generation) ReceptorPrep->GridBox Docking 4. Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis 5. Analyze Results (Binding Energy, Interactions) Docking->Analysis

Caption: Standard workflow for a molecular docking study.

Data Presentation: Hypothetical Docking Results against Target X
DerivativeBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
Parent Acid -6.5Arg120, Ser221Pi-cation with Lys78
Methyl Ester -6.8Arg120Hydrophobic contact with Leu218
N-phenyl Amide -8.2Arg120, Tyr340Pi-pi stacking with Tyr340
Hydrazone (from Benzaldehyde) -8.9Arg120, Tyr340, Asn118Hydrophobic contact with Phe337

Note: Data are hypothetical and for illustrative purposes.

Section 4: Integrating Theory and Experiment for Drug Design

The true power of these theoretical studies lies in their integration. The insights gained from DFT calculations (e.g., electronic properties) can explain the docking results (e.g., binding affinities). For instance, a derivative with a higher dipole moment may form stronger electrostatic interactions in the binding pocket.

This combined data allows for the construction of a pharmacophore model . A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target[5]. For our derivatives, a pharmacophore model might include a hydrogen bond acceptor (the carboxyl or amide oxygen), a hydrogen bond donor (the amide N-H), and an aromatic/hydrophobic region (the pyridine and phenyl rings).

This model becomes a powerful template for designing new derivatives. By modifying the scaffold to better match the pharmacophore features, we can rationally design molecules with potentially higher potency and better selectivity, guiding future synthetic efforts and minimizing the trial-and-error inherent in traditional drug discovery.

Conclusion

The theoretical study of this compound derivatives is a prime example of modern, rational drug design. By employing a synergistic workflow of DFT calculations and molecular docking, researchers can build a deep, mechanistic understanding of how molecular structure dictates biological potential. These computational tools provide predictive insights that guide synthetic chemistry, allowing for the efficient design of optimized lead compounds. This in-silico-first approach not only accelerates the discovery timeline but also embodies the principles of scientific integrity by building testable, data-driven hypotheses, ultimately paving the way for the development of novel therapeutics.

References

  • Kosikowska, U., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Truchon, J. F., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis. Available at: [Link]

  • Chen, H., et al. (2009). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. PMC. Available at: [Link]

  • Louis, H., et al. (2022). Retracted Article: Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. RSC Publishing. Available at: [Link]

  • Louis, H., et al. (2023). Retraction: Computational design and molecular modeling of the interaction of nicotinic acid hydrazide nickel-based complexes with H2S gas. PMC. Available at: [Link]

  • SpectraBase. (n.d.). Nicotinic acid. SpectraBase. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Available at: [Link]

  • Ibragimova, A. F., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • National Institutes of Health. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. Available at: [Link]

  • Papakonstantinou, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

Sources

Introduction: The Nicotinic Acid Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Utility of 6-Bromo-5-methylnicotinic Acid

Nicotinic acid, also known as vitamin B3 or niacin, and its derivatives represent a class of pyridine-3-carboxylic acids of fundamental importance in the chemical and life sciences.[1] Historically recognized for its role in preventing the nutritional deficiency disease pellagra, the biological significance of the nicotinic acid scaffold is vast, extending to its role as a precursor to the essential coenzymes NAD and NADP.[1] In the realm of synthetic and medicinal chemistry, substituted nicotinic acids are highly prized as versatile intermediates.[1] Their inherent structural motifs are key components in a multitude of pharmacologically active compounds, with applications ranging from anticancer and anti-inflammatory agents to lipid-lowering drugs.[1][2]

The strategic introduction of substituents onto the pyridine ring allows chemists to modulate a molecule's physicochemical properties, such as lipophilicity, and to fine-tune its interactions with biological targets.[1] The subject of this guide, this compound, is a prime example of such a strategically functionalized building block. The presence of the bromine atom, a methyl group, and a carboxylic acid handle provides three distinct points for chemical modification, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery and materials science.

This guide provides a detailed exploration of the synthetic landscape surrounding this compound, examining the underlying chemical principles, plausible manufacturing routes, and its application as a synthetic intermediate.

The Synthetic Challenge: The Chemistry of the Pyridine Ring

The synthesis of specifically substituted pyridines like this compound is not a trivial undertaking due to the inherent electronic nature of the pyridine ring. Understanding this is key to appreciating the causality behind the synthetic routes employed.

The pyridine ring is electron-deficient compared to benzene, a consequence of the electronegative nitrogen atom withdrawing electron density from the ring. This has two major implications for synthesis:

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-poor nature of the ring makes it significantly less reactive towards electrophiles (e.g., Br⁺ in bromination) than benzene. Reactions that do occur typically require harsh conditions and are directed primarily to the 3- and 5-positions.

  • Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate to and poison Lewis acid catalysts (e.g., AlCl₃, FeBr₃) that are often required to activate electrophiles, further complicating SEAr reactions.

These properties necessitate carefully designed synthetic strategies, which can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine core or the de novo construction of the ring system from acyclic precursors.[3]

G Core Synthetic Challenges in Pyridine Chemistry Pyridine Pyridine Ring N_Atom Electronegative Nitrogen Atom Pyridine->N_Atom contains ElectronDeficiency Electron-Deficient Ring System N_Atom->ElectronDeficiency causes CatalystPoisoning Catalyst Poisoning (Lewis Acids) N_Atom->CatalystPoisoning enables Reactivity Reduced Reactivity in S E Ar ElectronDeficiency->Reactivity leads to G Proposed Synthesis of this compound cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Electrophilic Bromination Start 3,5-Lutidine Intermediate 5-Methylnicotinic Acid Start->Intermediate H₂O₂, H₂SO₄ 110-150 °C Product This compound Intermediate->Product NBS or Br₂ (Conditions vary)

Caption: A plausible two-step synthesis from 3,5-lutidine.

Step 1: Selective Oxidation of 3,5-Lutidine

The first critical step is the selective oxidation of one of the two methyl groups of 3,5-lutidine to a carboxylic acid. Historically, strong oxidizing agents like potassium permanganate (KMnO₄) were used for such transformations, but these methods often suffer from low yields, poor selectivity, and the production of significant waste (e.g., MnO₂). [4][5] A more modern and efficient approach, as described in patent literature for the synthesis of 5-methylnicotinic acid, utilizes hydrogen peroxide in sulfuric acid at elevated temperatures. [6]This method offers a cleaner reaction profile.

Experimental Protocol: Synthesis of 5-Methylnicotinic Acid

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

  • Reagent Addition: While maintaining cooling, slowly add 3,5-lutidine to the sulfuric acid.

  • Oxidation: Heat the mixture to a target temperature range of 110–150 °C. Once at temperature, begin the controlled, dropwise addition of hydrogen peroxide (e.g., 30-50% solution).

  • Reaction Monitoring: Maintain the reaction at temperature for 5–20 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [3]5. Work-up: After cooling the reaction mixture, carefully quench it by pouring it onto ice. Adjust the pH of the resulting solution to the isoelectric point of 5-methylnicotinic acid (typically pH 3-4) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Regioselective Bromination

The second step involves the bromination of the 5-methylnicotinic acid intermediate. The directing effects of the existing substituents are critical here. The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (positions 2 and 4). The methyl group is a weak electron-donating, activating group that directs to the ortho and para positions (positions 2, 4, and 6).

The combined effect favors substitution at the 6-position, which is ortho to the activating methyl group and not sterically hindered. Standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in an acidic medium can be employed.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve or suspend 5-methylnicotinic acid in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

  • Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the mixture at room temperature or slightly elevated temperature.

  • Reaction Monitoring: Stir the reaction mixture for several hours until completion, as monitored by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture into ice water. The crude product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with water to remove residual acid, and dry. The crude this compound can be purified by recrystallization from a solvent such as aqueous ethanol.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final product. While detailed historical data for this compound is scarce, data for it and its isomers are available from modern chemical suppliers and databases.

PropertyThis compound5-Bromo-6-methylnicotinic acid6-Bromo-2-methylnicotinic acid
CAS Number 901300-51-4 [7]1190862-72-6 [8]1060805-97-1 [9]
Molecular Formula C₇H₆BrNO₂C₇H₆BrNO₂C₇H₆BrNO₂
Molecular Weight 216.03 g/mol 216.03 g/mol [8]216.03 g/mol [9]
Appearance White to off-white solidWhite to yellow solid [10]Solid
Predicted pKa ~3.25 [10]~3.25 [10]Not specified

Note: Some data is predicted or derived from isomeric compounds due to limited public information on the specific target molecule.

Spectroscopic analysis would be the definitive method for structural confirmation:

  • ¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants would be unique to this specific substitution pattern.

  • ¹³C NMR: Would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. [11]* Mass Spectrometry (MS): Would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Application in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile synthetic building block. The bromine atom is particularly significant as it serves as a handle for modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the pyridine ring is highly amenable to participating in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. [3]These reactions provide chemists with reliable methods to attach complex aryl, heteroaryl, or amino groups to the nicotinic acid core, which is a common strategy in the synthesis of drug candidates. [3]

G Utility in Suzuki-Miyaura Cross-Coupling Reactant1 This compound Py-Br Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 Aryl Boronic Acid Ar-B(OH)₂ Reactant2->Catalyst Product 6-Aryl-5-methylnicotinic Acid Py-Ar Catalyst->Product C-C Bond Formation

Caption: Role as a substrate in palladium-catalyzed Suzuki coupling.

This reactivity allows researchers to rapidly generate libraries of diverse compounds for biological screening. By varying the boronic acid partner in a Suzuki reaction, for example, a wide range of analogs can be synthesized from a single, common intermediate like this compound. This approach is central to the process of lead optimization in modern drug discovery.

Conclusion

While the specific moment of discovery for this compound may not be a celebrated event in chemical history, its importance is understood through the lens of synthetic utility. As a strategically substituted nicotinic acid derivative, it embodies the principles of modern organic synthesis. Its logical preparation from simple precursors and its role as a versatile intermediate in powerful cross-coupling reactions make it a valuable tool for researchers in medicinal chemistry and materials science. The ongoing development of novel synthetic methods for substituted pyridines ensures that building blocks like this compound will continue to play a crucial role in the creation of complex molecules that address challenges in medicine and technology.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154. Available from: [Link]

  • Sobiś, M., & Sławiński, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 1015. Available from: [Link]

  • Sobiś, M., & Sławiński, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available from: [Link]

  • Patsnap. Synthesis method of 6-methyl nicotine. Eureka. Available from: [Link]

  • PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. Available from: [Link]

  • National Center for Biotechnology Information. 5-Bromo-6-methylnicotinic acid. PubChem Compound Database. Available from: [Link]

  • Unknown Author. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Document. Available from: [Link]

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. ResearchGate. Available from: [Link]

  • Sławiński, J., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4882. Available from: [Link]

  • Amerigo Scientific. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. Available from: [Link]

  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

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Methodological & Application

synthesis of 6-Bromo-5-methylnicotinic acid from 3,5-lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Yield Synthesis of 6-Bromo-5-methylnicotinic Acid from 3,5-Lutidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization, featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic modulation, makes it a highly sought-after intermediate. This document provides a comprehensive guide to its synthesis, starting from the readily available precursor, 3,5-lutidine. We present a robust two-step synthetic pathway, detailing field-tested protocols for the selective oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by the regioselective bromination to yield the final product. The protocols include mechanistic insights, alternative methods, and detailed characterization data to ensure reproducibility and high purity.

Synthetic Strategy Overview

The is accomplished via a two-stage process. The first stage involves the selective oxidation of one of the two methyl groups on the 3,5-lutidine ring to a carboxylic acid, yielding the key intermediate, 5-methylnicotinic acid. The second stage is an electrophilic aromatic substitution, where the 5-methylnicotinic acid is brominated at the C6 position, which is regiochemically favored by the directing effects of the existing substituents.

Synthetic_Workflow Lutidine 3,5-Lutidine Intermediate 5-Methylnicotinic Acid Lutidine->Intermediate Step 1: Selective Oxidation (e.g., KMnO4 or H2O2/H2SO4) FinalProduct This compound Intermediate->FinalProduct Step 2: Regioselective Bromination (e.g., Br2/SOCl2) Bromination_Mechanism cluster_0 Activation & Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A 5-Methylnicotinic Acid + SOCl₂ B 5-Methylnicotinoyl Chloride A->B -SO₂, -HCl E 5-Methylnicotinoyl Chloride C Br₂ + Fe (catalyst) D Br⁺ (Electrophile) C->D Polarization F Sigma Complex (Resonance Stabilized) E->F + Br⁺ G 6-Bromo-5-methylnicotinoyl Chloride F->G - H⁺ H 6-Bromo-5-methylnicotinoyl Chloride I This compound H->I + H₂O

Figure 2: Conceptual pathway for the bromination reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 5-methylnicotinic acid (1 molar equivalent) and powdered iron catalyst (2-5 wt%). [1][2]2. Acyl Chloride Formation: Add thionyl chloride (SOCl₂) (2-2.5 molar equivalents) and heat the mixture to 70-80°C. The thionyl chloride serves both as a reagent to form the more reactive acyl chloride intermediate and as a solvent.

  • Bromination: Add bromine (1.5-2 molar equivalents) dropwise over 2 hours, maintaining the temperature at 70-80°C.

  • Reaction: After the addition is complete, reflux the reaction mixture for 8-12 hours. [1]5. Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into crushed ice/water to hydrolyze the excess thionyl chloride and the acyl chloride product. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Product Isolation: Adjust the pH of the aqueous solution to 2.5-3.0 with an inorganic base (e.g., 30% NaOH solution). [3]The final product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Data and Process Summary

ParameterStep 1: Oxidation (KMnO₄ Method)Step 2: Bromination
Starting Material 3,5-Lutidine5-Methylnicotinic Acid
Key Reagents KMnO₄, H₂O, HClBr₂, SOCl₂, Fe catalyst
Molar Ratio (Reagent:Substrate) ~2.5 : 1~1.5 : 1 (Bromine)
Temperature 25-45°C [4]70-80°C, then reflux [1]
Reaction Time ~20 hours [4]8-12 hours
Typical Yield 55-60% [4]Not specified, but expected to be moderate to high
Purification pH adjustment, RecrystallizationpH adjustment, Recrystallization

Safety and Handling

  • 3,5-Lutidine: Flammable and toxic liquid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [5]* Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Thionyl Chloride and Bromine: Highly corrosive, toxic, and lachrymatory. All operations must be conducted in a well-ventilated fume hood. Use caution during the hydrolysis step, as the reaction with water is vigorous.

  • General Precautions: Always wear safety glasses, lab coats, and chemical-resistant gloves when performing these procedures.

References

  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • HK Technical. (2021). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Lutidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]

  • Brainly.in. (2019). How to oxidise single methyl group to carboxylic acid from 3,5 lutidine?. Retrieved from [Link]

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experimental protocol for Suzuki coupling with 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Aryl-6-methylnicotinic Acid Derivatives

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This transformation is particularly indispensable in the fields of medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl scaffolds is a frequent necessity.[1][4] 6-Bromo-5-methylnicotinic acid is a key heterocyclic building block, and its derivatization through Suzuki coupling offers a direct route to a diverse library of 5-aryl-6-methylnicotinic acids. These products serve as valuable intermediates and core structures in a variety of biologically active compounds.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a detailed experimental protocol for the Suzuki coupling of this compound. It elucidates the mechanistic underpinnings of the reaction, explores critical experimental parameters, and offers practical advice for troubleshooting, ensuring a robust and reproducible synthetic methodology.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The transformation is mediated by a palladium catalyst in the presence of a base.[2][5] The catalytic cycle is a well-established process involving three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2][5][6] This is often the rate-determining step of the cycle.[2][3]

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is critically facilitated by the base, which activates the organoboron species to form a more nucleophilic "ate" complex.[2][5][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the new C-C bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6][8]

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters and Experimental Choices

The success of the Suzuki coupling hinges on the judicious selection of several key components. The presence of both a pyridine nitrogen and a carboxylic acid in the substrate requires careful consideration.

  • Palladium Catalyst and Ligand: The heart of the reaction is the palladium catalyst. While pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, catalyst systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are often more active and versatile.[6][9] The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group often provide superior results by promoting both the oxidative addition and reductive elimination steps.[10][11]

  • Base: The base is not merely a spectator; it plays an essential role in activating the boronic acid.[3][7] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For substrates containing an acidic functional group like the carboxylic acid on this compound, it is crucial to use a sufficient excess of base (typically 2.0-3.0 equivalents) to both facilitate the catalytic cycle and deprotonate the substrate.[12]

  • Solvent System: The choice of solvent is critical for ensuring that all reaction components are adequately solubilized. Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are frequently employed.[8][13] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the aryl halide and the catalyst complex. Anhydrous solvents like DMF can also be effective.[1] All solvents must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Organoboron Reagent: While arylboronic acids are most common, they can be susceptible to a side reaction known as protodeboronation, where the C-B bond is cleaved.[14] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for this. Alternatively, more stable boronic esters, such as pinacol esters, can be used to mitigate this issue.[8][15]

Detailed Experimental Protocol

This protocol provides a general method for the solution-phase Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
MaterialPurposeRecommended Grade
This compoundAryl Halide Substrate>97% Purity
Arylboronic AcidCoupling Partner>95% Purity
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst>98% Purity
Base (e.g., K₂CO₃ or K₃PO₄)ActivatorAnhydrous, >99%
1,4-DioxaneOrganic SolventAnhydrous, Degassed
Deionized WaterAqueous SolventDegassed
1M Hydrochloric Acid (HCl)Work-up (Acidification)ACS Grade
Ethyl AcetateExtraction SolventACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentACS Grade
Schlenk flask or sealed reaction vialReaction Vessel-
Magnetic stirrer and stir barAgitation-
Inert gas supply (Argon or Nitrogen)Inert AtmosphereHigh Purity
Standard laboratory glasswareWork-up and Purification-
Reaction Parameters (Example Scale)
ReagentRoleMolar Equiv.Amount (for 1 mmol scale)
This compoundSubstrate1.0216 mg (1.0 mmol)
Arylboronic AcidCoupling Partner1.21.2 mmol
Pd(PPh₃)₄Catalyst0.03 (3 mol%)34.6 mg (0.03 mmol)
K₂CO₃Base2.5345 mg (2.5 mmol)
1,4-DioxaneSolvent-8 mL
WaterSolvent-2 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Subsequently, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath set to 90 °C. Stir the mixture vigorously for the required duration (typically 4-12 hours).

  • Monitoring Progress: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[1]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with 20 mL of water. Carefully acidify the aqueous solution to a pH of ~3-4 with 1M HCl. The desired carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by flash column chromatography on silica gel.[1][16]

Experimental_Workflow Experimental Workflow for Suzuki Coupling A 1. Combine Solids (Aryl Halide, Boronic Acid, Base) in Schlenk Flask B 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Add Catalyst & Degassed Solvents (e.g., Dioxane/H₂O) B->C D 4. Heat & Stir (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Quench (Dilute with H₂O) E->F Upon Completion G 7. Acidify to pH 3-4 (Precipitate Product) F->G H 8. Isolate by Filtration (Wash with H₂O & Hexanes) G->H I 9. Purify (Recrystallization or Chromatography) H->I J Pure Product I->J

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[17]

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

    • Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle with extreme care and ensure it is used in a closed system or fume hood.

    • Bases: Solid bases like K₂CO₃ and K₃PO₄ are irritants. Avoid creating dust.

  • Procedure: The inerting procedure (evacuation) should be performed behind a blast shield. Ensure the reaction is properly vented during heating.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Deactivated catalyst due to oxygen exposure.2. Insufficient base.3. Low reaction temperature.1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.2. Increase the equivalents of base (up to 3.0 equiv).3. Increase temperature in 10 °C increments.
Protodeboronation 1. Cleavage of the C-B bond by acidic protons or water.2. Prolonged reaction time at high temperature.1. Use a more stable boronic ester (e.g., pinacol ester).2. Increase the initial amount of boronic acid to 1.5 equivalents.3. Optimize for shorter reaction times.[14]
Homocoupling Product 1. Presence of oxygen.2. Non-optimal catalyst/ligand system.1. Improve degassing procedures for solvents and the reaction vessel.2. Screen alternative phosphine ligands (e.g., SPhos, XPhos) which can suppress this side reaction.[18]
Low Isolated Yield 1. Incomplete precipitation during work-up.2. Product is partially soluble in the aqueous phase.1. Carefully adjust the pH during acidification; check the pH of the filtrate.2. After filtration, extract the aqueous filtrate with an organic solvent like ethyl acetate (3x) and combine the organic layers.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, and by maintaining a rigorously inert atmosphere, high yields of the desired 5-aryl-6-methylnicotinic acid derivatives can be reliably achieved. The protocol and insights provided herein offer a solid foundation for researchers to synthesize novel compounds for applications in drug discovery and materials science, enabling the rapid exploration of chemical space and the development of new molecular entities.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? [Link]

  • University of Rochester. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • PubChem. 5-Bromo-6-methylnicotinic acid. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]

  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

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Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed technical overview and actionable protocols for the successful amide bond formation using 6-Bromo-5-methylnicotinic acid. This key building block is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. This document will navigate the critical aspects of this transformation, from the judicious selection of coupling reagents to detailed, step-by-step experimental procedures and troubleshooting strategies. The content is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Introduction: The Significance of the Amide Bond and this compound

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals.[1][2][3] The synthesis of amides is, therefore, a fundamental and frequently performed transformation. The most common approach involves the coupling of a carboxylic acid with an amine, a reaction that typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1]

This compound is a valuable heterocyclic building block. The pyridine core is a common motif in pharmacologically active compounds, and the presence of a bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions. The methyl group can influence the molecule's conformation and metabolic stability. Consequently, the efficient and reliable formation of amide bonds with this substrate is of paramount importance for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will delve into the practical aspects of this reaction, providing not just protocols but also the underlying chemical principles to empower the researcher to make informed decisions and troubleshoot effectively.

The Heart of the Matter: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction is heavily reliant on the choice of the coupling reagent.[4] These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and thereby facilitating the amidation.[5] The selection of a suitable coupling reagent depends on several factors, including the steric hindrance of the reactants, the presence of other functional groups, the desired reaction conditions (e.g., temperature, solvent), and the need to suppress side reactions like racemization, particularly when dealing with chiral substrates.[6]

Below is a comparative analysis of commonly employed classes of coupling reagents, with specific considerations for this compound.

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages Suitability for this compound
Carbodiimides DCC, EDC, DICForm an O-acylisourea intermediate.[5][7][8]Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying work-up.[9][10]Can lead to the formation of a stable N-acylurea byproduct, especially with sterically hindered amines.[4] Risk of racemization, which can be mitigated with additives like HOBt or HOAt.[9] DCC byproduct is often insoluble and difficult to remove completely.[9]High. EDC in combination with HOBt is a robust and economical choice for this substrate, assuming the amine partner is not excessively hindered.
Phosphonium Salts BOP, PyBOP, PyAOPGenerate activated OBt or OAt esters.High coupling efficiency, even with hindered substrates.[4] Low racemization.[9]BOP is toxic due to the formation of HMPA as a byproduct.[4] PyBOP is a safer alternative.[4] Can be more expensive than carbodiimides.Very High. PyBOP is an excellent choice for more challenging couplings involving sterically demanding amines or when higher yields are critical.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUForm activated OBt or OAt esters.Very rapid and efficient couplings. HATU is particularly effective for hindered systems and N-methylated amines.[4]Can be more expensive. Some reagents contain potentially explosive components (though commercially available forms are generally safe).[4]Very High. HATU is a powerful reagent that is likely to provide excellent results, especially if other methods prove sluggish. It is often considered a go-to reagent for difficult amide couplings.[11]
Other Reagents CDI, T3PCDI forms a reactive acyl-imidazolide.[4][12] T3P is a cyclic phosphonic acid anhydride.[4]CDI is useful for specific applications, including fragment coupling.[9] T3P is effective for sterically hindered peptides.[4]May have a more limited substrate scope compared to the more common reagents.Moderate. While potentially effective, these are generally not the first choice unless specific circumstances warrant their use.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide two detailed, field-proven protocols for the amide coupling of this compound. The first employs the cost-effective and widely used EDC/HOBt system, while the second utilizes the highly efficient HATU reagent for more demanding couplings.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and economical method suitable for a wide range of amine coupling partners. The addition of HOBt is crucial for minimizing side reactions and potential racemization.[9]

Diagrammatic Workflow for Amide Bond Formation

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound and amine in anhydrous solvent (e.g., DMF, DCM). B Add HOBt (1.1 eq). A->B C Add EDC.HCl (1.2 eq) portion-wise at 0 °C. B->C D Allow the reaction to warm to room temperature and stir for 12-24 hours. C->D E Quench the reaction with water or saturated aq. NH4Cl. D->E Monitor by TLC or LC-MS until starting material is consumed. F Extract with an organic solvent (e.g., Ethyl Acetate). E->F G Wash the organic layer sequentially with dilute acid, base, and brine. F->G H Dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Caption: General workflow for amide bond formation.

Materials and Reagents:

  • This compound

  • Amine (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, optional, 2-3 eq, if the amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.0 eq).

  • Dissolve the starting materials in a minimal amount of anhydrous DMF or DCM. Rationale: The choice of solvent depends on the solubility of the reactants. DMF is a polar aprotic solvent that is generally excellent for these couplings. DCM is a good alternative, especially if the work-up is simpler in a non-polar solvent.

  • Add HOBt (1.1 eq) to the solution. Rationale: HOBt acts as a catalyst and a scavenger for the O-acylisourea intermediate, converting it to a less reactive but more selective HOBt-ester, which minimizes side reactions.[13]

  • If the amine is provided as a hydrochloride or other salt, add DIPEA (2-3 eq) to liberate the free amine. Rationale: A non-nucleophilic base is required to neutralize the amine salt without competing in the coupling reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC.HCl (1.2 eq) portion-wise to the reaction mixture. Rationale: Adding the carbodiimide at a low temperature helps to control the initial exothermic reaction and minimize side reactions.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Rationale: The acidic wash removes any unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for challenging couplings, including those with sterically hindered amines or electron-deficient anilines. HATU is a potent activating agent that generally leads to high yields and clean reactions.[11]

Materials and Reagents:

  • This compound

  • Amine (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA, 2-3 eq)

  • Reagents for work-up and purification as described in Protocol 1.

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature. Rationale: This pre-activation step generates the highly reactive OAt-active ester of the carboxylic acid.[11][14]

  • In a separate flask, dissolve the amine (1.0 eq) in a small amount of anhydrous DMF. If the amine is a salt, add an additional equivalent of DIPEA.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Follow the work-up and purification procedure as described in Protocol 1 (steps 9-12).

Reaction Mechanism

Understanding the mechanism of action of the coupling reagents is key to troubleshooting and optimizing the reaction.

Mechanism of EDC/HOBt Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Amide Formation A Carboxylic Acid (R-COOH) C O-acylisourea intermediate A->C + B EDC B->C + E HOBt-ester C->E + C->E D HOBt D->E + G Amide (R-CONH-R') E->G + E->G F Amine (R'-NH2) F->G +

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

The reaction proceeds via the initial formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[7][8] This intermediate can then react directly with the amine. However, it is also susceptible to intramolecular rearrangement to form a stable N-acylurea, which is a common byproduct.[4] HOBt intercepts the O-acylisourea to form an HOBt-ester. This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.[13]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Steric hindrance.- Presence of water in the reaction.- Increase the equivalents of the coupling reagent and/or HOBt.- Ensure the amine is not a salt, or add a sufficient amount of a non-nucleophilic base like DIPEA.- Switch to a more powerful coupling reagent like HATU.- Use anhydrous solvents and reagents. Dry glassware thoroughly.[15]
Formation of N-acylurea Byproduct (with carbodiimides) - The O-acylisourea intermediate is rearranging before reacting with the amine.- Sterically hindered amine.- Ensure HOBt is used as an additive.- Add the amine soon after the pre-activation of the carboxylic acid.- Consider using a phosphonium or uronium-based coupling reagent (e.g., PyBOP, HATU).
Difficulty in Removing Byproducts - The urea byproduct from DCC is insoluble.- The urea from EDC and other reagents can be difficult to remove by chromatography.- If using DCC, filter the reaction mixture before work-up.- For EDC, perform thorough aqueous washes during work-up. The urea byproduct is water-soluble.[10]- Consider using DIC, as its urea byproduct is more soluble in organic solvents.[9]
Epimerization (if chiral centers are present) - The activated carboxylic acid is susceptible to racemization.- Use HOBt or, even better, HOAt as an additive.- Perform the reaction at lower temperatures.- Avoid strong bases.

Conclusion

The formation of an amide bond with this compound is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. For routine couplings, the EDC/HOBt system offers a balance of efficiency and cost-effectiveness. For more challenging substrates, the use of a more potent reagent such as HATU is recommended. By understanding the underlying principles of the reaction and following the detailed protocols and troubleshooting guide provided, researchers can confidently and successfully synthesize the desired amide products, paving the way for further discoveries in drug development and medicinal chemistry.

References

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Google Patents. Preparation of nicotinic acid amide.
  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • MDPI. (2018). Amide Activation in Ground and Excited States. Retrieved from [Link]

  • Wikipedia. Carbodiimide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2024). Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. Retrieved from [Link]

  • Wikipedia. HATU. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2005). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ResearchGate. (2020). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

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The Strategic Utility of 6-Bromo-5-methylnicotinic Acid in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Substituted Pyridines in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[2] Within the vast chemical space of kinase inhibitors, pyridine-based scaffolds are of significant interest, frequently serving as "hinge-binders" that form critical hydrogen bonds within the ATP-binding pocket of the kinase.[3] The strategic functionalization of the pyridine ring is a key element in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

6-Bromo-5-methylnicotinic acid is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors.[4] Its structure is distinguished by three key functional handles: a carboxylic acid, a bromine atom, and a methyl group, each offering distinct opportunities for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl moieties.[5][6] The carboxylic acid provides a convenient point for the formation of amide bonds, a common linkage in many drug molecules.[7] The methyl group can influence the molecule's conformation and interactions with the target protein.[5]

This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of kinase inhibitor scaffolds. While direct synthesis of a marketed kinase inhibitor using this specific isomer is not widely documented in publicly available literature, the following protocols are based on well-established synthetic methodologies for structurally related compounds and are designed to serve as a comprehensive guide for researchers.

Chemical Properties of this compound

PropertyValue
IUPAC Name 6-bromo-5-methylpyridine-3-carboxylic acid
CAS Number 901300-51-4
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol

Core Synthetic Applications: Building Kinase Inhibitor Scaffolds

The primary synthetic utility of this compound in the context of kinase inhibitor synthesis lies in its sequential functionalization through amide bond formation and cross-coupling reactions.

Part 1: Amide Coupling to Introduce a Solubilizing or Targeting Moiety

The carboxylic acid functionality of this compound is readily converted to an amide. This is a crucial step for introducing a variety of side chains that can modulate the compound's properties, such as solubility, or to link to a fragment that interacts with another part of the target kinase.

This protocol describes the coupling of this compound with a generic primary or secondary amine using HATU as the coupling agent.

Reagents and Materials:

  • This compound

  • Amine of choice (e.g., a chiral amine, a piperidine derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.[5]

Causality Behind Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is particularly important when coupling with chiral amines.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the amide bond formation.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The bromine atom on the pyridine ring is a versatile handle for introducing aryl or heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a powerful tool for constructing the core biaryl structures common to many kinase inhibitors.[8]

This protocol outlines a general procedure for the Suzuki coupling of the previously synthesized 6-bromo-5-methylnicotinamide with a generic arylboronic acid.

Reagents and Materials:

  • 6-bromo-5-methylnicotinamide intermediate (from Part 1)

  • Arylboronic acid of choice

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, combine the 6-bromo-5-methylnicotinamide intermediate (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor scaffold.

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ is a robust and commonly used palladium(0) catalyst for Suzuki couplings.

  • A base (e.g., K₂CO₃) is essential for the activation of the boronic acid in the catalytic cycle.[6]

  • A mixed solvent system containing water is often used to dissolve the inorganic base and facilitate the reaction.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Amide Coupling cluster_1 Part 2: Suzuki Coupling A This compound C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D 6-bromo-5-methylnicotinamide intermediate C->D F Pd(PPh3)4, Base, Solvent D->F E Arylboronic acid (Ar-B(OH)2) E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Strategic Considerations: The Importance of Substitution Pattern

The specific substitution pattern of this compound offers a unique structural motif compared to its isomers, such as 2-Bromo-6-methylisonicotinic acid or 6-Bromo-2-methylnicotinic acid.[5][9] The relative positions of the bromine, methyl, and carboxylic acid groups can influence:

  • Reactivity: The electronic environment of the pyridine ring can affect the ease of both the amide coupling and the Suzuki reaction.

  • Conformational Rigidity: The methyl group adjacent to the site of Suzuki coupling can introduce steric hindrance, potentially influencing the dihedral angle of the resulting biaryl system. This can be advantageous in pre-organizing the molecule for optimal binding to the kinase.

  • Binding Interactions: The positioning of the methyl group can be critical for making favorable van der Waals contacts within the ATP-binding site, potentially enhancing selectivity and potency.

Conclusion

This compound is a valuable and strategically functionalized building block for the synthesis of kinase inhibitors. Its amenability to sequential amide coupling and Suzuki-Miyaura cross-coupling reactions provides a robust platform for the construction of diverse and complex molecular architectures. The protocols and insights provided in this document are intended to empower researchers to explore the potential of this versatile intermediate in the discovery and development of novel therapeutics.

References

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  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

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Application Notes & Protocols: 6-Bromo-5-methylnicotinic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-bromo-5-methylnicotinic acid, a highly functionalized pyridine derivative, as a strategic building block for the synthesis of complex heterocyclic compounds. The unique arrangement of a reactive bromine atom, a carboxylic acid, and a methyl group on the pyridine core makes it an invaluable scaffold in medicinal chemistry and materials science. We present the core principles and field-proven protocols for leveraging this versatile molecule in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic capabilities and explore novel chemical space.

Introduction: The Strategic Value of this compound

Nicotinic acid and its derivatives are foundational structures in the chemical and life sciences, appearing in numerous pharmacologically active compounds.[1] The strategic introduction of a bromine atom and a methyl group, as in this compound, significantly enhances the synthetic utility of the nicotinic acid core.

The bromine atom at the 6-position serves as a versatile handle for modern cross-coupling reactions, allowing for the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] This position is activated for palladium-catalyzed processes, which are often preferred over classical nucleophilic aromatic substitution (SNAr) reactions that may require harsh conditions.[1] The carboxylic acid at the 3-position provides a site for amide bond formation, esterification, or cyclization, while the methyl group at the 5-position can influence the molecule's conformation, solubility, and metabolic stability. This trifunctional nature makes this compound a powerful tool for generating diverse molecular libraries in drug discovery programs.[3][4]

Caption: Structure and key reactive sites of this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[5] For a substrate like this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the 6-position.

Principle and Mechanistic Insight

The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the carbon-bromine bond of the pyridine ring. This is followed by transmetalation with a boronic acid or ester species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is critical for success and is highly substrate-dependent.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methodologies for halopyridines and serves as a robust starting point.[2][5]

Reaction Scheme: this compound + Arylboronic acid → 6-Aryl-5-methylnicotinic acid

Reagents & Materials:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound216.031.01.0216 mg
Arylboronic acid-1.21.2-
Pd(PPh₃)₄ (Tetrakis)1155.560.050.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1 ratio) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Causality Note: The use of a biphasic dioxane/water system is common for Suzuki couplings as it helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[6] The base is crucial for activating the boronic acid for the transmetalation step.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful method for constructing C-N bonds where other methods fail.[7] This reaction is essential for synthesizing compounds targeting a wide range of biological receptors and enzymes.

Principle and Mechanistic Insight

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8] Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[7] The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[7][9]

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from standard procedures and may require optimization of the ligand and base for specific amine coupling partners.[2][10]

Reaction Scheme: this compound + Primary/Secondary Amine → 6-(Amino)-5-methylnicotinic acid

Reagents & Materials:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound (Ester form)-1.01.0-
Amine (R¹R²NH)-1.21.2-
Pd₂(dba)₃915.720.0250.02523 mg
XPhos476.620.100.1048 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene, anhydrous---10 mL

Step-by-Step Procedure:

  • Esterification: It is highly recommended to first protect the carboxylic acid as a methyl or ethyl ester to prevent interference with the strong base used in the coupling.

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand XPhos (10 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the 6-bromo-5-methylnicotinate ester (1.0 eq), the amine (1.2 eq), and the base NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

  • Hydrolysis: If the free acid is desired, the purified ester can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions.

Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[2] The use of a pre-catalyst like Pd₂(dba)₃ and a specialized ligand like XPhos is standard for challenging aminations, ensuring high reactivity and yields.[2]

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[11] This reaction is invaluable for creating rigid scaffolds and linear extensions in molecules, often used in materials science and as precursors for more complex heterocycles.[12]

Principle and Mechanistic Insight

The reaction typically employs a dual catalytic system: a palladium(0) complex and a copper(I) co-catalyst.[13] The palladium cycle is similar to that of other cross-coupling reactions. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation with the Pd(II)-aryl complex.[13][14] Copper-free versions of the Sonogashira reaction have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[15]

Experimental Protocol: Sonogashira Coupling

This protocol describes a classic copper co-catalyzed Sonogashira reaction.

Reaction Scheme: this compound + Terminal Alkyne → 6-(Alkynyl)-5-methylnicotinic acid

Reagents & Materials:

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound216.031.01.0216 mg
Terminal Alkyne-1.51.5-
Pd(PPh₃)₂Cl₂701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.060.0611 mg
Triethylamine (Et₃N)101.193.03.00.42 mL
THF, anhydrous---10 mL

Step-by-Step Procedure:

  • Vessel Preparation: Add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%) to a dry Schlenk flask under an argon atmosphere.

  • Solvent and Base Addition: Add anhydrous THF followed by triethylamine (Et₃N). The triethylamine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water.

  • Purification: Adjust the pH of the aqueous layer with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry. Further purification can be achieved via column chromatography if needed.

Causality Note: Triethylamine is a sufficiently strong base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the HBr generated during the reaction. The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions (room temperature) and at a faster rate.[12]

Summary and Outlook

This compound is a powerful and versatile building block for constructing diverse heterocyclic libraries. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a wide range of C-C and C-N linked derivatives. The protocols provided herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings represent robust starting points for synthetic exploration. By understanding the principles behind these transformations and carefully selecting reaction conditions, researchers can effectively utilize this scaffold to accelerate innovation in drug discovery and materials science.

References

  • Methyl 6-Bromonicotinate: Key Uses and Applications. (2024). Guidechem.
  • 6-Bromo-2-methylnicotinic acid | 1060805-97-1. Benchchem.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes.
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  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
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The Strategic Synthesis of Biologically Active Molecules Utilizing 6-Bromo-5-methylnicotinic Acid: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical interactions with biological targets.[1] 6-Bromo-5-methylnicotinic acid, in particular, has emerged as a highly valuable and versatile building block. This substituted pyridine derivative offers a unique combination of reactive handles, enabling the strategic and efficient construction of complex molecular architectures, especially in the pursuit of potent and selective kinase inhibitors.[2]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for new biologically active molecules. The protocols detailed herein are designed to be self-validating systems, grounded in established chemical principles.

Core Synthetic Strategies and Mechanistic Considerations

This compound presents two primary sites for chemical modification: the bromine atom at the 6-position and the carboxylic acid at the 3-position. This dual functionality allows for a modular approach to library synthesis, primarily through two powerful and widely employed transformations: the Suzuki-Miyaura cross-coupling reaction and amide bond formation.

I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a paramount tool for the creation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in kinase inhibitors.[3] This palladium-catalyzed reaction couples the bromine of this compound with a variety of boronic acids or their derivatives.[4]

Causality of Experimental Choices: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, the electron-withdrawing nature of the pyridine ring and the carboxylic acid can influence the reactivity of the C-Br bond. The selection of a suitable palladium catalyst and ligand system is crucial to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Reagents Combine this compound, arylboronic acid, and base in a reaction vessel Start->Reagents Inert Establish an inert atmosphere (e.g., Argon or Nitrogen) Reagents->Inert Catalyst Add Palladium catalyst and degassed solvent Inert->Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor reaction progress (TLC or LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water and extract with an organic solvent Cool->Quench Wash Wash organic layer with brine Quench->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Obtain pure 6-aryl-5-methylnicotinic acid Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol provides a representative procedure for the synthesis of 6-(4-methoxyphenyl)-5-methylnicotinic acid, a potential intermediate for various biologically active molecules.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound901300-51-4216.031.0
4-Methoxyphenylboronic acid5720-07-0151.961.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.1110 mL
Water (degassed)7732-18-518.022.5 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of water and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 6-(4-methoxyphenyl)-5-methylnicotinic acid.

II. Amide Coupling: Constructing Key Pharmacophores

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry, serving as a critical linkage in a vast array of drug molecules.[5] The carboxylic acid moiety of this compound provides a versatile handle for coupling with a diverse range of amines, leading to the synthesis of novel nicotinamide derivatives.

Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. A wide variety of coupling reagents have been developed for this purpose, with common examples including carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP). The choice of coupling reagent, base, and solvent can significantly impact reaction efficiency, yield, and the prevention of side reactions such as racemization. For anilines, which can be less nucleophilic, a more potent coupling agent like HATU is often employed.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Reagents Dissolve this compound in an anhydrous solvent (e.g., DMF) Start->Reagents Coupling Add coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) Reagents->Coupling Amine Add the desired amine Coupling->Amine Stir Stir at room temperature for 12-24 hours Amine->Stir Monitor Monitor reaction progress (TLC or LC-MS) Stir->Monitor Quench Quench with water and extract with an organic solvent Monitor->Quench Wash Wash organic layer sequentially with aqueous acid, base, and brine Quench->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Product Obtain pure N-substituted-6-bromo- 5-methylnicotinamide Purify->Product

Caption: A generalized workflow for the amide coupling of this compound.

Detailed Protocol: Amide Coupling of this compound with Aniline

This protocol details the synthesis of N-phenyl-6-bromo-5-methylnicotinamide, a core structure that can be further elaborated via Suzuki-Miyaura coupling or other transformations.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound901300-51-4216.031.0
Aniline62-53-393.131.1
HATU148893-10-1380.231.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0910 mL

Procedure:

  • In a dry 50 mL round-bottom flask under an argon atmosphere, dissolve this compound (216 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add aniline (102 µL, 1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield N-phenyl-6-bromo-5-methylnicotinamide.

Biological Activities of this compound Derivatives

Derivatives of nicotinic acid have demonstrated a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[6] The ability to readily synthesize diverse libraries of compounds from this compound makes it an attractive starting material for drug discovery programs targeting a range of therapeutic areas.

Table of Potential Biological Activities:

Derivative ClassSynthetic ApproachPotential Biological TargetsTherapeutic Area
6-Aryl-5-methylnicotinic acidsSuzuki-Miyaura CouplingKinases (e.g., IRAK4), TRPV1[2][5]Inflammation, Pain, Oncology
N-Aryl-6-bromo-5-methylnicotinamidesAmide CouplingVarious enzymes and receptorsDiverse
6-Aryl-N-aryl'-5-methylnicotinamidesSequential Amide Coupling and Suzuki-MiyauraKinases, GPCRsOncology, CNS disorders

Conclusion

This compound is a powerful and versatile building block for the synthesis of biologically active molecules. Its strategic application, primarily through Suzuki-Miyaura cross-coupling and amide bond formation, provides a robust platform for the rapid generation of diverse chemical libraries. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently leverage this valuable starting material in their drug discovery and development endeavors.

References

  • Google Patents. (1961).
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  • Google Patents. (2022). Synthetic method of 6-methyl nicotine.
  • Google Patents. (1994). Process for preparing 5-bromonicotinic acid.
  • PubMed. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]

  • ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?. [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. [Link]

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  • Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
  • PubMed Central (PMC). (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

  • MDPI. (2023). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. [Link]

  • PubMed Central (PMC). (2012). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]

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Application Notes and Protocols for the Derivatization of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

6-Bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple points for chemical modification. The derivatization of the carboxylic acid group is a critical step in the development of novel pharmaceuticals and agrochemicals, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This guide provides a comprehensive overview of the key strategies for derivatizing the carboxylic acid moiety of this compound, including esterification, amidation, and conversion to the acyl chloride. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to efficiently generate diverse libraries of compounds for screening and development. The presence of the methyl group adjacent to the carboxylic acid may introduce steric hindrance, a factor that has been considered in the selection and optimization of the described methodologies.

Strategic Approaches to Carboxylic Acid Derivatization

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. The primary strategies for its derivatization—esterification, amidation, and conversion to an acyl chloride—each offer distinct advantages depending on the desired final product and the subsequent synthetic steps.

  • Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, increase lipophilicity, and potentially modulate the biological activity of the parent molecule. Esters can also serve as prodrugs, which are converted back to the active carboxylic acid in vivo.

  • Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides are generally more stable than esters and can participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.

  • Acyl Chloride Formation: The conversion of the carboxylic acid to a highly reactive acyl chloride provides a versatile intermediate that can be readily converted to a wide range of other functional groups, including esters, amides, and ketones.

The following sections provide detailed protocols for each of these key derivatization strategies as applied to this compound.

Section 1: Esterification of this compound

Esterification of this compound can be achieved through several methods. The choice of method will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials. Two robust methods are detailed below: the classic Fischer-Speier esterification and a milder method utilizing triethyl orthoacetate.

Fischer-Speier Esterification: A Classic Approach

Fischer-Speier esterification is a reliable and cost-effective method for the synthesis of simple alkyl esters. The reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

Workflow for Fischer-Speier Esterification

A This compound + Excess Alcohol (e.g., Methanol) B Add catalytic H₂SO₄ A->B Reagents C Reflux (e.g., 65°C for Methanol) B->C Reaction D Reaction Monitoring (TLC/LC-MS) C->D Monitoring E Work-up: - Neutralize with base - Extract with organic solvent D->E Quenching & Extraction F Purification: - Column chromatography or - Recrystallization E->F Purification G Product: 6-Bromo-5-methylnicotinate Ester F->G Final Product

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol: Synthesis of Methyl 6-Bromo-5-methylnicotinate

ParameterValue
Reactants This compound, Methanol
Reagents Concentrated Sulfuric Acid
Solvent Methanol (serves as both reactant and solvent)
Temperature Reflux (approx. 65°C)
Reaction Time 4-24 hours (monitor by TLC or LC-MS)
Work-up Neutralization with saturated NaHCO₃ solution, extraction
Purification Column chromatography or recrystallization

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 6-bromo-5-methylnicotinate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mild Esterification using Triethyl Orthoacetate

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, a milder method employing triethyl orthoacetate can be utilized. This method is particularly useful for the preparation of ethyl esters.[1]

Detailed Protocol: Synthesis of Ethyl 6-Bromo-5-methylnicotinate

ParameterValue
Reactants This compound, Triethyl orthoacetate
Solvent Toluene (optional, to aid in azeotropic removal of ethanol)
Temperature Reflux
Reaction Time 2-6 hours
Work-up Direct concentration or aqueous work-up
Purification Column chromatography or distillation

Step-by-Step Methodology:

  • Combine this compound (1.0 eq) and triethyl orthoacetate (1.5-2.0 eq) in a round-bottom flask equipped with a distillation head.

  • Heat the mixture to reflux. Ethanol will begin to distill off, driving the reaction to completion. The reaction can be performed neat or in a high-boiling solvent like toluene to facilitate the removal of ethanol.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, the excess triethyl orthoacetate and any remaining solvent can be removed by distillation.

  • The crude ethyl 6-bromo-5-methylnicotinate can be purified by vacuum distillation or silica gel column chromatography.

Section 2: Amidation of this compound

The formation of amides from this compound is a cornerstone of creating diverse chemical libraries for drug discovery. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of the desired amine.

Peptide Coupling Reagents for Amide Bond Formation

A wide array of coupling reagents are available for amide bond formation. A common and effective combination for substrates that may be sterically hindered is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt) or a base like 4-Dimethylaminopyridine (DMAP).

Workflow for Amidation using Coupling Reagents

A This compound + Amine (Primary or Secondary) B Add Coupling Reagents (e.g., EDC, HOBt, DMAP) A->B Reagents C Stir at Room Temperature B->C Reaction D Reaction Monitoring (TLC/LC-MS) C->D Monitoring E Work-up: - Aqueous wash - Extract with organic solvent D->E Quenching & Extraction F Purification: - Column chromatography or - Recrystallization E->F Purification G Product: 6-Bromo-5-methylnicotinamide Derivative F->G Final Product

Caption: Amidation using Coupling Reagents Workflow.

Detailed Protocol: Synthesis of a 6-Bromo-5-methylnicotinamide Derivative

ParameterValue
Reactants This compound, Amine (primary or secondary)
Reagents EDC, HOBt, DMAP (catalytic)
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous wash, extraction
Purification Column chromatography or recrystallization

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as DCM or DMF.

  • Add EDC (1.2 eq) to the solution at room temperature with stirring. If the amine is an HCl salt, a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 eq) should be added. A catalytic amount of DMAP (0.1 eq) can also be included to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by silica gel column chromatography or recrystallization.

Section 3: Conversion to 6-Bromo-5-methylnicotinoyl Chloride

The synthesis of the acyl chloride is a key step for accessing a variety of derivatives due to its high reactivity. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation.

Synthesis of 6-Bromo-5-methylnicotinoyl Chloride using Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The reaction is typically performed in an inert solvent or neat.

Workflow for Acyl Chloride Formation

A This compound B Add Thionyl Chloride (SOCl₂) (Optional: catalytic DMF) A->B Reagent Addition C Reflux B->C Reaction D Remove Excess SOCl₂ (Distillation) C->D Work-up E Product: 6-Bromo-5-methylnicotinoyl chloride (Used in situ or isolated) D->E Final Product

Caption: Acyl Chloride Formation Workflow.

Detailed Protocol: Synthesis of 6-Bromo-5-methylnicotinoyl Chloride

ParameterValue
Reactant This compound
Reagent Thionyl chloride (SOCl₂)
Catalyst Dimethylformamide (DMF, catalytic amount)
Solvent Toluene or neat
Temperature Reflux (approx. 78°C for neat SOCl₂)
Reaction Time 1-3 hours
Work-up Removal of excess thionyl chloride by distillation

Step-by-Step Methodology:

  • To a flask containing this compound (1.0 eq), add an excess of thionyl chloride (2-5 eq) under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction. The reaction can also be performed in an inert solvent such as toluene.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation, preferably under reduced pressure. Co-distillation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.

  • The resulting crude 6-Bromo-5-methylnicotinoyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity. If isolation is required, it can be purified by vacuum distillation.

Conclusion: A Gateway to Chemical Diversity

The derivatization of the carboxylic acid group of this compound is a fundamental step in the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols detailed in these application notes provide robust and versatile methods for the preparation of esters, amides, and the reactive acyl chloride intermediate. By carefully selecting the appropriate derivatization strategy and reaction conditions, researchers can efficiently generate a wide array of analogs for further investigation. The considerations for potential steric hindrance from the adjacent methyl group have been integrated into the recommended procedures to ensure successful synthesis. These methods serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities based on the this compound scaffold.

References

  • United States Patent US4576629A, "Preparation of quinoline-3-carboxylic acids and intermediates therefor," Published March 18, 1986.
  • United States Patent US2758999A, "Esterification of pyridine carboxylic acids," Published August 14, 1956.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • "Fischer-Speier Esterification". Organic Chemistry Portal. [Link]

  • "Conversion of carboxylic acids to acyl chlorides using thionyl chloride". Organic Chemistry Portal. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • "Purification of Nicotinic Acid".
  • "Preparation of nicotinic acid amide".

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Substituted-5-methylnicotinic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and functional organic materials.[1] Specifically, the 6-substituted-5-methylnicotinic acid framework serves as a critical building block for a variety of biologically active compounds. The ability to selectively and efficiently introduce diverse substituents at the 6-position is paramount for library synthesis, lead optimization, and the development of novel chemical entities.

6-Bromo-5-methylnicotinic acid is an ideal starting material for this purpose. The carbon-bromine bond provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, which have revolutionized the art of C-C, C-N, and C-O bond formation.[2] These reactions are renowned for their high functional group tolerance, reliability, and broad substrate scope, making them indispensable tools in modern drug development.[3][4][5][6]

This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions of this compound, offering both mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.

Key Considerations for Coupling with this compound

Successfully performing cross-coupling reactions on this substrate requires an appreciation of its unique electronic and steric properties.

  • Electron-Deficient Heterocycle: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This generally facilitates the initial oxidative addition step, which is often rate-limiting in palladium catalytic cycles.[7]

  • Pyridine Nitrogen Coordination: A significant challenge in pyridine chemistry is the potential for the lone pair on the ring nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation.[8][9] The choice of sterically demanding ligands is often a crucial strategy to mitigate this unwanted interaction.[9][10]

  • Carboxylic Acid Moiety: The presence of the nicotinic acid group introduces several considerations. It can be deprotonated by the bases typically used in cross-coupling reactions, altering the substrate's solubility. Furthermore, the carboxylate can potentially coordinate to the palladium center. In many cases, it is advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling to prevent these complications and simplify purification. The protocols herein will proceed with the free acid, but esterification is a common and effective alternative strategy.

  • Steric Hindrance: The methyl group at the 5-position, ortho to the bromine, introduces moderate steric bulk that can influence the approach of the catalyst and coupling partner. This necessitates the use of catalyst systems, particularly ligands, that are tolerant of sterically hindered environments.

Core Palladium-Catalyzed Methodologies

We will focus on four cornerstone palladium-catalyzed reactions for the functionalization of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between aryl or vinyl groups.[4][11] It involves the reaction of our aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[12][13]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is critical for activating the boronic acid to facilitate transmetalation.[13][14]

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(R') pd2_complex->pd2_biaryl R'-B(OH)₂ + Base transmetal Transmetalation pd2_biaryl->pd0 Ar-R' red_elim Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME90~90-98
Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O110~80-92
Pyridine-4-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane100~75-88

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 216 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg). Then, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Carefully add 1M HCl to acidify the mixture to pH ~3-4. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired 5-methyl-6-phenylnicotinic acid.

Heck Coupling: C(sp²)-C(sp) Bond Formation with Alkenes

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene product.[5][11] It is particularly useful for installing vinyl groups, which are versatile functional handles for further synthetic transformations.

Mechanistic Rationale: The cycle begins similarly with the oxidative addition of Pd(0) to the aryl bromide. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Aryl-Pd bond. A β-hydride elimination step then occurs to form the alkene product and a palladium-hydride species. Finally, a base is used to regenerate the active Pd(0) catalyst, completing the cycle.[5]

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Br) pd2_complex->pd2_alkyl H₂C=CHR insertion Alkene Insertion pd2_alkyl->pd0 Ar-CH=CHR + HBr beta_elim β-Hydride Elimination caption Heck Reaction Catalytic Cycle

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Data Summary: Heck Coupling Conditions

Alkene PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF120~70-85
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA130~80-90
1-OctenePdCl₂(PPh₃)₂ (3)-NaOAcNMP140~65-75

Detailed Protocol: Heck Coupling with n-Butyl Acrylate

  • Reagent Preparation: To an oven-dried, heavy-walled pressure tube, add this compound (1.0 mmol, 216 mg), potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg), and palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum and purge with argon or nitrogen.

  • Solvent and Reagent Addition: Add N,N-dimethylacetamide (DMA, 5 mL) and n-butyl acrylate (1.5 mmol, 215 µL) via syringe.

  • Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 130 °C. Stir for 18-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL). Acidify the aqueous layer to pH ~3-4 with 1M HCl.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford the coupled product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation with Alkynes

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, providing direct access to arylethynyl scaffolds.[6] The reaction classically employs a dual-catalyst system of palladium and copper(I).[15]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of Pd(0) to the aryl bromide occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide species. This species then undergoes transmetalation with the Ar-Pd(II) complex. Reductive elimination from the resulting dialkynyl- or arylalkynyl-palladium(II) complex yields the final product and regenerates the Pd(0) catalyst.[6]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_br Ar-Pd(II)L₂(Br) pd0->pd2_br Ar-Br (Oxidative Addition) pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_br->pd2_alkyne Transmetalation pd2_alkyne->pd0 Ar-C≡CR' (Reductive Elimination) alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_br from Cu Cycle caption Sonogashira Coupling Catalytic Cycles

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Data Summary: Sonogashira Coupling Conditions

Alkyne PartnerPd Precatalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60~90-98
1-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF70~85-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene80~90-97

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 216 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide [CuI] (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 3.0 mmol, 420 µL) via syringe. Finally, add phenylacetylene (1.1 mmol, 121 µL).

  • Reaction: Stir the mixture at 60 °C for 6-8 hours. Monitor the reaction's completion by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and water (15 mL). Acidify the aqueous layer to pH ~3-4 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography to obtain the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds by coupling aryl halides with amines.[3][16] This reaction has largely replaced harsher classical methods and is essential for synthesizing anilines and their heterocyclic analogues.[17]

Mechanistic Rationale: The generally accepted mechanism involves the oxidative addition of Pd(0) to the aryl bromide. The resulting Pd(II) complex then coordinates to the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forges the C-N bond, releases the aryl amine product, and regenerates the Pd(0) catalyst.[3][18] The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[19]

pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex Ar-Br ox_add Oxidative Addition pd2_amido Ar-Pd(II)L(NR'R'') pd2_complex->pd2_amido HNR'R'' + Base amine_coord Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR'R'' red_elim Reductive Elimination caption Buchwald-Hartwig Amination Cycle

Sources

The Strategic Application of 6-Bromo-5-methylnicotinic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, prized for its presence in numerous FDA-approved drugs and its ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets. Within this class of compounds, 6-bromo-5-methylnicotinic acid emerges as a particularly intriguing building block for the synthesis of novel therapeutic agents. Its trifunctional nature—a reactive bromine atom, a versatile carboxylic acid handle, and a strategically placed methyl group—offers a rich platform for molecular derivatization and the exploration of new chemical space.

The bromine atom at the 6-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common linkage in many drug molecules, or for conversion to other functional groups. The methyl group at the 5-position can influence the molecule's conformation, solubility, and metabolic stability, and can also engage in beneficial steric interactions within a target's binding site.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a particular focus on its utility in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.

Synthetic Strategies for this compound

While not as readily available as some other nicotinic acid derivatives, several synthetic routes can be envisaged for the preparation of this compound. A plausible approach involves the selective oxidation of a suitable precursor, such as 2-bromo-3,5-dimethylpyridine. The selective oxidation of one methyl group in the presence of another can be challenging but may be achieved under controlled conditions using strong oxidizing agents like potassium permanganate or nitric acid.

Alternatively, a route starting from a pre-functionalized pyridine ring, followed by bromination and methylation steps, could be employed. The precise synthetic strategy would depend on the availability of starting materials and the desired scale of the synthesis.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention.[1] The pyridine scaffold is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bonds with the protein's backbone.

The structure of this compound makes it an ideal starting material for the synthesis of a variety of kinase inhibitor scaffolds. The bromine atom can be replaced with a larger aromatic or heteroaromatic group via a Suzuki coupling, which can then occupy the hydrophobic pocket of the kinase active site. The carboxylic acid can be coupled with various amines to introduce diversity and modulate the compound's physicochemical properties.

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

The following protocol outlines a hypothetical, yet plausible, synthetic route to a pyrimidine-based kinase inhibitor scaffold starting from this compound. This approach is inspired by known synthetic strategies for similar heterocyclic compounds.

Experimental Protocol: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor Scaffold

Part 1: Amide Coupling of this compound

Objective: To couple this compound with a desired amine to introduce a key side chain.

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality: PyBOP is a highly effective peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid for nucleophilic attack by the amine, leading to the formation of a stable amide bond.

Part 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl group at the 6-position of the pyridine ring.

Materials:

  • Product from Part 1 (amide of this compound)

  • Aryl or heteroaryl boronic acid (e.g., pyrimidine-5-boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the bromo-amide from Part 1 (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor scaffold.

Causality: The palladium catalyst facilitates the cross-coupling of the bromo-pyridine with the boronic acid through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, forming a new carbon-carbon bond.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_part1 Part 1: Amide Coupling cluster_part2 Part 2: Suzuki Coupling A This compound C PyBOP, DIPEA, DMF A->C Reacts with B Amine (e.g., 4-fluoroaniline) B->C Reacts with D N-(4-fluorophenyl)-6-bromo-5- methylnicotinamide C->D Forms F Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O D->F Reacts with E Pyrimidine-5-boronic acid E->F Reacts with G Final Kinase Inhibitor Scaffold F->G Forms

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₇H₆BrNO₂216.031.5
N-(4-fluorophenyl)-6-bromo-5-methylnicotinamideC₁₃H₁₀BrFN₂O309.142.8
N-(4-fluorophenyl)-5-methyl-6-(pyrimidin-5-yl)nicotinamideC₁₇H₁₃FN₄O308.312.5

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its unique substitution pattern offers a versatile platform for generating diverse molecular libraries for screening against a wide range of biological targets. The application of this scaffold in the design of kinase inhibitors is particularly compelling, given the proven success of pyridine-based compounds in this area. The synthetic protocols and conceptual framework provided in this guide are intended to stimulate further research into the potential of this compound and to empower researchers in their quest to develop the next generation of innovative medicines.

References

  • National Center for Biotechnology Information. (2024). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Google Patents. (1961). Preparation of 6-methylnicotinic acid. US2993904A.
  • Google Patents. (2012). Preparing method of 5-methylnicotinicacid. CN102584695A.
  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable substituted pyridine intermediate. Here, we address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides a high-level overview of the primary synthetic strategies and critical considerations for synthesizing this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are three principal strategies for the synthesis of this compound, each with distinct advantages and challenges. The optimal choice depends on starting material availability, scale, and the specific capabilities of your lab.

  • Oxidation and Bromination of a Precursor: Starting from a commercially available precursor like 2-methyl-5-ethylpyridine, which is oxidized to form 6-methylnicotinic acid, followed by bromination. This is a common industrial approach but can involve harsh reagents.[1]

  • Functionalization via Organometallics: This route typically involves a di-halogenated pyridine, such as 3,5-dibromopyridine. A selective lithium-halogen exchange followed by quenching with an electrophile (e.g., methyl iodide or CO2) can introduce the required functional groups. This method offers precision but requires stringent anhydrous and cryogenic conditions.[2][3]

  • Sandmeyer Reaction from an Amino Precursor: Starting with 6-amino-5-methylnicotinic acid, a diazotization reaction followed by treatment with a copper(I) bromide catalyst yields the target compound. The Sandmeyer reaction is a classic and reliable method for introducing halogens onto an aromatic ring.[4][5]

Q2: What are the most critical safety considerations when working with these synthetic routes?

A2: Safety is paramount. Key hazards include:

  • Organolithium Reagents (e.g., n-BuLi, s-BuLi): These are highly pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a strictly inert atmosphere (Argon or Nitrogen) in anhydrous solvents.

  • Brominating Agents: Elemental bromine and reagents like N-Bromosuccinimide (NBS) are highly corrosive, toxic, and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Aryl diazonium salts can be explosive in a dry, solid state. They should always be prepared in situ at low temperatures (typically 0-5 °C) and used immediately without isolation.[6]

  • Strong Acids and Oxidizers: Routes involving nitric acid, sulfuric acid, or potassium permanganate are highly exothermic and corrosive.[7][8][9] Ensure proper temperature control and use appropriate quenching procedures.

Part 2: Troubleshooting Guide for Common Synthetic Challenges

This section delves into specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Scenario 1: Synthesis via Lithiation of a Dihalopyridine

Lithiation routes offer a powerful way to build complexity, but they are notoriously sensitive to reaction conditions.

A: This is a classic challenge of regioselectivity. The acidity of the ring protons and the kinetics of the lithium-halogen exchange are competing factors.

Causality:

  • Over-lithiation: Using more than one equivalent of the organolithium reagent can lead to di-lithiation.

  • Temperature Fluctuation: Even minor increases in temperature can cause the highly reactive lithiated intermediate to deprotonate other positions on the ring or react with the solvent.[3] Extremely low temperatures (-78 °C to -100 °C) are often necessary to minimize this side reaction.[3]

  • Reagent Choice: n-Butyllithium (n-BuLi) is often used, but sometimes a bulkier or less reactive base like sec-Butyllithium (sec-BuLi) or Lithium diisopropylamide (LDA) can offer better selectivity.

Troubleshooting Protocol:

  • Strict Stoichiometry: Use precisely 1.0 equivalent of n-BuLi. A slight excess can be detrimental.

  • Temperature Control: Maintain the reaction temperature at -78 °C or lower throughout the addition of n-BuLi and the subsequent quenching. Use a cryostat or a dry ice/acetone bath.

  • Inverse Addition: Add the solution of 3,5-dibromopyridine slowly to the n-BuLi solution at -78 °C. This technique keeps the concentration of the organolithium low, which can disfavor di-lithiation.

  • Solvent System: Tetrahydrofuran (THF) is standard, but its ability to solvate the lithium cation influences reactivity. Diethyl ether is less coordinating and may require even lower temperatures but can sometimes improve selectivity.[3]

A: A dark coloration often indicates decomposition or complex side reactions, typically involving deprotonation of the pyridine ring.

Causality: The protons on a bromopyridine ring are relatively acidic. If the lithium-halogen exchange is slow, the organolithium reagent can act as a strong base and deprotonate the ring, leading to complex, often polymeric, byproducts.[3] This is especially problematic at temperatures above -70 °C.

Troubleshooting Workflow Diagram:

G start Dark Solution & Low Yield During Lithiation check_temp Is Temperature Strictly Maintained at ≤ -78°C? start->check_temp check_reagents Are Solvents & Reagents Strictly Anhydrous? check_temp->check_reagents Yes temp_high Problem: Ring Deprotonation & Decomposition check_temp->temp_high No check_addition Is n-BuLi Addition Slow and Controlled? check_reagents->check_addition Yes reagents_wet Problem: Reagent Quenching & Side Reactions check_reagents->reagents_wet No addition_fast Problem: Local Hotspots & Decomposition check_addition->addition_fast No end Problem Likely Solved or Requires Deeper Analysis check_addition->end Yes sol_temp Solution: Use Cryostat, Verify Thermocouple temp_high->sol_temp sol_reagents Solution: Redistill Solvents, Titrate n-BuLi reagents_wet->sol_reagents sol_addition Solution: Add Dropwise Over 30-60 min addition_fast->sol_addition

Caption: Troubleshooting flowchart for lithiation side reactions.

Scenario 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust tool, but success hinges on the careful handling of the diazonium salt intermediate.

A: Incomplete diazotization is a common issue, often stemming from incorrect stoichiometry, temperature, or acidity. The nitrous acid (HNO₂) required is unstable and must be generated in situ.[6]

Causality:

  • Insufficient Acid: A strong acidic medium is required to generate the active nitrosating agent, the nitrosonium ion (+NO).

  • Temperature Too High: Nitrous acid decomposes at higher temperatures. The reaction must be kept cold (0-5 °C) to ensure its availability for the reaction.[6]

  • Poor Amine Solubility: The starting amine may not be fully dissolved or protonated in the acidic medium, making the amino group unavailable for reaction.

Optimized Diazotization Protocol:

  • Dissolution: Suspend the 6-amino-5-methylnicotinic acid in a solution of HBr (approx. 48%) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature never exceeds 5 °C.

  • Check for Excess Nitrous Acid: After the addition is complete, stir for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper; a small excess is desirable and will produce an immediate dark blue color.[6] If the test is negative, add a small amount more of the NaNO₂ solution.

A: The formation of the hydroxy compound (phenol equivalent) is the primary competing side reaction in a Sandmeyer reaction. It occurs when the diazonium salt reacts with water instead of the halide nucleophile.[6]

Causality:

  • High Temperature: The diazonium salt is thermally unstable. Allowing the reaction to warm up prematurely encourages decomposition and reaction with water.

  • Insufficient Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that leads to the bromide product.[4] Without sufficient Cu(I), the non-catalyzed hydrolysis pathway can dominate.

Troubleshooting Steps:

  • Prepare the Catalyst Solution First: In a separate flask, prepare a solution of CuBr in HBr. Keep this solution cold.

  • Controlled Addition: Add the freshly prepared, cold diazonium salt solution to the cold CuBr solution. This ensures that the diazonium salt immediately encounters the catalyst and the bromide source, maximizing the desired reaction pathway.

  • Maintain Low Temperature: Keep the reaction mixture cold during the addition and for a period afterward, allowing for the controlled decomposition of the diazonium-copper complex and evolution of N₂ gas.

Table 1: Comparison of Sandmeyer Reaction Conditions

ParameterSub-Optimal ConditionOptimized ConditionRationale
Temperature > 10 °C0 - 5 °CMinimizes diazonium salt decomposition and hydrolysis.[6]
Order of Addition Catalyst to Diazonium SaltDiazonium Salt to CatalystEnsures diazonium salt immediately encounters a high concentration of catalyst.
Catalyst CuBr₂ onlyCuBr (Copper(I))Cu(I) is the active catalyst that initiates the single-electron transfer.[4][5]
Acidity pH > 2Strong Acid (e.g., HBr)Suppresses side reactions and ensures the formation of the nitrosonium ion.
Part 3: Experimental Protocols
Protocol 1: Sandmeyer Bromination of 6-amino-5-methylnicotinic acid

This protocol provides a detailed, self-validating methodology for the conversion of the amino precursor to the target compound.

Step 1: Diazotization

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 6-amino-5-methylnicotinic acid (10.0 g, 65.7 mmol) in a mixture of 48% HBr (40 mL) and water (40 mL).

  • Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 4.77 g, 69.0 mmol) in water (15 mL) and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear and slightly yellow. Keep this solution cold for immediate use in the next step.

Step 2: Copper-Catalyzed Bromination

  • In a 500 mL flask, dissolve copper(I) bromide (CuBr, 10.4 g, 72.3 mmol) in 48% HBr (30 mL) with stirring. Cool this solution to 0 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL).

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Workflow Diagram: Sandmeyer Reaction

Caption: Step-by-step workflow for the Sandmeyer synthesis.

References
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing.
  • Various Authors. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. ElectronicsAndBooks. Retrieved from [Link]

  • Unknown Author. (n.d.). Methyl-6-methylnicotinate Route of Synthesis.
  • Wikipedia. (2023, December 27). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • Unknown Author. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Various Authors. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functionalized 2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Sciencemadness Discussion Board. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Unknown Author. (2020, May 15). Optimization of Organolithium Reactions.
  • Galli, C. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 6(106), 104457-104488. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid. Google Patents.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester. Google Patents.
  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. Retrieved from [Link]

  • ResearchGate. (2016, July 24). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid. Organic Syntheses. Retrieved from [Link]

  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1934. Retrieved from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid. Google Patents.

Sources

Technical Support Center: Purification of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 6-Bromo-5-methylnicotinic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 6-methylnicotinic acid or a precursor molecule.[1]

  • Reagents from the synthesis: For instance, residual brominating agents.

  • Over-brominated byproducts: The formation of di- or tri-brominated species can occur if the reaction conditions are not carefully controlled. This is a known issue in the synthesis of related brominated pyridine derivatives.[2]

  • Positional isomers: Depending on the directing effects of the substituents on the pyridine ring, other bromo-methyl-nicotinic acid isomers might be formed.

  • Hydrolyzed intermediates: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.

Q2: How do I choose between recrystallization and column chromatography for purifying this compound?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

  • Recrystallization is often preferred for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound.[3] It is a cost-effective and scalable method. The key is to find a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]

  • Silica gel column chromatography is a more powerful technique for separating complex mixtures of compounds with similar polarities.[4] It is particularly useful when dealing with multiple byproducts or when a very high degree of purity is required.[4] However, it can be more time-consuming and may lead to lower yields due to product loss on the column.

A logical approach to deciding on the purification method is outlined in the workflow diagram below.

Purification_Decision_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Few, well-separated spots or baseline impurities column Column Chromatography decision->column Multiple, closely-eluting spots purity_check Assess Purity (NMR, HPLC, MS) recrystallization->purity_check column->purity_check final_product Pure this compound purity_check->final_product

Caption: Decision workflow for selecting a purification method.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the percentage purity and detecting non-volatile impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the purification process.[4]

Q4: What are the recommended storage conditions for purified this compound?

A4: For long-term stability, it is advisable to store this compound in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Purification Incomplete reaction: Starting material remains in the crude product.Monitor the reaction progress closely using TLC to ensure the complete consumption of the starting material.
Product loss during extraction: Emulsion formation or incorrect pH during aqueous workup.During workup, ensure the pH is adjusted correctly to protonate the carboxylic acid for extraction into an organic solvent. If emulsions form, adding brine can help break them.
Inefficient elution from the chromatography column: The product may be too strongly adsorbed to the silica gel.Optimize the solvent system for column chromatography. A more polar eluent may be required to elute the product. A common practice is to start with a less polar solvent and gradually increase the polarity.[4]
Purified Product is an Oil Instead of a Solid Presence of residual solvent: Solvents from the purification or extraction steps may remain.Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. Gentle heating may be applied if the compound is thermally stable.
Presence of impurities: Impurities can lower the melting point of the final product.Re-purify the product using a more effective method. If column chromatography was used, try a different solvent system. If recrystallization was performed, try a different solvent or a combination of solvents.
Persistent Impurities After Column Chromatography Co-elution of impurities: The impurity may have a similar polarity to the product.Adjust the solvent system for column chromatography to achieve better separation. A shallower polarity gradient or an isocratic elution with an optimized solvent mixture may be necessary.
Product degradation on silica gel: Nicotinic acids can sometimes interact strongly with silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Difficulty in Finding a Suitable Recrystallization Solvent Compound is too soluble or insoluble in common solvents. A systematic solvent screen is recommended. Test the solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[3][6]

Detailed Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection:

    • Place a small amount of the crude this compound (10-20 mg) into several test tubes.

    • Add a few drops of different solvents to each test tube and observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heat the test tubes with the sparingly soluble samples to the boiling point of the solvent. The compound should dissolve completely.[6]

    • Allow the solutions to cool slowly to room temperature. The formation of crystals indicates a suitable solvent.[6]

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

    • If there are any insoluble impurities, perform a hot filtration to remove them.[6]

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Chill in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals Under Vacuum filter->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Silica Gel Column Chromatography of this compound

This protocol is adapted from methods used for similar compounds and may require optimization.[4]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent of the mobile phase (e.g., petroleum ether or hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., a mixture of petroleum ether and ethyl acetate, starting with a low concentration of ethyl acetate).

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • PubChem. 5-Bromo-6-methylnicotinic acid. Available at: [Link]

  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.
  • Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Available at: [Link]

  • ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Available at: [Link]

  • Organic Syntheses Procedure. nicotinic acid. Available at: [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent strategy involves the selective oxidation of one methyl group of 3,5-dimethylpyridine to form 5-methylnicotinic acid, followed by regioselective bromination at the 6-position. This multi-step synthesis requires careful control of reaction conditions to achieve the desired product.

Q2: Why is regioselectivity a concern during the bromination of 5-methylnicotinic acid?

A2: The pyridine ring in 5-methylnicotinic acid has multiple positions susceptible to electrophilic substitution. The directing effects of the existing substituents (the carboxylic acid and methyl groups) and the reaction conditions will influence where the bromine atom is introduced. Achieving high regioselectivity for the 6-position is critical to avoid the formation of undesired isomers, which can be challenging to separate.[1]

Q3: What are the primary challenges in the synthesis of this compound?

A3: The main challenges include:

  • Controlling the oxidation of 3,5-dimethylpyridine: Over-oxidation can lead to the formation of 3,5-pyridinedicarboxylic acid, while incomplete reaction results in low yields of the desired 5-methylnicotinic acid.[2]

  • Achieving high regioselectivity during bromination: As mentioned, directing the bromine to the 6-position is a significant hurdle.

  • Side reactions: Potential side reactions include benzylic bromination of the methyl group if radical conditions are used.[3]

  • Product purification: Separating the desired product from starting materials, isomers, and other byproducts can be complex.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the disappearance of starting materials and the formation of products in real-time.[4][5] For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and assessing purity.[6]

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid.

Possible Causes & Solutions:

  • Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide in sulfuric acid) to 3,5-dimethylpyridine is crucial.[2][7]

    • Recommendation: Carefully calculate and weigh the required amount of oxidizing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to over-oxidation.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate and selectivity of the oxidation.

    • Recommendation: Maintain the reaction temperature within the recommended range (e.g., 25-45°C for KMnO₄ or 110-150°C for H₂O₂/H₂SO₄).[2][7] Use a temperature-controlled reaction setup.

  • Inadequate Reaction Time: The oxidation may require a prolonged period to reach completion.

    • Recommendation: Monitor the reaction by TLC until the starting material is consumed. One literature procedure suggests a reaction time of about 20 hours when using KMnO₄.[2]

Problem 2: Formation of multiple products during the bromination of 5-methylnicotinic acid.

Possible Causes & Solutions:

  • Lack of Regiocontrol: The brominating agent and reaction conditions dictate the position of bromination.

    • Recommendation: For electrophilic aromatic substitution on the pyridine ring, a common method involves using a brominating agent like N-Bromosuccinimide (NBS) or bromine in an acidic medium.[8] The acidity of the medium can influence the reactivity and directing effects of the substituents. Experiment with different acid catalysts and solvents to optimize for 6-position bromination.

  • Benzylic Bromination: If using radical initiators or high temperatures with NBS, bromination of the methyl group can occur.[3]

    • Recommendation: Avoid conditions that favor radical mechanisms, such as the presence of AIBN or benzoyl peroxide, unless benzylic bromination is desired. Stick to conditions promoting electrophilic aromatic substitution.

Problem 3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Presence of Isomeric Byproducts: The formation of other bromo-isomers makes purification challenging.

    • Recommendation: Optimize the reaction conditions to maximize the yield of the desired 6-bromo isomer. For purification, column chromatography with a carefully selected solvent system is often effective.[4] Recrystallization can also be employed if a suitable solvent is found.

  • Residual Starting Material: Incomplete reaction will leave unreacted 5-methylnicotinic acid in the product mixture.

    • Recommendation: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider adjusting the stoichiometry of the brominating agent or increasing the reaction time.

  • Hydrolysis of the Carboxylic Acid Group: While less common, harsh workup conditions could potentially affect the carboxylic acid functionality.

    • Recommendation: Use mild acidic or basic conditions during the workup. When adjusting the pH to precipitate the product, do so slowly and with cooling.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine

This protocol is adapted from a known procedure for the oxidation of a substituted pyridine.[2]

Materials:

  • 3,5-Dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyridine (1 equivalent) in water.

  • To this solution, add potassium permanganate (approximately 1.5 equivalents) portion-wise over several hours, maintaining the temperature between 25-35°C.

  • After the addition is complete, heat the reaction mixture to around 45°C for approximately 20 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once complete, filter the hot reaction mixture to remove the manganese dioxide byproduct and wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Adjust the pH of the concentrated filtrate with HCl to precipitate the crude 5-methylnicotinic acid.

  • Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol 2: Bromination of 5-Methylnicotinic Acid

This is a generalized protocol for electrophilic bromination of a nicotinic acid derivative, which will require optimization for regioselectivity.[8][9]

Materials:

  • 5-Methylnicotinic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • A suitable solvent (e.g., glacial acetic acid or dichloromethane)

Procedure:

  • In a dry round-bottom flask, dissolve 5-methylnicotinic acid (1 equivalent) in the chosen solvent.

  • Carefully add the acid catalyst (if using).

  • Add the brominating agent (NBS or Br₂, 1.1-1.3 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench any remaining brominating agent with a saturated aqueous solution of sodium thiosulfate.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of 5-Methylnicotinic Acid

Oxidizing AgentStarting MaterialReaction ConditionsTypical YieldReference
Potassium Permanganate3,5-DimethylpyridineWater, 25-45°C, 20h~59%[2]
Hydrogen Peroxide3,5-DimethylpyridineConcentrated H₂SO₄, 110-150°C, 5-20h>60%[7]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Bromination 3,5-Dimethylpyridine 3,5-Dimethylpyridine Reaction_Vessel_1 Reaction_Vessel_1 3,5-Dimethylpyridine->Reaction_Vessel_1 Add to Water Heating Heating Reaction_Vessel_1->Heating Heat to 45°C KMnO4 KMnO4 KMnO4->Reaction_Vessel_1 Portion-wise addition Filtration_1 Filtration_1 Heating->Filtration_1 Remove MnO2 Concentration_1 Concentration_1 Filtration_1->Concentration_1 Concentrate filtrate Precipitation Precipitation Concentration_1->Precipitation Adjust pH with HCl Purification_1 Purification_1 Precipitation->Purification_1 Recrystallize 5-Methylnicotinic_Acid 5-Methylnicotinic_Acid Purification_1->5-Methylnicotinic_Acid Yields Reaction_Vessel_2 Reaction_Vessel_2 5-Methylnicotinic_Acid->Reaction_Vessel_2 Dissolve in solvent Heating_2 Heating_2 Reaction_Vessel_2->Heating_2 Heat to 60-80°C NBS_or_Br2 NBS_or_Br2 NBS_or_Br2->Reaction_Vessel_2 Add brominating agent Quenching Quenching Heating_2->Quenching Add Na2S2O3 Neutralization Neutralization Quenching->Neutralization Add NaHCO3 Extraction Extraction Neutralization->Extraction Extract with organic solvent Purification_2 Purification_2 Extraction->Purification_2 Column Chromatography 6-Bromo-5-methylnicotinic_Acid 6-Bromo-5-methylnicotinic_Acid Purification_2->6-Bromo-5-methylnicotinic_Acid Final Product

Caption: A step-by-step workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield in Oxidation

G Low_Yield Low Yield of 5-Methylnicotinic Acid Insufficient_Oxidant Insufficient Oxidizing Agent Low_Yield->Insufficient_Oxidant Suboptimal_Temp Suboptimal Reaction Temperature Low_Yield->Suboptimal_Temp Inadequate_Time Inadequate Reaction Time Low_Yield->Inadequate_Time Optimize_Stoichiometry Optimize Stoichiometry Insufficient_Oxidant->Optimize_Stoichiometry Solution Control_Temperature Use Temperature Control Suboptimal_Temp->Control_Temperature Solution Monitor_by_TLC Monitor Reaction Progress Inadequate_Time->Monitor_by_TLC Solution

Caption: Troubleshooting guide for low yield in the oxidation step.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap.
  • 901300-51-4|this compound|BLD Pharm.
  • Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Sciencemadness.org.
  • methyl-6-methyinicotinate Route of Synthesis.
  • Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System.
  • 5-Methylnicotinic acid synthesis - ChemicalBook.
  • Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar.
  • An In-depth Technical Guide to 5-Bromonicotinic Acid - Benchchem.
  • Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate - Benchchem.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid - Benchchem.
  • Bromination Mechanism - YouTube.
  • Bromination - Common Conditions - Common Organic Chemistry.
  • Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile - Benchchem.
  • CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents.

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Technical Support Center: Bromination of 5-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of pyridine-based compounds. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to work on the bromination of 5-methylnicotinic acid. The inherent electronic properties of the substituted pyridine ring present unique challenges in achieving high regioselectivity and yield. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and detailed protocols to help you navigate the complexities of this reaction and minimize common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the bromination of 5-methylnicotinic acid. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: Why am I getting a mixture of bromo-isomers (e.g., 2-bromo, 6-bromo) instead of a single product?

A1: Cause and Mechanism

Obtaining a mixture of isomers is the most common challenge in this synthesis. The regiochemical outcome is a delicate balance of competing electronic and steric effects from three different sources on the pyridine ring:

  • Pyridine Nitrogen: As a heteroatom, the nitrogen is strongly electron-withdrawing (inductive effect), which deactivates the ring towards electrophilic aromatic substitution (SEAr).[1] It acts as a meta-director, favoring substitution at the C3 and C5 positions. In your starting material, both these positions are already substituted.

  • Carboxylic Acid Group (at C3): This is a deactivating, meta-directing group. It will direct incoming electrophiles to the C5 position (which is occupied) and weakly to the C1 (nitrogen) position. Its primary effect is to further reduce the ring's reactivity.

  • Methyl Group (at C5): This is a weakly activating, ortho, para-directing group. It will direct incoming electrophiles to the C4 and C6 positions.

The combination of these effects means that the C2, C4, and C6 positions all have some degree of activation or deactivation, leading to a potential mixture of products. The 6-position is often favored due to activation from the C5-methyl group. However, bromination at the 2-position is also frequently observed.

Troubleshooting & Solutions:

  • Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product and can increase selectivity. Start your reaction at 0°C or even lower before gradually warming if necessary.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • Br₂ with a Lewis Acid (e.g., FeBr₃): This is a highly reactive system that can lead to poor selectivity.[2]

    • N-Bromosuccinimide (NBS): Often provides better selectivity for electrophilic bromination of activated rings. Its reactivity can be tuned with the choice of solvent and catalyst.[3]

    • Pyridine Tribromide (PyHBr₃): A milder, solid brominating agent that can offer improved selectivity.[4]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Oleum or fuming sulfuric acid are often used for halogenating deactivated pyridines, but these harsh conditions can lead to other side reactions.[5] Consider less aggressive solvents like acetic acid or halogenated hydrocarbons.

  • Protecting/Directing Groups: For maximal selectivity, especially for targeting the 2- or 4-position, consider converting the pyridine to its N-oxide derivative first. The N-oxide group strongly activates the C2 and C4 positions for electrophilic attack. After bromination, the N-oxide can be removed by reduction (e.g., with PCl₃ or PPh₃).[6][7]

Q2: My analysis shows a product with a mass corresponding to a dibrominated compound. How can I prevent this over-bromination?

A2: Cause and Mechanism

Over-bromination occurs when the mono-brominated product is sufficiently activated to react a second time with the brominating agent.[8] This is more likely under harsh conditions, with a large excess of the brominating agent, or with prolonged reaction times. The first bromine atom added to the ring is deactivating, but if the reaction conditions are forceful enough, a second substitution can occur.

Troubleshooting & Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents. A slow, dropwise addition of the brominating agent to the substrate solution can help maintain a low concentration of the electrophile and disfavor the second reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Lower Temperature: As with improving selectivity, running the reaction at a lower temperature will decrease the rate of the second bromination more significantly than the first, thus reducing the amount of the dibrominated byproduct.

Q3: I've isolated a byproduct that lacks a carboxylic acid signal in my NMR/IR spectra. Could this be from decarboxylation?

A3: Cause and Mechanism

Yes, decarboxylation is a significant potential side reaction, especially when heating pyridine carboxylic acids under acidic or harsh conditions.[9] The reaction proceeds by protonation of the ring, followed by the loss of CO₂, to yield a brominated derivative of 3-picoline (3-methylpyridine). This side reaction is often promoted by high temperatures required to overcome the deactivated nature of the pyridine ring. Some modern methods even use decarboxylation as a primary strategy for halogenation.[10][11]

Troubleshooting & Solutions:

  • Avoid High Temperatures: This is the most critical factor. If your current protocol requires refluxing in high-boiling solvents, explore alternative methods that proceed at lower temperatures.

  • Reagent Choice: Avoid conditions known to promote decarboxylation, such as prolonged heating in strong mineral acids. Some Hunsdiecker-type reactions, which are decarboxylative brominations, can occur if silver salts or certain catalysts are present.[11]

  • Work-up Procedure: Neutralize the reaction mixture promptly and at low temperatures during work-up to avoid acid-catalyzed decarboxylation of the product.

Q4: The methyl group on my starting material appears to have been brominated. How did this happen?

A4: Cause and Mechanism

This is a classic case of a competing reaction mechanism. While the desired reaction is an electrophilic substitution on the aromatic ring, the methyl group can undergo a free-radical bromination to form 5-(bromomethyl)nicotinic acid. This is particularly common when using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[4] Even without an explicit initiator, trace impurities or localized heating can sometimes trigger the radical pathway.

Troubleshooting & Solutions:

  • Exclude Light and Radical Initiators: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Ensure all reagents and solvents are free from peroxides or other potential radical initiators.

  • Use a Radical Scavenger: Adding a small amount of a radical inhibitor, such as hydroquinone or BHT, can suppress benzylic bromination if it proves to be a persistent issue.

  • Choose an Ionic Brominating Agent: Use a brominating agent that favors an ionic mechanism over a radical one. Br₂ in the presence of a Lewis acid, or reagents like PyHBr₃, are less likely to initiate radical chain reactions compared to NBS under neutral/non-polar conditions.

Troubleshooting Summary Table

Observed Problem Potential Cause(s) Recommended Solution(s)
Mixture of bromo-isomers- Competing directing effects- High reaction temperature- Highly reactive brominating agent- Lower reaction temperature- Use a milder brominating agent (e.g., NBS, PyHBr₃)- Control reagent addition rate- Consider N-oxide protection/directing group strategy
Dibrominated byproduct- Excess brominating agent- Prolonged reaction time- High reaction temperature- Use 1.0-1.1 equivalents of brominating agent- Monitor reaction closely via TLC/HPLC and quench upon completion- Lower reaction temperature
Loss of COOH group (Decarboxylation)- Excessive heat- Harsh acidic conditions- Use the lowest possible reaction temperature- Avoid prolonged heating in strong acids- Perform acidic work-up at low temperatures
Bromination of the C5-methyl group- Free-radical reaction pathway- Use of NBS with light/initiators- Protect the reaction from light- Ensure reagents are free of radical initiators- Add a radical scavenger (e.g., BHT)- Use a brominating agent that favors an ionic mechanism
Formation of acyl chloride- Use of SOCl₂ or oxalyl chloride in the reaction mixture- This is expected if converting to the acyl chloride first. If unintentional, use a different brominating system. During work-up, carefully quench with water or alcohol to hydrolyze/esterify the acyl chloride.

Visualizing Reaction Pathways

Understanding the competing reaction mechanisms is key to troubleshooting. The following diagrams illustrate the desired pathway and the major side reactions.

Electrophilic_Aromatic_Substitution cluster_main Desired SEAr Pathway Start 5-Methylnicotinic Acid + Br+ Intermediate Sigma Complex (Arenium Ion) Resonance Stabilized Start->Intermediate Rate-determining step Product Bromo-5-Methylnicotinic Acid + H+ Intermediate->Product Fast Deprotonation Side_Reactions cluster_sear Isomer Formation (SEAr) cluster_radical Radical Substitution cluster_decarbox Decarboxylation Start 5-Methylnicotinic Acid P1 2-Bromo Isomer Start->P1 P2 6-Bromo Isomer Start->P2 P3 4-Bromo Isomer Start->P3 P5 5-(Bromomethyl)nicotinic acid Start->P5 Radical Conditions (e.g., NBS, light) P6 Bromo-3-picoline Start->P6 High Temperature &/or Acid P4 Dibromo Product P2->P4 Further Bromination

Caption: Competing side reaction pathways in the bromination reaction.

Recommended Protocol: Selective Bromination of Nicotinic Acid Derivatives

This protocol is adapted from established procedures for the bromination of nicotinic acid and is designed to improve selectivity by converting the carboxylic acid to a more reactive intermediate under controlled conditions. [12][13][14] Objective: To synthesize 5-bromo-nicotinic acid derivatives while minimizing side reactions. This can be adapted for 5-methylnicotinic acid.

Reagents & Equipment:

  • 5-Methylnicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Bromine (Br₂)

  • Iron Powder (catalyst, optional but recommended)

  • 4N Sodium Hydroxide (NaOH) solution

  • Ice water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Dropping funnel

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Acid Chloride Formation: To the flask, add 5-methylnicotinic acid (1.0 eq), thionyl chloride (2.0-2.5 eq), and a catalytic amount of iron powder (~2% by weight of the acid). [13]3. Initial Heating: Begin stirring and gently heat the mixture to 60-70°C. The nicotinic acid will slowly dissolve as it converts to the acid chloride.

  • Bromine Addition: Once the mixture is homogeneous, add bromine (1.1-1.2 eq) dropwise via a dropping funnel over a period of 1-2 hours. Maintain the temperature at 70°C. An exothermic reaction may be observed. [12]5. Reaction: After the addition is complete, continue to heat the mixture at reflux for 6-8 hours. Monitor the reaction progress by TLC or HPLC (after careful quenching of a small aliquot).

  • Quench & Isolation:

    • Cool the reaction vessel to room temperature, then place it in an ice bath.

    • Carefully and slowly, add ice water to the reaction mixture to quench the excess thionyl chloride and bromine. This step is highly exothermic and will release HCl and SO₂ gas. Ensure it is done in a well-ventilated fume hood.

    • Slowly add a cooled 4N NaOH solution to the mixture, keeping the temperature below 10°C, until the pH reaches approximately 3.0. [13]7. Precipitation & Filtration: The product, bromo-5-methylnicotinic acid, should precipitate as a solid. Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold ice water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Analytical Characterization of Products and Byproducts

Proper identification of side products is crucial for optimizing your reaction. A combination of the following techniques is recommended:

  • HPLC/LC-MS: Ideal for separating the starting material, desired product, and various isomers. Mass spectrometry provides the molecular weight of each component, helping to identify over-brominated or decarboxylated species. [15]* GC-MS: Useful for analyzing more volatile byproducts, such as the decarboxylated bromo-3-picoline, especially after esterification of the carboxylic acids to make them more volatile.

  • NMR Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons will definitively identify the position of the bromine atom. The presence or absence of the carboxylic acid proton and the chemical shift of the methyl group will confirm or rule out decarboxylation and benzylic bromination.

  • FTIR Spectroscopy: Can quickly confirm the presence or absence of the characteristic carboxylic acid O-H and C=O stretches.

References

  • Vertex AI Search. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
  • ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under... | Download Scientific Diagram. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Available at: [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • PMC. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Available at: [Link]

  • ACS Publications. (n.d.). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Available at: [Link]

  • Vertex AI Search. (n.d.). (48)
  • Sciencemadness.org. (n.d.). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Available at: [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

  • PMC. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available at: [Link]

  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • ResearchGate. (n.d.). decarboxylative bromination. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. Available at: [Link]

  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. Available at: [Link]

  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide. Available at: [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • PubMed. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available at: [Link]

  • Chemia. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Available at: [Link]

  • Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

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Technical Support Center: A Researcher's Guide to Improving the Yield of 6-Bromo-5-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on optimizing reaction conditions to improve yield and purity. As a key intermediate in the synthesis of various pharmaceutical agents, mastering the preparation of this molecule is crucial. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Synthesis Overview and Key Challenges

The most common and direct approach to synthesizing this compound is through the electrophilic aromatic substitution of 5-methylnicotinic acid. The pyridine ring, being electron-deficient, typically requires stringent conditions for such substitutions.[1] The core challenge lies in achieving high regioselectivity and yield, avoiding common pitfalls such as low conversion, over-bromination, and difficult purification.

Reaction Mechanism: Directing Effects in Play

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the directing effects of the two substituents on the pyridine ring:

  • Carboxylic Acid Group (-COOH) at C3: This is an electron-withdrawing group and acts as a meta-director.

  • Methyl Group (-CH₃) at C5: This is an electron-donating group and acts as an ortho, para-director.

The bromination occurs preferentially at the 6-position, which is meta to the carboxylic acid and ortho to the methyl group.[2] Understanding these electronic influences is fundamental to troubleshooting and optimizing the reaction.

General Synthesis Workflow

The overall process involves the careful bromination of the starting material followed by a controlled work-up and purification to isolate the target compound.

Synthesis_Workflow SM 5-Methylnicotinic Acid (Starting Material) Bromination Bromination (e.g., NBS, Br₂ in Acid) SM->Bromination Reagents & Conditions Monitoring Reaction Monitoring (TLC/HPLC) Bromination->Monitoring Time Points Workup Quenching & Work-up (pH Adjustment) Bromination->Workup Reaction Complete Monitoring->Bromination Check Completion Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Conversion of Starting Material

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 5-methylnicotinic acid. What are the likely causes and how can I fix this?

A: Low conversion is a common issue stemming from insufficient activation of the pyridine ring or the brominating agent. Consider the following factors:

  • Inadequate Acid Catalyst/Solvent: The pyridine ring's electron-deficient nature makes electrophilic substitution difficult.[1] Performing the reaction in a strong acid medium like sulfuric acid or oleum can protonate the ring, but this further deactivates it. A more effective strategy is to use a solvent like acetic acid or to form an acyl chloride intermediate with thionyl chloride, which activates the ring system under harsh conditions.[1]

  • Insufficient Temperature: Direct bromination of pyridine derivatives often requires elevated temperatures to proceed at a reasonable rate.[1] If conversion is low at room temperature, cautiously increasing the heat may be necessary. However, this must be balanced against the risk of side reactions. Monitor the reaction closely if you increase the temperature.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and often more selective source of electrophilic bromine than molecular bromine (Br₂).[3][4] If using NBS, an acid catalyst is often required to enhance its reactivity. If using Br₂, a Lewis acid catalyst like FeCl₃ or AlCl₃ can polarize the Br-Br bond, making it a more potent electrophile.[1]

  • Purity of Reagents: Ensure your starting material is pure and all reagents and solvents are anhydrous, as water can interfere with catalysts and intermediates, especially when using Lewis acids or thionyl chloride.

Issue 2: Poor Selectivity and Byproduct Formation

Q: My crude product is a mixture of compounds, including what I suspect are di-brominated species and other isomers. How can I improve the selectivity for the desired 6-bromo product?

A: Formation of byproducts is typically due to over-reaction or lack of regiochemical control.

  • Stoichiometry of Brominating Agent: This is the most critical parameter. The formation of di-brominated byproducts occurs when an excess of the brominating agent is used.[3] Start with a stoichiometric equivalent (1.0 to 1.1 eq.) of NBS or Br₂. Carefully control the addition of the brominating agent, preferably dropwise at a controlled temperature, to avoid localized areas of high concentration.

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can lead to the formation of thermodynamically favored, but undesired, byproducts. It is essential to monitor the reaction's progress.[1][5] Once the starting material is consumed and a maximum of the desired product is formed, the reaction should be promptly quenched.

  • Solvent Effects: The choice of solvent can influence selectivity. Polar organic solvents are commonly used for the bromination of pyridine derivatives.[2] Experimenting with solvents like acetic acid, dichloromethane, or chloroform may offer better selectivity.[2]

Yield_Selectivity_Factors cluster_conditions Reaction Conditions cluster_issues Common Issues Yield High Yield & Selectivity LowConv Low Conversion Yield->LowConv Too Low Byproducts Byproducts/ Poor Selectivity Yield->Byproducts Too High Yield->Byproducts Too Long Yield->Byproducts Too Much Temp Optimal Temperature Temp->Yield Time Correct Reaction Time Time->Yield Stoich Stoichiometry (1.0-1.1 eq. Br+) Stoich->Yield Solvent Appropriate Solvent Solvent->Yield

Caption: Key factors influencing yield and selectivity in the bromination reaction.

Issue 3: Difficulties in Product Isolation and Purification

Q: The work-up is messy, and I'm losing a lot of product during purification. What is an effective protocol for isolation?

A: The amphoteric nature of amino acids can complicate isolation. A carefully controlled work-up is key.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice or into chilled water. This hydrolyzes any remaining reactive species like thionyl chloride.[1]

  • pH Adjustment for Precipitation: The product is a carboxylic acid and will be soluble in basic solutions and potentially in very strong acidic solutions. To isolate it, you must adjust the pH of the aqueous solution to its isoelectric point, where it has minimum solubility. This is typically in the pH range of 2.5-4.0.[1] Use a suitable base (e.g., sodium hydroxide or sodium carbonate solution) and add it slowly while monitoring the pH with a meter.

  • Recrystallization: The crude, filtered product can be purified by recrystallization. Aqueous ethanol is a commonly reported solvent system for similar compounds.[6] The key is to dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis: NBS or molecular bromine (Br₂)? Both can be effective. N-Bromosuccinimide (NBS) is generally considered safer and easier to handle than liquid bromine and can offer higher selectivity, reducing the risk of over-bromination.[3][4] However, Br₂ in the presence of a Lewis acid catalyst can be more reactive, which may be necessary if the substrate is particularly deactivated.[1] For initial optimization, NBS is often the preferred choice.

Q2: Is it necessary to protect the carboxylic acid group before bromination? Protection is generally not required and may add unnecessary steps to the synthesis. The carboxylic acid group deactivates the ring, but its directing effect is key to achieving the desired regiochemistry.[2] Syntheses of similar bromonicotinic acids proceed effectively without protecting the acid functionality.[1][7]

Q3: Are there alternative, higher-yielding synthetic routes? Yes, organometallic routes can offer alternative pathways, though they often require stricter anhydrous and inert atmosphere conditions. One such strategy involves a halogen-metal exchange. For example, starting with a di-brominated pyridine, selective monolithiation followed by quenching with an electrophile can be a powerful method.[8] Another advanced approach is the transition-metal-catalyzed carboxylation of a suitable bromo-methyl-pyridine precursor.[9][10] These methods are powerful but are typically more complex and sensitive than direct bromination.

Q4: How can I effectively monitor the reaction progress to determine the optimal endpoint? Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and any major byproducts. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1] By taking aliquots from the reaction at regular intervals, quenching them, and analyzing them by HPLC, you can create a kinetic profile to pinpoint the exact time of maximum product formation and avoid subsequent degradation or byproduct formation.[1]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination with NBS
  • Materials: 5-methylnicotinic acid, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid, Ice, Sodium Hydroxide solution (e.g., 30%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 5-methylnicotinic acid (1.0 eq.) to concentrated sulfuric acid.

    • Stir the mixture until the solid is fully dissolved.

    • In portions, add N-Bromosuccinimide (1.05 eq.) to the solution. The addition may be exothermic; maintain the temperature below 60°C using an ice bath if necessary.

    • After the addition is complete, heat the reaction mixture to 70-80°C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents onto a generous amount of crushed ice in a beaker.

    • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution while stirring vigorously in an ice bath. Adjust the pH to approximately 3.0.

    • The product will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Recrystallization
  • Procedure:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system (e.g., 9:1 water/ethanol) to the flask.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent until it does. Avoid adding excessive solvent.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If desired, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Data Summary Table

The choice of brominating agent and conditions can significantly impact the outcome. The following table summarizes potential conditions based on literature for analogous compounds.[3]

ParameterCondition A (Milder)Condition B (Harsher)Expected Outcome & Rationale
Starting Material 5-Methylnicotinic Acid5-Methylnicotinic Acid-
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)NBS is often more selective. Br₂ is more reactive but may lead to more byproducts.
Equivalents of Agent 1.05 - 1.2 eq.1.0 - 1.1 eq.A slight excess of NBS can ensure full conversion; strict stoichiometry with Br₂ is needed to avoid over-bromination.
Catalyst/Solvent Sulfuric Acid or Acetic AcidOleum or Sulfuric Acid with FeCl₃Stronger acids and/or a Lewis acid catalyst are needed to activate the more stable Br₂.
Temperature 60 - 80°C100 - 120°CHarsher conditions are often required for Br₂-based bromination of deactivated rings.[1]
Potential Yield Moderate to GoodModerate to GoodYield is highly dependent on precise control of all parameters.
Selectivity Generally HigherPotentially LowerRisk of di-bromination is higher with Br₂ if stoichiometry and temperature are not well-controlled.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Encyclopedia.pub. (2023). Transition-Metal-Catalyzed Carboxylation.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • ScienceDirect. (n.d.). Reductive Lithiation of Halopyridines using Lithium Naphthalenide.
  • PubChem. (n.d.). Lithium 4-bromopyridine-2-carboxylate.
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid.
  • Benchchem. (n.d.). 6-Bromo-2-methylnicotinic acid.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
  • Martin, R. (n.d.). Transition metal-catalyzed carboxylation reactions with carbon dioxide.
  • Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.
  • Unknown Source. (n.d.). (48)
  • ACS Publications. (n.d.). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
  • PubMed Central (PMC). (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • BenchChem. (n.d.). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
  • YouTube. (2021). 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives.
  • PubMed Central (PMC). (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
  • Oakwood Chemical. (n.d.). 5-Methylnicotinic acid.
  • Semantic Scholar. (n.d.). Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and application to synthesis.
  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • PubMed Central (PMC). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?.
  • BLD Pharm. (n.d.). 1174028-22-8|Methyl 5-bromo-6-methylnicotinate.
  • BenchChem. (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate.
  • Organic Syntheses. (n.d.). nicotinic acid.

Sources

Technical Support Center: Purification of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Compound and Potential Impurities

This compound is a substituted pyridine carboxylic acid. Its purification can be challenging due to the presence of various structurally similar impurities that may arise during its synthesis.

Physicochemical Properties

A foundational understanding of the target molecule's properties is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₇H₆BrNO₂[1]
Molecular Weight216.03 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting PointData not widely available[3]
Common Impurities

Impurities in this compound often stem from the starting materials, side reactions, or degradation products. While specific impurities depend on the synthetic route, common classes of impurities in related nicotinic acid syntheses include:

  • Starting Materials: Unreacted precursors such as 6-methylnicotinic acid or its ester.[4][5]

  • Isomeric Impurities: Bromination at other positions on the pyridine ring.

  • Over-brominated Products: Formation of di- or tri-brominated species.[4]

  • Hydrolysis Products: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester.

  • Residual Reagents and Catalysts: Traces of brominating agents (e.g., N-Bromosuccinimide) or catalysts used in the synthesis.[4]

The following diagram illustrates a conceptual overview of potential impurity sources.

Impurity_Sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., 6-methylnicotinic acid) Unreacted_SM Unreacted Starting Material Starting_Materials->Unreacted_SM Brominating_Agent Brominating Agent Over_bromination Over-brominated Species Brominating_Agent->Over_bromination Reaction_Conditions Reaction Conditions (Temperature, Time) Isomers Isomeric Byproducts Reaction_Conditions->Isomers Degradation Degradation Products Reaction_Conditions->Degradation

Caption: Sources of impurities in the synthesis of this compound.

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is a persistent off-white or yellowish color. What are the likely impurities and how can I remove them?

A1: A persistent color often indicates the presence of colored organic impurities or residual reagents.

Plausible Causes & Solutions:

  • Colored Byproducts: Certain side reactions can produce colored impurities.

  • Residual Bromine: Traces of the brominating agent can impart a yellow or brownish hue.

Troubleshooting Workflow:

Color_Impurity_Troubleshooting Start Off-white/Yellow Product Recrystallization Perform Recrystallization (See Protocol 1) Start->Recrystallization Charcoal Add Activated Charcoal during Recrystallization Recrystallization->Charcoal Check_Purity Assess Purity (TLC/HPLC) Charcoal->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Still Impure/Colored Check_Purity->Impure No Column_Chromatography Consider Column Chromatography (See Protocol 2) Impure->Column_Chromatography

Caption: Troubleshooting workflow for colored impurities.

In-depth Explanation: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[6] Activated charcoal can be used to adsorb colored impurities. If these methods fail, column chromatography provides a more robust separation based on polarity differences.

Q2: I'm observing a low yield after purification. What are the common causes of product loss?

A2: Low yield can be attributed to several factors during the purification process.

Plausible Causes & Solutions:

  • Incomplete Precipitation/Crystallization: The product may remain in the mother liquor.

  • Product Loss During Transfers: Physical loss of material when moving between vessels.

  • Suboptimal Extraction pH: Incorrect pH during liquid-liquid extraction can lead to the product remaining in the wrong phase.

Troubleshooting Table:

IssuePossible CauseRecommended Solution
Low YieldIncomplete precipitationCool the crystallization mixture for a longer period or in an ice bath. Reduce the amount of solvent used for recrystallization.
Product loss during transfersUse a minimal number of transfer steps. Rinse glassware with the mother liquor to recover any adhered product.
Incorrect pH for extractionEnsure the aqueous phase is acidified to a pH of approximately 2.5-3.0 to fully protonate the carboxylic acid for extraction into the organic phase.[7]
Q3: My NMR spectrum shows unexpected peaks. How can I identify and remove these impurities?

A3: Unidentified peaks in an NMR spectrum indicate the presence of impurities. The chemical shift and multiplicity of these peaks can provide clues to their structure.

Analytical Approach:

  • Analyze the NMR Spectrum: Compare the spectrum to a reference spectrum of pure this compound if available. Pay attention to the integration values to estimate the percentage of each impurity.

  • Hypothesize Impurity Structures: Based on the synthetic route, propose potential structures for the impurities. For instance, the absence of a carboxylic acid proton peak might suggest an ester impurity.

  • Select an Appropriate Purification Method:

    • Acid-Base Extraction: To remove neutral impurities (like esters) from the acidic product.

    • Column Chromatography: For separating isomers or other closely related impurities.

Q4: How do I choose the right solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6]

Solvent Screening Protocol:

  • Place a small amount of the crude product in several test tubes.

  • Add a small amount of a different solvent to each tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes and observe solubility. The compound should dissolve completely.

  • Allow the tubes to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Commonly Used Solvents for Nicotinic Acid Derivatives:

  • Water[8]

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Toluene

A mixture of solvents can also be effective. For example, dissolving the compound in a solvent in which it is highly soluble and then adding an anti-solvent in which it is poorly soluble can induce crystallization.

Section 3: Experimental Protocols

These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your sample.

Protocol 1: Recrystallization

This is often the first and most straightforward purification method to attempt.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

This technique is useful for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve peak shape)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This method is effective for separating acidic compounds from neutral or basic impurities.[9][10]

Materials:

  • Crude this compound

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous base (e.g., 1M NaOH)

  • Aqueous acid (e.g., 1M HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in an organic solvent in a separatory funnel.

  • Add an aqueous base (e.g., 1M NaOH) to the separatory funnel. The this compound will be deprotonated and move into the aqueous layer.

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the acidic product.

  • Combine the aqueous extracts and acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2-3. The purified product should precipitate out.

  • Extract the acidified aqueous layer with a fresh portion of organic solvent. The protonated product will now move back into the organic layer.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent to yield the purified product.

Section 4: Analytical Methods for Purity Assessment

It is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[11]

HPLC Method Parameters (Example)
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting point, and method development and validation are crucial for accurate quantification.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 6-Bromoisoquinoline.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.

Sources

Technical Support Center: 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs) on Stability and Storage

1. What is the general chemical stability of this compound?

This compound is a solid compound that is chemically stable under standard ambient conditions, such as room temperature.[1] Its stability is contingent upon proper storage and handling to prevent degradation.

2. What are the optimal storage conditions for this compound?

To maintain the integrity of the compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While room temperature is generally acceptable, some suppliers of similar methylated and brominated nicotinic acid derivatives recommend refrigerated storage between 2-8°C for long-term stability.[3] Always refer to the product-specific label for the recommended storage temperature.

3. How should I handle this compound upon receipt?

Upon receiving the compound, it is best practice to:

  • Inspect the container for any damage that might compromise its seal.

  • Store it promptly under the recommended conditions.

  • Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which could lead to hydrolysis.

4. Are there any specific materials or substances that are incompatible with this compound?

Yes, you should avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances can lead to chemical reactions that may degrade the compound.

5. What are the potential signs of degradation of this compound?

Visual inspection can often provide clues about the stability of your compound. Signs of degradation may include:

  • A noticeable change in color from its typical white to off-white or yellowish appearance.

  • A change in texture, such as clumping, which might indicate moisture absorption.

  • The presence of an unusual odor.

If you observe any of these changes, it is advisable to test a small sample for purity before proceeding with critical experiments.

Troubleshooting Guide

This section addresses common issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Recommended Action
Inconsistent Experimental Results Degradation of the starting material due to improper storage.Verify the storage conditions of your compound against the supplier's recommendations. If the compound has been stored improperly (e.g., exposed to moisture or high temperatures), consider using a fresh batch.
Compound Has Discolored Exposure to light, air, or incompatible substances.While a slight color change may not always impact reactivity, it is a sign of potential degradation. Protect the compound from light and ensure the container is tightly sealed.[2] It is recommended to perform a quality check (e.g., by NMR or LC-MS) to confirm its purity before use.
Poor Solubility The compound may have absorbed moisture, leading to clumping and altered physical properties.Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, drying the material under a vacuum may be attempted, but using a fresh, properly stored lot is preferable.
Formation of Unexpected Byproducts The compound may have degraded due to exposure to heat, leading to thermal decomposition.Avoid exposing the compound to excessive heat.[1] During thermal decomposition, hazardous gases such as nitrogen oxides and hydrogen bromide can be generated.[1][2]

Experimental Protocols

Protocol for Handling and Preparation of Solutions
  • Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1][4]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[1][5]

  • Weighing: To prevent moisture absorption, allow the container to reach room temperature before opening. Weigh the desired amount of the compound quickly and reseal the container tightly.

  • Dissolution: Dissolve the compound in a suitable solvent as dictated by your experimental procedure. If solubility is an issue, gentle warming or sonication may be applied, but be mindful of the potential for thermal degradation.

Visualized Workflow

Decision-Making for Storage and Handling

The following diagram outlines the key decision points for the proper storage and handling of this compound to ensure its stability.

G start Compound Received check_seal Inspect Container Seal start->check_seal seal_ok Seal Intact? check_seal->seal_ok seal_broken Contact Supplier & Quarantine seal_ok->seal_broken No storage_conditions Review Storage Recommendations on Label seal_ok->storage_conditions Yes store Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area storage_conditions->store refrigerate Long-term Storage? (Consider 2-8°C) store->refrigerate use Prepare for Experiment store->use refrigerate->store Yes room_temp Store at Room Temperature refrigerate->room_temp No room_temp->use equilibrate Equilibrate to Room Temperature Before Opening use->equilibrate handle Handle with Appropriate PPE in a Ventilated Area equilibrate->handle end Proceed with Experiment handle->end

Caption: Workflow for proper storage and handling of this compound.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromonicotinic acid, 98%.
  • Apollo Scientific. (2023). 2-Amino-5-bromo-6-methyl-nicotinic acid Safety Data Sheet.
  • ChemScene. (n.d.). 6-Bromo-2-methylnicotinic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Methylnicotinic acid.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 5-Methylnicotinic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). Methyl 5-bromo-6-methylnicotinate.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these powerful yet often temperamental transformations. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can introduce a unique set of obstacles not typically encountered with other aryl bromides. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Suzuki coupling reaction with a brominated pyridine is resulting in low or no yield. What are the primary causes and how can I address them?

Low yields in Suzuki couplings of brominated pyridines are a frequent challenge. The root causes often trace back to catalyst deactivation, suboptimal reaction conditions, or reagent instability.[1]

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[2] This is particularly problematic for 2-bromopyridines due to the proximity of the nitrogen to the reaction center.[3]

    • Solution: Ligand Selection is Critical. The use of bulky, electron-rich phosphine ligands is paramount.[1][4][5] These ligands stabilize the active Pd(0) species, promote the crucial steps of oxidative addition and reductive elimination, and sterically hinder the pyridine nitrogen from deactivating the palladium center.[4][5] A screening of different ligands is often necessary to find the optimal one for your specific substrate.[1]

Recommended Ligand Classes for Brominated Pyridines Examples Key Advantages
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, excellent for challenging couplings.[1][6]
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, effective at promoting oxidative addition.[1][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, offer high stability to the palladium catalyst.[4]
  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature profoundly impacts the reaction outcome.[8][9]

    • Solution: Systematic Optimization.

      • Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide.[8][10] Strong bases can promote side reactions. The base's role is to activate the boronic acid for the transmetalation step.[10]

      • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water is commonly used to dissolve the inorganic base and facilitate the reaction.[11][12] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[8]

      • Temperature: While heating is generally required (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition and increased side reactions.[2][13]

  • Reagent Quality and Stability: The purity of your bromopyridine, boronic acid (or its derivative), and the dryness of the solvent are crucial.[8] Impurities can poison the catalyst.[8]

    • Solution: Use High-Purity Reagents. Ensure your starting materials are pure and your solvents are anhydrous and properly degassed.

Q2: I'm observing a significant amount of debrominated pyridine as a byproduct. What causes this, and how can I minimize it?

The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.[8] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[8]

  • Potential Hydride Sources: These can include the solvent, impurities in the reagents, or even the boronic acid itself.[8]

  • Prevention Strategies:

    • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally a better choice.[8]

    • Solvent System: Using a mixed solvent system, such as dioxane/water or toluene/water, can sometimes suppress hydrodehalogenation.[8]

    • Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and have been stored correctly to prevent degradation that could introduce hydride impurities.[8]

Q3: My pyridineboronic acid seems to be decomposing during the reaction, leading to low yields. How can I prevent this?

This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this side reaction, particularly in the presence of water and base.[14][15][16]

  • Mechanism of Protodeboronation: For basic heteroaromatic boronic acids, the formation of a zwitterionic species under neutral pH can lead to rapid, unimolecular fragmentation of the C-B bond.[14]

  • Mitigation Strategies: The "Slow Release" Approach

    • Use Boronate Esters or Trifluoroborates: Instead of the free boronic acid, consider using more stable derivatives like pinacol boronate esters (Bpin), MIDA boronates, or potassium trifluoroborate salts.[14][17] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[14][16]

    Protodeboronation_Mitigation cluster_0 Problem: Unstable Boronic Acid cluster_1 Solution: Stable Precursors Unstable Pyridine\nBoronic Acid Unstable Pyridine Boronic Acid Protodeboronation\n(Side Reaction) Protodeboronation (Side Reaction) Unstable Pyridine\nBoronic Acid->Protodeboronation\n(Side Reaction) Rapid Decomposition Stable Precursor\n(e.g., MIDA Boronate,\nTrifluoroborate) Stable Precursor (e.g., MIDA Boronate, Trifluoroborate) Slow Release of\nBoronic Acid Slow Release of Boronic Acid Stable Precursor\n(e.g., MIDA Boronate,\nTrifluoroborate)->Slow Release of\nBoronic Acid Controlled Hydrolysis Desired Suzuki\nCoupling Desired Suzuki Coupling Slow Release of\nBoronic Acid->Desired Suzuki\nCoupling Favored Pathway

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst is generally the best starting point for Suzuki coupling with brominated pyridines?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. [1]However, for challenging couplings involving brominated pyridines, pre-formed palladium(II) precatalysts complexed with bulky, electron-rich phosphine ligands are often a good starting point.

  • Recommended Starting Points:

    • Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos): This combination is highly effective for a wide range of bromopyridines. [1][2] * Pd(dppf)Cl₂: This is a robust and commonly used catalyst, particularly for less sterically hindered pyridines. [11][18] * Pd(PPh₃)₄: While a classic catalyst, it may be less effective for more challenging, electron-deficient, or sterically hindered bromopyridines compared to catalysts with more specialized ligands. [6][19]

Q5: How does the position of the bromine atom on the pyridine ring (2-, 3-, or 4-bromo) affect the reaction?

The position of the bromine atom significantly influences the reactivity of the bromopyridine in Suzuki coupling. [3]

  • 2-Bromopyridines: These are often the most challenging substrates. The proximity of the nitrogen atom to the C-Br bond can lead to strong catalyst inhibition. [3][20]They generally require more electron-rich and bulky ligands to achieve good yields. [21]* 3-Bromopyridines: These are generally more reactive than 2-bromopyridines as the nitrogen atom is further from the reaction site, reducing its inhibitory effect. [12]* 4-Bromopyridines: These are typically the most reactive of the three isomers due to the electronic activation of the C-Br bond by the para-nitrogen atom and minimal steric hindrance from the nitrogen. [22]

Bromopyridine_Reactivity Reactivity Reactivity 4-Bromopyridine 4-Bromopyridine Reactivity->4-Bromopyridine Highest 3-Bromopyridine 3-Bromopyridine Reactivity->3-Bromopyridine Intermediate 2-Bromopyridine 2-Bromopyridine Reactivity->2-Bromopyridine Lowest

General reactivity trend of bromopyridine isomers.
Q6: Can I run Suzuki couplings with brominated pyridines under inert atmosphere?

Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). [11][8]The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state. [8]

  • Experimental Protocol: Inert Atmosphere Setup

    • Assemble Glassware: Use oven-dried or flame-dried glassware (e.g., a Schlenk flask) equipped with a magnetic stir bar and a condenser.

    • Add Solids: Add the brominated pyridine, boronic acid derivative, base, and palladium catalyst/ligand to the flask.

    • Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. [11] 4. Add Solvents: Add degassed solvents via syringe through a septum.

    • Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction.

References

  • Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Haywood, J. R., & Miller, S. J. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Benchchem. (n.d.). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
  • Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Liu, Z., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(36), 15216-15221.
  • Dreher, S. D., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 10(1), 17-20.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Various Authors. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2035-2046.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Chemistry – A European Journal, 15(10), 2433-2442.
  • Various Authors. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.
  • Reddit user homity3_14. (2022). Comment on "How to approach choosing reaction conditions for Suzuki?". r/Chempros. Retrieved from [Link]

  • Various Authors. (2020). Flow Process Development and Optimization of a Suzuki-Miyaura Cross Coupling Reaction Using Response Surface Methodology.
  • Various Authors. (2014). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 16(16), 4284-4287.
  • Various Authors. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2368-2376.
  • Various Authors. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3742-3745.
  • Reddit user Danish. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. r/Chempros. Retrieved from [Link]

  • Reddit user steamwalletempty. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Various Authors. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 65(16), 3218-3224.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Unnamed Author. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Leading Manufacturer and Supplier of Specialty Chemicals.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit user StilleQuestioning. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Reddit user. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Various Authors. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 24(10), 2200-2207.
  • Various Authors. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society, 102(4), 101345.
  • Various Authors. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

Sources

overcoming poor reactivity of 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-5-methylnicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile pyridine-based building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and achieve success in your synthetic campaigns.

Introduction: Understanding the Reactivity Profile

This compound is a substituted bromopyridine, a class of compounds widely used in the synthesis of pharmaceuticals and functional materials. Structurally, it possesses features that can lead to deceptively complex reactivity. The pyridine ring is inherently electron-deficient, which generally activates alpha-positions (like C6 where the bromine resides) to participate in reactions like palladium-catalyzed cross-couplings.[1][2] However, two key functional groups—the carboxylic acid and the pyridine nitrogen itself—often interfere with standard protocols, leading to poor yields or complete reaction failure. This guide will dissect these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the perceived "poor reactivity" of this compound?

The challenges with this reagent are not due to an inherently unreactive C-Br bond but rather to functional group interference. The two main culprits are:

  • The Carboxylic Acid Group: The acidic proton of the carboxyl group is incompatible with the basic conditions and organometallic intermediates of many coupling reactions. It can neutralize the bases required for the catalytic cycle, quench sensitive organometallic reagents, and the resulting carboxylate can coordinate to the palladium catalyst, inhibiting its activity.[3]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating strongly to the palladium center. This coordination can sequester the catalyst, preventing it from participating in the desired catalytic cycle, a phenomenon often referred to as catalyst poisoning.[4]

Q2: Is it absolutely necessary to protect the carboxylic acid group before attempting cross-coupling reactions?

Yes, in almost all cases. Direct use of the free acid in common palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is highly discouraged. The acidic proton and resulting carboxylate will interfere significantly with the reaction mechanism. The most robust and reliable strategy is to convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. This "protecting group" strategy neutralizes the problematic acidic proton and reduces the coordinating ability of the functional group.

Q3: How does the pyridine nitrogen's interference manifest, and how can it be mitigated?

The pyridine nitrogen's coordination to the palladium catalyst can slow down or halt the reaction. This is often overcome by the judicious choice of ligands. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective.[5] These ligands bind strongly to the palladium center, preventing the pyridine substrate from displacing them and poisoning the catalyst, while also promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Q4: What are the recommended storage and handling conditions for this compound?

To ensure its integrity and reactivity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is a stable solid, but like most organic reagents, it should be protected from moisture and excessive heat. Ensure the container is tightly sealed to prevent hydration.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing step-by-step protocols and solutions.

Problem 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields.

Root Cause Analysis: The most probable cause is interference from the unprotected carboxylic acid. Attempting the reaction directly on the acid form often fails. The recommended solution is a three-stage "Protect-Couple-Deprotect" workflow.

Solution Workflow:

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection start 6-Bromo-5-methylnicotinic Acid esterification Esterification (e.g., Fischer) start->esterification ester Methyl 6-Bromo-5- methylnicotinate esterification->ester suzuki Suzuki-Miyaura Coupling ester->suzuki coupled_ester Coupled Ester Product suzuki->coupled_ester hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) coupled_ester->hydrolysis final_product Final Coupled Acid Product hydrolysis->final_product

Caption: Recommended "Protect-Couple-Deprotect" workflow.

Step-by-Step Experimental Protocols:

Part A: Esterification (Protection)

This protocol describes a standard Fischer esterification to produce Methyl 6-bromo-5-methylnicotinate.

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add a 20-fold excess of anhydrous methanol (MeOH) followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Part B: Optimized Suzuki-Miyaura Coupling of the Ester

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine Methyl 6-bromo-5-methylnicotinate (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[3][7]

ParameterRecommended ConditionRationale
Substrate Methyl or Ethyl EsterPrevents side reactions caused by the free carboxylic acid.
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosSPhos is a bulky, electron-rich ligand effective for challenging substrates.[8]
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is often more effective for difficult couplings but is more expensive.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic systems are standard for Suzuki reactions. Ensure solvents are degassed.
Temperature 80 - 100 °CSufficient to drive the reaction without promoting significant byproduct formation.
Problem 2: My Buchwald-Hartwig amination is not proceeding, even after protecting the carboxylic acid.

Root Cause Analysis: Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. The electron-deficient nature of the pyridine ring requires a carefully selected catalyst system to facilitate the C-N bond formation efficiently.

Solution Workflow:

G start Buchwald-Hartwig Amination Fails (Protected Substrate) check_reagents Verify Reagent Purity & Inertness (Anhydrous Solvent, Degassed?) start->check_reagents ligand Is the Ligand Appropriate? (e.g., using PPh₃?) check_reagents->ligand base Is the Base Strong Enough? (e.g., using K₂CO₃?) ligand->base No use_buchwald Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos, BrettPhos) ligand->use_buchwald Yes temp Is Temperature Optimal? base->temp No use_strong_base Use a Stronger, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) base->use_strong_base Yes increase_temp Increase Temperature Incrementally (e.g., 100-120 °C in Dioxane/Toluene) temp->increase_temp No success Reaction Succeeds temp->success Yes use_buchwald->base use_strong_base->temp increase_temp->success

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Optimized Buchwald-Hartwig Amination Protocol:

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 5-10 mol%). Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).

  • Reagents: Add the strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 eq). Then add the protected substrate, Methyl 6-bromo-5-methylnicotinate (1.0 eq).

  • Solvent & Amine: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Finally, add the amine coupling partner (1.1-1.5 eq).

  • Reaction: Heat the sealed reaction mixture with vigorous stirring to 90-110°C. Monitor progress by TLC or LC-MS.[9][10]

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate, and purify the residue by column chromatography.[1]

ParameterSub-Optimal ChoiceRecommended UpgradeRationale
Ligand PPh₃, BINAPXPhos, RuPhos, BrettPhosBuchwald-type ligands are essential for coupling with electron-deficient heterocycles.[5][11]
Base K₂CO₃, K₃PO₄NaOt-Bu, LHMDS, KHMDSA strong, non-nucleophilic base is required to deprotonate the amine effectively.[1]
Solvent THF, DMFToluene, DioxaneHigh-boiling, non-coordinating solvents are generally preferred.
Catalyst Pd(OAc)₂Pd₂(dba)₃, Pd precatalystsPre-formed catalysts or precatalysts often show higher activity and reproducibility.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.
  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Request PDF.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Benchchem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. Benchchem.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • YouTube. (2025).
  • YouTube. (2012).
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.

Sources

Technical Support Center: Scaling Up the Production of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of 6-Bromo-5-methylnicotinic Acid

This compound is a key building block in medicinal chemistry, serving as a vital precursor for synthesizing a range of pharmacologically active compounds, including potential anti-inflammatory and neuroprotective agents.[1] Scaling up its production from the laboratory bench to pilot or industrial scale, however, presents significant challenges. The pyridine ring, being electron-deficient, is inherently deactivated towards electrophilic substitution, making the regioselective introduction of a bromine atom a non-trivial task that often requires carefully optimized, and sometimes harsh, reaction conditions.[2]

This guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive technical framework for troubleshooting common issues, optimizing reaction parameters, and safely scaling the synthesis of this compound.

PART 1: Safety First - Hazard Analysis and Mitigation

Scaling up any chemical process necessitates a rigorous evaluation of safety protocols. The synthesis of this compound involves materials that require strict handling procedures.

Key Hazards:

  • Corrosive Reagents: The synthesis likely employs strong acids (e.g., sulfuric acid, nitric acid for precursor synthesis) and brominating agents which are corrosive and can cause severe skin and eye damage.[3]

  • Toxic Fumes: Brominating agents like molecular bromine (Br₂) are volatile and toxic upon inhalation, causing irritation to the respiratory tract.[4] Reactions should always be conducted in a well-ventilated fume hood.[5]

  • Exothermic Reactions: Bromination reactions can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction, increasing pressure and the risk of vessel rupture.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[3][6]

  • Ventilation: All operations involving volatile and corrosive reagents must be performed inside a certified chemical fume hood.[5]

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[3] Have appropriate quenchers and spill kits (e.g., sodium thiosulfate for bromine) available.

  • Controlled Addition: When scaling up, add reagents known to cause exotherms (like the brominating agent) slowly and in a controlled manner, while carefully monitoring the internal reaction temperature.

PART 2: Synthesis Pathway and Mechanism

The most direct and common route to this compound is the electrophilic aromatic substitution (SEAr) on the precursor, 5-methylnicotinic acid.

Reaction Mechanism: The pyridine ring's electron-withdrawing nitrogen atom deactivates the system towards electrophiles. The reaction, therefore, requires a potent brominating agent and often elevated temperatures to proceed effectively. The bromine atom is directed to the C-6 position, influenced by the existing substituents. The reaction proceeds via the formation of a Wheland intermediate (a σ-complex), which then loses a proton to restore aromaticity.[7]

Reaction_Pathway Start 5-Methylnicotinic Acid ReactionVessel Reaction (Solvent, Heat) Start->ReactionVessel Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->ReactionVessel Product This compound ReactionVessel->Product Electrophilic Aromatic Substitution

Caption: Synthesis of this compound via bromination.

PART 3: Troubleshooting Guide and FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no product yield?

A1: The most frequent causes are threefold:

  • Insufficient Temperature: The deactivated pyridine ring requires significant thermal energy to react. Ensure your reaction is reaching and maintaining the target temperature (often >100°C).[2]

  • Poor Reagent Quality: The brominating agent (e.g., N-Bromosuccinimide - NBS) can degrade over time. Use a freshly opened or verified batch. Likewise, ensure the starting 5-methylnicotinic acid is pure, as impurities can inhibit the reaction.[2]

  • Inadequate Reaction Time: This can be a slow reaction. Monitor its progress using an appropriate analytical technique (TLC, LC-MS) to ensure it has run to completion before workup.[8]

Q2: My reaction is producing multiple spots on TLC, indicating significant byproduct formation. What's happening?

A2: This typically points to over-bromination or side reactions.

  • Over-bromination: Using a large excess of the brominating agent can lead to the formation of di-brominated products. Carefully control the stoichiometry. A slight excess (e.g., 1.1-1.2 equivalents) might be necessary for full conversion, but large excesses should be avoided.[2]

  • Incorrect Temperature: Excessively high temperatures can reduce the selectivity of the reaction, leading to undesired isomers or degradation. An optimal temperature must be found that balances reaction rate and selectivity.

Q3: I am recovering a large amount of my starting material (5-methylnicotinic acid). How can I drive the reaction to completion?

A3: Recovering starting material indicates incomplete conversion.

  • Increase Reaction Time: As a first step, extend the reaction time and monitor for further conversion.

  • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction profile.

  • Re-evaluate Stoichiometry: Consider a modest increase in the amount of the brominating agent. If using a catalyst, ensure it is active and used in the correct loading.

Q4: The reaction workup is difficult, and I'm losing product during purification. What is the best way to isolate the final compound?

A4: Isolation and purification are critical for achieving high purity.

  • Quenching: First, ensure any unreacted bromine is quenched (e.g., with sodium thiosulfate solution) before extraction.

  • pH Adjustment: The product is a carboxylic acid. Its solubility is highly dependent on pH. To isolate it, you will likely need to adjust the pH of the aqueous solution to an acidic pH (e.g., pH 2-3) to precipitate the product, which can then be collected by filtration.[9]

  • Recrystallization: The filtered crude product should be recrystallized from a suitable solvent system (e.g., aqueous ethanol) to remove impurities.[10]

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Analysis Analyze Reaction Crude (TLC, LC-MS, ¹H NMR) Start->Analysis HighSM High Starting Material (SM) Remaining Analysis->HighSM Incomplete Conversion ComplexMixture Complex Mixture/ Multiple Products Analysis->ComplexMixture Low Selectivity NoProduct No Product Detected Analysis->NoProduct Reaction Failure Sol_HighSM 1. Increase Reaction Time 2. Increase Temperature 3. Check Reagent Stoichiometry HighSM->Sol_HighSM Sol_ComplexMixture 1. Lower Reaction Temperature 2. Reduce Equivalents of Brominating Agent 3. Check SM Purity ComplexMixture->Sol_ComplexMixture Sol_NoProduct 1. Verify Reagent Purity/Activity 2. Confirm Reaction Temperature 3. Check Experimental Setup NoProduct->Sol_NoProduct

Caption: Systematic workflow for troubleshooting low reaction yield.

PART 4: Scale-Up Protocols and Data

Lab-Scale Experimental Protocol (Illustrative)

This protocol is a representative procedure. Optimization will be required for specific equipment and scales.

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-methylnicotinic acid (1.0 eq).

  • Dissolution: Add a suitable solvent (e.g., concentrated sulfuric acid). Stir until all solids are dissolved.

  • Temperature Control: Heat the mixture to the target reaction temperature (e.g., 110-120°C).

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed the set point by more than 5°C.

  • Reaction: Maintain the reaction at temperature for 10-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation: Adjust the pH of the resulting solution to ~3 using a base (e.g., concentrated NaOH solution) while cooling in an ice bath. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.[11]

  • Purification: Dry the crude solid and recrystallize from a suitable solvent like aqueous ethanol to yield pure this compound.[10]

Data Summary: Key Reaction Parameters

The following table outlines typical parameters for the synthesis. These should serve as a starting point for optimization.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Consideration
Starting Material 5-Methylnicotinic Acid5-Methylnicotinic AcidPurity should be >98%
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Molecular bromine is an alternative but is more hazardous.[4]
Equivalents of NBS 1.1 - 1.2 eq1.05 - 1.15 eqMinimize excess to prevent over-bromination and reduce cost.
Solvent Conc. H₂SO₄Conc. H₂SO₄Ensures reactants remain dissolved at reaction temperature.
Temperature 110 - 120 °C105 - 115 °CMonitor internal temperature closely due to exotherm.
Reaction Time 10 - 16 hours12 - 20 hoursMonitor to completion to optimize reactor occupancy.
Typical Yield 65 - 80%70 - 85% (Optimized)Yield is highly dependent on optimized conditions.[12]
Purity (Post-Recrystallization) >99%>99%Determined by HPLC/NMR.

References

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  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?[4]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-5-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes. Beyond its nutritional role, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The functionalization of the pyridine ring of nicotinic acid allows for the fine-tuning of its biological effects, making it an attractive starting point for the design of new therapeutic agents. This guide focuses on the biological activities of 6-Bromo-5-methylnicotinic acid derivatives, placing them in the context of other nicotinic acid analogs and established drugs to provide a comparative analysis of their potential.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of research has focused on the development of nicotinic acid derivatives as anticancer agents, with a particular emphasis on their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Comparative Inhibitory Activity

The following table summarizes the in vitro anticancer activity of various nicotinic acid derivatives, with a focus on their IC50 values against different cancer cell lines and their inhibitory activity against VEGFR-2. For comparison, data for the established multi-kinase inhibitor Sorafenib and the cytotoxic agent Doxorubicin are also included.

Compound/DrugTarget/Cell LineIC50 ValueReference
Nicotinic Acid Derivative 5c VEGFR-20.068 µM[6]
HCT-15 (Colon Cancer)More potent than Sorafenib[6]
PC-3 (Prostate Cancer)Higher cytotoxic potential than Doxorubicin[6]
Nicotinamide Derivative 8 VEGFR-277.02 nM[3]
HCT-116 (Colon Cancer)5.4 µM[3]
HepG2 (Liver Cancer)7.1 µM[3]
Nicotinic Acid Hydrazone 6c K562 (Leukemia)24.99 µM[7]
Sorafenib VEGFR-290 nM[8][9]
Raf-16 nM[9]
Doxorubicin A549 (Lung Cancer)0.07 mM[10]
HepG2, Huh7, MCF7Lower IC50 than SNU449[11]

It is evident from the data that certain nicotinic acid derivatives exhibit potent anti-VEGFR-2 activity, with compound 5c showing an IC50 value of 0.068 µM.[6] Furthermore, nicotinamide derivative 8 demonstrates a strong inhibitory effect on VEGFR-2 with an IC50 of 77.02 nM, comparable to that of Sorafenib (90 nM).[3][8] These findings underscore the potential of the nicotinic acid scaffold in the design of novel VEGFR-2 inhibitors.

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][12] Nicotinic acid-based inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking the downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Inhibitor 6-Bromo-5-methylnicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits ATP binding Anti_inflammatory_Workflow cluster_stimulation Inflammatory Stimulus cluster_cellular_response Cellular Response (Macrophage) cluster_mediators Inflammatory Mediators cluster_inhibition Inhibition Stimulus e.g., LPS iNOS iNOS Activation Stimulus->iNOS COX2 COX-2 Activation Stimulus->COX2 Cytokine_Production Cytokine Gene Expression Stimulus->Cytokine_Production NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines TNF-α, IL-6 Cytokine_Production->Cytokines Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->Cytokine_Production Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits

Caption: Workflow of anti-inflammatory action and points of intervention.

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a common and straightforward method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite. [13][14] Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration. [15] Procedure:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds. [13]2. Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent. [15]4. Incubation: Allow the reaction to proceed for a short period at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. [13]

Antimicrobial Activity

Certain derivatives of nicotinic acid have also been investigated for their antimicrobial properties. For instance, a series of acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [16]

Comparative Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13 Staphylococcus epidermidis ATCC 122281.95[16]
Staphylococcus aureus ATCC 43300 (MRSA)7.81[16]
1,3,4-Oxadiazoline Derivative 25 Bacillus subtilis ATCC 66337.81[16]
Staphylococcus aureus ATCC 65387.81[16]

The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism. The low MIC values for some of these derivatives suggest their potential as leads for the development of new antibacterial agents.

Conclusion and Future Directions

The nicotinic acid scaffold represents a versatile platform for the development of a wide array of therapeutic agents. While extensive data on the specific biological activities of this compound are still emerging, the broader class of nicotinic acid derivatives has demonstrated significant promise in oncology, inflammation, and infectious diseases. The structure-activity relationship studies, particularly on halogenated and methylated analogs, provide a rational basis for the design of more potent and selective compounds. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action.

References

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  • Saleh, N. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2403.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-5-methylnicotinic acid has emerged as a versatile scaffold in medicinal chemistry, offering a unique substitution pattern that provides a vector for potency and selectivity against various enzymatic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this core, synthesizing data from studies on related nicotinic acid derivatives. We will explore the influence of modifications at the carboxylic acid, the 6-bromo position, and the 5-methyl group on biological activity, with a focus on key enzyme targets such as Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). This document serves as a practical resource for researchers in drug discovery, offering detailed experimental protocols and data-driven insights to guide the design of next-generation inhibitors.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid (Vitamin B3) is a fundamental molecule in biology, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The NAD+ biosynthetic pathways are critical for cellular metabolism, DNA repair, and signaling, making the enzymes involved prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The nicotinic acid core is a common feature in a multitude of enzyme inhibitors, where its pyridine ring can engage in key hydrogen bonding and pi-stacking interactions within active sites.[3]

The this compound scaffold offers three key points for chemical diversification, allowing for a systematic exploration of the chemical space around the core structure. Understanding the SAR of this class of compounds is paramount for optimizing potency, selectivity, and drug-like properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by modifications at three primary positions: the C3-carboxylic acid, the C6-bromo substituent, and the C5-methyl group.

SAR_Scaffold cluster_core This compound Core cluster_mods Key Modification Sites Core R1 R1: Carboxylic Acid Moiety (Amides, Esters, Bioisosteres) Core->R1 C3 R2 R2: Bromo Atom (C6) (Halogen Scan, Aryl/Heteroaryl Groups) Core->R2 C6 R3 R3: Methyl Group (C5) (Size, Lipophilicity) Core->R3 C5

Caption: Core scaffold of this compound highlighting key modification sites.

Modifications of the Carboxylic Acid (R1)

The carboxylic acid group is often a key interaction point with the target protein, typically forming hydrogen bonds with basic amino acid residues.

  • Amide Formation: Conversion of the carboxylic acid to a primary or secondary amide is a common strategy. This modification can enhance cell permeability and introduce new vectors for exploring the binding pocket. For many enzyme inhibitors, N-aryl or N-heteroaryl amides can lead to significant gains in potency through additional hydrophobic or pi-stacking interactions.[4]

  • Esterification: Methyl or ethyl esters can serve as prodrugs, masking the polar carboxylic acid to improve cell penetration. Once inside the cell, esterases can cleave the ester to release the active carboxylic acid.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazoles can maintain the acidic character and hydrogen bonding capabilities while potentially improving metabolic stability and pharmacokinetic properties.

Substitutions at the Bromine Position (R2)

The C6-bromo substituent provides a crucial handle for modification, often through palladium-catalyzed cross-coupling reactions.

  • Halogen Scan: Replacing bromine with other halogens (F, Cl) can modulate the electronic properties and lipophilicity of the molecule, which can fine-tune binding affinity.

  • Aryl/Heteroaryl Groups: Suzuki or Stille coupling reactions can introduce a variety of aryl or heteroaryl rings at this position. This is a powerful strategy to access deeper pockets within an enzyme's active site and can dramatically increase potency and selectivity. For instance, in the development of some kinase inhibitors, this position is often explored to achieve selectivity over related kinases.[3]

Alterations of the Methyl Group (R3)

The C5-methyl group occupies a specific region of the binding site.

  • Size and Lipophilicity: Replacing the methyl group with larger alkyl groups (ethyl, propyl) can probe the size of the hydrophobic pocket. However, this can also lead to steric clashes if the pocket is constrained. Conversely, replacement with a hydrogen atom would assess the importance of this hydrophobic interaction.

  • Polar Groups: Introducing small polar groups could be explored to pick up additional hydrogen bonds if a suitable acceptor/donor is nearby.

Quantitative SAR Comparison (Hypothetical Data for Illustration)

The following table illustrates the kind of data generated in an SAR study for a hypothetical series of analogs targeting PARP1. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analog ID R1 (C3-Position) R2 (C6-Position) R3 (C5-Position) PARP1 IC50 (nM) Cell Viability (HeLa) IC50 (µM)
1 (Core) -COOH-Br-CH₃850> 50
2 -CONH-Ph-Br-CH₃15012.5
3 -COOH-Ph-CH₃452.1
4 -COOH-Br-H1200> 50
5 -CONH-Ph-Ph-CH₃8 0.5

This data is illustrative and intended to demonstrate SAR principles.

Analysis:

  • Converting the carboxylic acid to a phenyl amide (Analog 2 vs. 1) improves potency, likely due to enhanced interactions and better cell penetration.

  • Replacing the C6-bromo with a phenyl group (Analog 3 vs. 1) significantly boosts enzymatic inhibition, suggesting the presence of a hydrophobic pocket that can be exploited.

  • Removing the C5-methyl group (Analog 4 vs. 1) reduces activity, indicating its positive contribution to binding.

  • The combination of optimal modifications (Analog 5) results in a highly potent compound, demonstrating the synergistic effect of SAR-guided design.

Comparative Experimental Methodologies

To evaluate the SAR of new analogs, a robust and reproducible screening cascade is essential. This typically involves a primary biochemical assay followed by secondary cell-based assays to confirm on-target activity in a more physiologically relevant context.

Workflow cluster_chem Chemistry cluster_screening In Vitro Screening Cascade Synthesis Analog Synthesis & Purification QC Quality Control (NMR, LC-MS) Synthesis->QC PrimaryAssay Primary Screen: Biochemical Assay (e.g., PARP1 Enzyme Inhibition) QC->PrimaryAssay Compound Library CellBasedAssay Secondary Screen: Cell-Based Assay (e.g., PAR Quantification) PrimaryAssay->CellBasedAssay Selectivity Selectivity Profiling (vs. Related Targets) CellBasedAssay->Selectivity Conclusion Identify Lead Candidate Selectivity->Conclusion

Sources

A Comparative Guide to 6-Bromo-5-methylnicotinic Acid and Other Brominated Nicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Analysis of Physicochemical Properties, Reactivity, and Biological Significance

In the landscape of medicinal chemistry and drug discovery, halogenated heterocycles serve as indispensable building blocks. Among these, brominated nicotinic acids and their derivatives have garnered significant attention due to their versatile reactivity and prevalence in a wide array of biologically active molecules. This guide provides a comprehensive comparison of 6-bromo-5-methylnicotinic acid with other key brominated nicotinic acid isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their physicochemical properties, reactivity in palladium-catalyzed cross-coupling reactions, and potential biological applications.

Introduction: The Strategic Value of Brominated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in numerous physiological processes. The introduction of a bromine atom onto the pyridine ring dramatically alters the molecule's electronic properties and provides a reactive handle for further chemical modifications. This strategic bromination allows for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The position of the bromine atom, along with other substituents like a methyl group, significantly influences the compound's reactivity, acidity, lipophilicity, and ultimately, its pharmacological profile. Understanding these nuances is critical for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are paramount in drug design as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for this compound and other relevant brominated nicotinic acid isomers. It is important to note that while some experimental data is available, many of the pKa and logP values are predicted and should be considered as such.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
This compound 216.03-3.25±0.101.5
5-Bromo-6-methylnicotinic acid 216.03--1.5
2-Bromonicotinic acid 202.012542.12±0.100.44
5-Bromonicotinic acid 202.01178 - 1803.08±0.101.54
6-Bromonicotinic acid 202.01200 - 2033.24±0.101.15
Nicotinic acid (Reference) 123.11236-2394.85 (experimental)0.36 (experimental)

Data compiled from various sources, including predicted values. Experimental values may vary.

The introduction of a bromine atom generally increases the acidity (lowers the pKa) compared to nicotinic acid, a trend that is further influenced by the bromine's position. The lipophilicity (logP) is also significantly increased, which can impact membrane permeability and protein binding.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of brominated nicotinic acids in this reaction is a critical factor for their utility as synthetic building blocks. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.

General Reactivity Trends:

  • Position of Bromine: The reactivity of the C-Br bond is influenced by its position on the pyridine ring. Bromine atoms at the 2- and 6-positions are generally more reactive than those at the 3- and 5-positions due to the electronic influence of the ring nitrogen.

  • Steric Hindrance: The presence of adjacent substituents, such as a methyl group, can sterically hinder the approach of the bulky palladium catalyst, potentially reducing the reaction rate and yield.

Comparative Experimental Data (Illustrative):

The following table presents a compilation of representative yields for the Suzuki-Miyaura coupling of various brominated nicotinic acids with arylboronic acids, extracted from different sources. It is crucial to note that direct comparison is limited due to variations in reaction conditions.

Brominated Nicotinic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄K₃PO₄DMF802485[1]
5-Bromonicotinic acid4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF802489[1]
2-Bromopyridine derivativeArylboronic acidPd/C-Aqueous media--Good to excellent[2]
5-Bromo-spiro-indole derivativeArylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.4-0.7Good to excellent[3]

These examples demonstrate that brominated nicotinic acids are viable substrates for Suzuki-Miyaura coupling, affording good to excellent yields of the desired biaryl products. The choice of catalyst, base, and solvent system is critical for optimizing the reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Brominated Nicotinic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated nicotinic acid with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Brominated nicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the brominated nicotinic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - Brominated Nicotinic Acid - Arylboronic Acid - Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir (80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Quench, Extract, & Wash monitor->workup purify 7. Dry & Purify (Chromatography) workup->purify product Final Product: Arylated Nicotinic Acid purify->product Nicotinic_Acid_Pathway cluster_cell Cellular Environment Receptor GPR109A Receptor G_Protein Gi/o G-protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis Nicotinic_Acid Nicotinic Acid (from Brominated Derivatives) Nicotinic_Acid->Receptor Binds to

Caption: Simplified signaling pathway of nicotinic acid, the active metabolite of many of its derivatives, leading to the inhibition of lipolysis.

Conclusion and Future Directions

This compound and its isomers are valuable and versatile building blocks for medicinal chemistry and drug discovery. Their distinct physicochemical properties and reactivity profiles, largely dictated by the position of the bromine atom and other substituents, offer a range of strategic options for the synthesis of novel compounds. While direct comparative data remains somewhat limited, the established principles of pyridine chemistry and palladium-catalyzed cross-coupling reactions provide a solid framework for predicting their behavior.

Future research efforts should focus on generating more comprehensive, side-by-side comparative data for these isomers under standardized conditions. Such data would be invaluable for developing predictive models of reactivity and for guiding the selection of the optimal building block for a given synthetic target. Furthermore, the systematic exploration of the biological activities of the corresponding derivatized libraries will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

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A Comparative Guide to the Validation of Kinase Inhibitors Synthesized from Bromo-Methyl-Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated kinase inhibitor is a rigorous process demanding meticulous experimental design and objective data interpretation. This guide provides an in-depth technical comparison for the validation of kinase inhibitors synthesized from bromo-methyl-nicotinic acid derivatives, with a primary focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

While the specific starting material of 6-Bromo-5-methylnicotinic acid is of interest, its close isomer, 2-Bromo-6-methylisonicotinic acid, has been demonstrably utilized in the synthesis of potent IRAK4 inhibitors. This guide will therefore use the synthesis of a hypothetical IRAK4 inhibitor, herein named "BMN-IRAK4i," derived from a bromo-methyl-nicotinic acid scaffold, as a central case study. We will objectively compare its validation pathway and performance metrics against established clinical and preclinical inhibitors, including the selective IRAK4 inhibitor PF-06650833 (Zimlovisertib) and the multi-kinase inhibitor BMS-986126. Furthermore, we will contrast the validation approach with that of inhibitors targeting other key kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), to highlight the nuances in validation strategies for different kinase targets.

The Rationale Behind Targeting IRAK4

IRAK4 is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Upon ligand binding to these receptors, IRAK4 is recruited to the Myddosome complex, where it becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases, as well as certain cancers, making IRAK4 a highly attractive therapeutic target.[3][4]

The synthesis of IRAK4 inhibitors often leverages heterocyclic scaffolds to achieve potent and selective binding to the kinase domain. Bromo-methyl-nicotinic acid derivatives provide a versatile starting point for such syntheses, with the bromine atom facilitating cross-coupling reactions for the introduction of various moieties to explore the chemical space and optimize inhibitor properties.

Below is a simplified representation of the IRAK4 signaling pathway and the point of intervention for an inhibitor like BMN-IRAK4i.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines BMN_IRAK4i BMN-IRAK4i (Inhibitor) BMN_IRAK4i->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

A Multi-faceted Approach to Kinase Inhibitor Validation

The validation of a novel kinase inhibitor is a multi-step process that progresses from initial biochemical characterization to more complex cell-based and in vivo models. The overarching goal is to demonstrate potency, selectivity, and a clear mechanism of action.

Part 1: Biochemical Validation - The Foundation of Potency and Selectivity

The initial step in validating any new kinase inhibitor is to assess its direct interaction with the purified target kinase. This is crucial for establishing the intrinsic potency of the compound.

This commercially available luminescent assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]

Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), recombinant human IRAK4 enzyme, the appropriate substrate (e.g., a peptide substrate), and ATP.[5]

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (BMN-IRAK4i) and control inhibitors (e.g., PF-06650833) in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase buffer, the test inhibitor at various concentrations, and the IRAK4 enzyme. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Reference(s)
BMN-IRAK4i (Hypothetical) IRAK4 5.0 N/A
PF-06650833 (Zimlovisertib)IRAK40.2 (cell-based)[6]
BMS-986126IRAK45.3[7]
AxitinibVEGFR-20.2[8]
SB203580p38α380[9]

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[5] The use of a purified recombinant enzyme allows for the direct assessment of the inhibitor's effect on the kinase's catalytic activity, independent of cellular factors.

A potent inhibitor is of limited value if it lacks selectivity. Off-target effects can lead to unforeseen toxicities and confound the interpretation of cellular and in vivo data. Therefore, profiling the lead compound against a broad panel of kinases is a non-negotiable step.

Methodology: The test compound (BMN-IRAK4i) should be screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined. For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve should be generated to determine the IC₅₀ value.

Data Presentation: Kinome Selectivity Profile of BMN-IRAK4i (Hypothetical Data)

KinasePercent Inhibition at 1 µMIC₅₀ (nM)
IRAK4 98% 5.0
IRAK145%550
VEGFR-2<10%>10,000
p38α<5%>10,000
Other Kinases...<10%>10,000

A high degree of selectivity for IRAK4 over other kinases, particularly closely related ones like IRAK1, would be a key indicator of a promising drug candidate.[10]

Part 2: Cell-Based Validation - Bridging the Gap to Physiological Relevance

While biochemical assays are essential for determining intrinsic potency, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore crucial for confirming that the inhibitor can engage its target in a cellular context and elicit the desired biological response.

The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a test compound to its target protein in living cells.

Principle: The target protein (IRAK4) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the active site of IRAK4 is added to the cells. When the tracer is bound to the luciferase-tagged IRAK4, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Line Preparation: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the IRAK4-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add the test inhibitor (BMN-IRAK4i) at various concentrations, followed by the NanoBRET™ tracer.

  • Incubation: Incubate the plate for a specified time to allow for compound binding and BRET signal stabilization.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value for compound-induced tracer displacement.

This assay measures the functional consequence of IRAK4 inhibition by quantifying the reduction in the release of a downstream pro-inflammatory cytokine, such as TNF-α.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with a TLR agonist (e.g., R848) to activate the IRAK4 pathway and induce TNF-α production. The ability of the test inhibitor to block this response is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture human PBMCs or THP-1 cells in appropriate media.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor (BMN-IRAK4i) and control inhibitors for a defined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a TLR7/8 agonist like R848 to activate the IRAK4 pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production at each inhibitor concentration and determine the IC₅₀ value.

CompoundCellular AssayCell TypeStimulantEndpointCellular IC₅₀ (nM)Reference(s)
BMN-IRAK4i (Hypothetical) TNF-α Release Human PBMCs R848 TNF-α 15.0 N/A
PF-06650833 (Zimlovisertib)Cytokine ReleaseHuman PBMCsR848IL-62.4[6]
BMS-986126Cytokine ReleaseHuman PBMCsR848IFN-α~10[11]
AxitinibVEGFR-2 PhosphorylationHUVECsVEGFp-VEGFR-20.1[8]
SB203580IL-1β ProductionTHP-1 cellsLPSIL-1β500[12]

A strong correlation between biochemical potency and cellular activity provides confidence that the observed cellular effects are due to on-target inhibition.

Comparative Validation: A Broader Perspective

To truly understand the validation profile of BMN-IRAK4i, it is instructive to compare its validation workflow and expected data with that of inhibitors for other kinase targets.

VEGFR-2 Inhibitors: Targeting Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[13] Its inhibitors are primarily developed as anti-cancer agents.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Permeability Vascular Permeability VEGFR2->Permeability RAF_MEK_ERK RAF-MEK-ERK Pathway PLCg->RAF_MEK_ERK AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Axitinib Axitinib (Inhibitor) Axitinib->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Key Validation Differences for VEGFR-2 Inhibitors:

  • Cellular Assays: Validation often involves assays that measure the inhibition of VEGF-induced endothelial cell proliferation (e.g., using HUVECs), migration, and tube formation. A key assay is the measurement of VEGFR-2 autophosphorylation via Western blot or ELISA.[14]

  • In Vivo Models: Anti-angiogenic effects are assessed in vivo using models such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models where the reduction in tumor microvessel density is a key endpoint.[15]

p38 MAPK Inhibitors: Modulating Inflammatory Responses

p38 MAPK is a key kinase in the cellular response to stress and inflammatory cytokines.[16] Its inhibitors have been explored for a range of inflammatory diseases.

p38_Signaling_Pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) MK2->Cytokine_Production SB203580 SB203580 (Inhibitor) SB203580->p38

Caption: Simplified p38 MAPK signaling pathway.

Key Validation Differences for p38 MAPK Inhibitors:

  • Cellular Assays: A key cellular assay is the measurement of the phosphorylation of downstream substrates of p38, such as MAPKAPK2 (MK2) or HSP27, by Western blot.[17] Similar to IRAK4 inhibitors, cytokine production assays (e.g., TNF-α release from LPS-stimulated monocytes) are also critical.[]

  • Selectivity: It is important to assess selectivity against other MAPK family members, such as JNK and ERK, to ensure a specific mechanism of action.

Conclusion: A Rigorous and Comparative Path to Validation

The validation of kinase inhibitors synthesized from bromo-methyl-nicotinic acid scaffolds, such as our hypothetical BMN-IRAK4i, requires a systematic and comparative approach. By progressing from robust biochemical assays that establish potency and selectivity to physiologically relevant cell-based assays that confirm target engagement and functional activity, researchers can build a comprehensive data package.

The objective comparison of a novel inhibitor's performance against established alternatives, as well as against inhibitors for different kinase targets, provides essential context and strengthens the rationale for further development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals in their quest to discover and validate the next generation of targeted kinase inhibitors.

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antiproliferative activity of 6-Bromo-5-methylnicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Antiproliferative Activity of 6-Bromo-5-methylnicotinic Acid Derivatives

In the relentless pursuit of novel anticancer agents, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry.[1][2] Among these, derivatives of nicotinic acid (Vitamin B3) are gaining significant traction for their diverse biological activities, including promising antiproliferative effects.[1][2] This guide provides a comprehensive comparison of the antiproliferative potential of a key scaffold, this compound, and its derivatives. As a senior application scientist, my objective is to synthesize the available data, offer field-proven insights into the experimental methodologies, and provide a forward-looking perspective for researchers in drug discovery.

The Rationale for Targeting the Nicotinic Acid Scaffold

The pyridine ring of nicotinic acid is a versatile pharmacophore that can be readily functionalized to modulate its physicochemical properties and biological targets. The introduction of a bromine atom and a methyl group at the 6 and 5 positions, respectively, creates a unique electronic and steric profile, offering a foundation for developing derivatives with enhanced potency and selectivity against cancer cells.

Comparative Analysis of Antiproliferative Activity

While a comprehensive head-to-head study of a wide array of this compound derivatives is an emerging area of research, we can draw valuable insights from existing studies on analogous nicotinic acid derivatives. For this guide, we will consider a promising hypothetical lead compound, N-(4-sulfamoylphenyl)-6-bromo-5-methylnicotinamide (Compound 101) , and compare its projected activity with a known active nicotinic acid derivative and a standard-of-care anticancer drug, Sorafenib.

Data Presentation: Comparative Antiproliferative Activity (IC50, µM)
Compound/DrugHCT-15 (Colon)PC-3 (Prostate)A549 (Lung)VEGFR-2 Inhibition (IC50, µM)
Compound 101 (Hypothetical) ~1.5~2.3~5.1~0.1
Compound 5c [3][4]2.34.1Not Reported0.068
Sorafenib (Reference Drug) 5.83.96.20.09
Doxorubicin (Reference Drug) 0.451.20.8N/A

Data for Compound 5c and Sorafenib are derived from published studies for comparative purposes.[3][4] The values for the hypothetical Compound 101 are projected based on structure-activity relationship trends observed in similar series.

From this comparative data, it is evident that nicotinic acid derivatives, such as Compound 5c, exhibit potent antiproliferative activity, in some cases surpassing the efficacy of established drugs like Sorafenib against specific cell lines.[3][4] The projected activity of our lead, Compound 101, suggests that further chemical modifications on the this compound scaffold could yield highly effective anticancer candidates.

Unraveling the Mechanism of Action: A Focus on VEGFR-2 Inhibition

A significant body of evidence points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key mechanism for the antiproliferative effects of many nicotinic acid derivatives.[3][4] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.

Signaling Pathway Diagram

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound101 Compound 101 Compound101->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by Compound 101.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, it is crucial to employ robust and well-validated experimental protocols. Here, we detail the methodologies for key assays in the evaluation of novel antiproliferative compounds.

Experimental Workflow Diagram

Experimental Workflow Start Start: Synthesis of 6-Bromo-5-methylnicotinic Acid Derivatives MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle KinaseAssay VEGFR-2 Kinase Assay Apoptosis->KinaseAssay CellCycle->KinaseAssay WesternBlot Western Blot Analysis (p-VEGFR-2, Akt, ERK) KinaseAssay->WesternBlot Conclusion Conclusion: Lead Compound Identification and Optimization WesternBlot->Conclusion

Caption: A typical workflow for evaluating novel antiproliferative agents.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Step 5: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Step 1: Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Step 4: Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Step 5: Flow Cytometry: Analyze the cells using a flow cytometer.

  • Causality: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Step 1: Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR-2, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Step 2: Compound Addition: Add the test compound at various concentrations.

  • Step 3: Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Step 4: Detection: Quantify the phosphorylated substrate using a method such as ELISA or a fluorescence-based assay.

  • Causality: A decrease in substrate phosphorylation in the presence of the compound indicates inhibition of VEGFR-2 kinase activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiproliferative agents. The available data on analogous compounds suggest that derivatives of this scaffold can exhibit potent activity, potentially through the inhibition of key signaling pathways like the VEGFR-2 cascade. The experimental methodologies outlined in this guide provide a robust framework for the evaluation and advancement of these compounds from initial screening to lead optimization. Future research should focus on synthesizing and testing a broader library of this compound derivatives to establish a clear structure-activity relationship and to identify candidates with superior efficacy and drug-like properties for preclinical development.

References

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The Antimicrobial Potential of 6-Bromo-5-methylnicotinic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the nicotinic acid (vitamin B3) backbone has emerged as a promising starting point for the design of new antimicrobial drugs. Its inherent biological relevance and synthetic tractability make it an attractive nucleus for structural modification. This guide provides an in-depth technical comparison of the anticipated antibacterial and antifungal properties of 6-Bromo-5-methylnicotinic acid, contextualized within the broader family of substituted nicotinic acid derivatives. While direct experimental data for this specific compound is nascent, this document synthesizes existing research on analogous structures to provide a predictive framework and detailed experimental methodologies for its evaluation.

The Rationale for Investigating Substituted Nicotinic Acids

Nicotinic acid and its derivatives are known to exhibit a wide spectrum of biological activities. The strategic introduction of substituents onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with microbial targets.

The selection of a bromine atom at the 6-position and a methyl group at the 5-position is a deliberate design choice aimed at enhancing antimicrobial potency. Halogenation, a common strategy in medicinal chemistry, is known to increase the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes[1][2]. Furthermore, the position of substituents on the pyridine ring is critical. Studies on analogous heterocyclic systems have demonstrated that substitution at the 6-position can lead to greater antimicrobial activity compared to substitution at the 5-position[3]. The presence of a methyl group can further influence the molecule's steric and electronic properties, potentially leading to more specific and potent interactions with microbial enzymes or other cellular components.

Comparative Antimicrobial Activity: An Inferential Analysis

To contextualize the potential efficacy of this compound, we can draw comparisons with the known antimicrobial activities of other nicotinic acid derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted nicotinic acid compounds against representative bacterial and fungal strains, as reported in the scientific literature.

Table 1: Comparative Antibacterial Activity of Nicotinic Acid Derivatives (MIC in µg/mL)

CompoundGram-Positive BacteriaGram-Negative BacteriaReference
Hypothetical: this compound Data to be determinedData to be determined
Nicotinic acid hydrazide derivative (with 5-nitrofuran)1.95 - 15.62 (S. aureus, S. epidermidis)>100 (E. coli, P. aeruginosa)[4]
Nicotinamide derivative NC 50.03 mM (S. aureus, E. faecalis)> 1 mM (P. aeruginosa, K. pneumoniae)[5]
Silver(I) complex with methylnicotinate4-8 mmol/L (S. aureus, P. aeruginosa)4-8 mmol/L (E. coli)[6]
2-bromo-1-hydroxyphenazine (analogous halogenated heterocycle)< 10 (MRSA)> 100 (E. coli)[7]

Table 2: Comparative Antifungal Activity of Nicotinic Acid Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerReference
Hypothetical: this compound Data to be determinedData to be determined
Nicotinamide derivative 16g0.25> 100[8][9]
Nicotinamide derivative NC 4< 1 mMNot Tested[5]
Silver(I) complex with nicotinamide4-8 mmol/LNot Tested[6]
Thiophene-pyridine hybrid 80Moderate ActivityGood Activity[10]

Elucidating the Mechanism of Action: A Working Hypothesis

The precise mechanism by which this compound may exert its antimicrobial effects remains to be elucidated. However, based on studies of related pyridine derivatives, several potential pathways can be proposed. One plausible mechanism involves the disruption of the microbial cell membrane's integrity. The lipophilic nature of the bromo- and methyl-substituted pyridine ring could facilitate its intercalation into the lipid bilayer, leading to increased permeability and eventual cell lysis[11]. Another potential mode of action is the chelation of essential metal ions required for microbial enzyme function[8]. The carboxylic acid moiety of the molecule could sequester metal ions such as iron, zinc, or copper, thereby inhibiting critical metabolic processes within the microbial cell.

Experimental Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antibacterial and antifungal activity of this compound and its derivatives, standardized methodologies must be employed. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

Workflow Diagram:

BrothMicrodilution A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h for bacteria, 35°C for 24-72h for fungi). C->D E Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (wells with microorganism and broth, but no compound) and a negative control (wells with broth only). Incubate the plates at the appropriate temperature and duration.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.

Disk Diffusion Assay for Qualitative Susceptibility Testing

This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.

Workflow Diagram:

DiskDiffusion A Prepare a standardized microbial inoculum (0.5 McFarland). B Evenly swab the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar). A->B C Apply a paper disk impregnated with a known concentration of the test compound to the agar surface. B->C D Incubate the plate under appropriate conditions. C->D E Measure the diameter of the zone of growth inhibition around the disk. D->E

Caption: Workflow for the disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution assay.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of this compound, in conjunction with the established antimicrobial activities of related nicotinic acid derivatives, present a compelling case for its investigation as a novel antibacterial and antifungal agent. The strategic placement of a bromine atom and a methyl group on the pyridine scaffold is hypothesized to enhance its antimicrobial potency.

The provided experimental protocols, grounded in internationally recognized standards, offer a robust framework for the systematic evaluation of this and other novel nicotinic acid derivatives. Future research should focus on the synthesis and comprehensive antimicrobial screening of this compound against a broad panel of clinically relevant and drug-resistant pathogens. Subsequent studies should aim to elucidate its precise mechanism of action and explore further structural modifications to optimize its therapeutic potential. This systematic approach will be instrumental in determining the viability of this compound as a lead compound in the urgent quest for new and effective antimicrobial therapies.

References

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in vitro testing of compounds derived from 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from the 6-Bromo-5-methylnicotinic Acid Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds synthesized from the this compound core. We will navigate the rationale behind experimental design, present detailed protocols for key assays, and interpret comparative data to guide lead candidate selection. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

The Strategic Value of the this compound Scaffold

The selection of a core scaffold is a critical decision in medicinal chemistry. The this compound structure presents a compelling starting point for kinase inhibitor design for several strategic reasons. The pyridine ring is a common feature in many FDA-approved kinase inhibitors, and the substituents on this particular scaffold offer distinct advantages for chemical modification and target interaction.[1]

The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the systematic exploration of different aryl and heteroaryl groups to optimize binding affinity and selectivity. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common linkage in drug molecules that can form crucial hydrogen bonds within a kinase's active site.[1] Finally, the methyl group at the 5-position can influence the compound's steric and electronic properties, potentially enhancing target engagement or modifying physicochemical characteristics.

For the purpose of this guide, we will consider a series of hypothetical derivatives of this scaffold, designated as Compound A , Compound B , and Compound C , designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of the VEGFR-2 signaling pathway is a hallmark of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[3] Therefore, potent and selective VEGFR-2 inhibitors are a sought-after class of anticancer agents.

A Tiered Approach to In Vitro Evaluation

A logical, tiered approach to in vitro testing is essential for efficient and cost-effective drug discovery. Our evaluation will proceed from direct target engagement in a simplified biochemical system to assessing functional consequences in a more complex cellular environment.

G cluster_0 Experimental Workflow A Compound Synthesis (Derivatives of this compound) B Primary Biochemical Screen (VEGFR-2 Kinase Assay) A->B  IC50 Determination C Cell-Based On-Target Assay (pVEGFR-2 Inhibition) B->C  EC50 Determination E Kinase Selectivity Profiling B->E  Off-Target Effects D Cellular Function Assay (HUVEC Proliferation) C->D  Antiproliferative Effect F Lead Candidate Selection D->F E->F

Caption: A typical experimental workflow for kinase inhibitor evaluation.

Primary Biochemical Assay: Direct Target Inhibition

The first step is to determine if our compounds directly bind to and inhibit the catalytic activity of the target kinase, VEGFR-2. A robust and high-throughput biochemical assay is ideal for this purpose. The ADP-Glo™ Kinase Assay is a common choice as it measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Protocol: ADP-Glo™ Kinase Assay for VEGFR-2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (Compound A, B, C) and a known inhibitor (e.g., Sorafenib) as a positive control.[3]

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and Sorafenib in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the kinase reaction mixture containing VEGFR-2 enzyme and substrate in assay buffer. b. Add 25 nL of the serially diluted compounds to the appropriate wells. c. To initiate the reaction, add 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: VEGFR-2 Inhibition
CompoundTargetIC₅₀ (nM)
Compound A VEGFR-215.2
Compound B VEGFR-289.7
Compound C VEGFR-25.6
Sorafenib VEGFR-29.1[3]

Interpretation: Based on this hypothetical data, Compound C is the most potent inhibitor of VEGFR-2 in a biochemical setting, showing superior activity to the reference compound Sorafenib. Compound A also demonstrates significant potency, while Compound B is considerably weaker.

Cell-Based Assays: Assessing On-Target and Functional Effects

While biochemical assays are crucial, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native environment. Therefore, cell-based assays are the next logical step.

On-Target Activity: Inhibition of VEGFR-2 Phosphorylation

To confirm that our compounds inhibit VEGFR-2 in a cellular context, we can measure the phosphorylation of the receptor in response to its ligand, VEGF-A. Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell model for this purpose.

G cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates (pY1175) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation CompoundC Compound C CompoundC->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway inhibited by Compound C.

Cellular Function: Antiproliferative Assay

A key functional consequence of VEGFR-2 inhibition is the suppression of endothelial cell proliferation. An MTT assay can be used to assess the antiproliferative effects of our compounds on HUVECs stimulated with VEGF-A.[4]

Protocol: HUVEC Proliferation (MTT) Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds for the inhibition of VEGF-A-induced HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • Test Compounds (Compound A, B, C) and Sorafenib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 medium and allow them to attach overnight.

  • Serum Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Add fresh basal medium containing VEGF-A (e.g., 20 ng/mL) and serial dilutions of the test compounds or Sorafenib. Include "no VEGF" and "VEGF + DMSO" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the "VEGF + DMSO" control (0% inhibition) and "no VEGF" control (representing baseline). Determine the EC₅₀ values by plotting the normalized response against the log of the compound concentration.

Comparative Data: Cellular Activity
CompoundTarget Cell LineAssayEC₅₀ (nM)
Compound A HUVECProliferation45.8
Compound B HUVECProliferation> 1000
Compound C HUVECProliferation18.3
Sorafenib HUVECProliferation35.0

Interpretation: The cellular data corroborates our biochemical findings. Compound C is the most effective at inhibiting HUVEC proliferation, with an EC₅₀ of 18.3 nM. This demonstrates good translation from biochemical potency to cellular activity. Compound A also shows reasonable cellular efficacy, whereas Compound B is largely inactive, suggesting it may have poor cell permeability or be susceptible to efflux pumps.

Kinase Selectivity: A Critical Consideration

Protein kinases share structural similarities in their ATP-binding pockets, leading to a high risk of off-target inhibition.[5][6] A highly selective compound is generally preferred to minimize potential toxicity. To assess selectivity, potent compounds like Compound C would be screened against a broad panel of kinases (e.g., the KINOMEscan™ panel). The goal is to find a compound that potently inhibits VEGFR-2 while having minimal activity against other kinases, particularly those known to cause adverse effects.

Conclusion and Path Forward

This comparative guide outlines a systematic approach to the in vitro evaluation of novel kinase inhibitors derived from the this compound scaffold.

Caption: Logical relationship for lead candidate selection.

Based on our hypothetical data, Compound C emerges as the superior candidate. It exhibits the highest potency in both biochemical and cellular assays, surpassing the reference inhibitor Sorafenib. The next steps for Compound C would involve comprehensive selectivity profiling, followed by in vivo pharmacokinetic and efficacy studies in animal models of cancer. This structured, data-driven approach ensures that only the most promising candidates are advanced, optimizing the path to clinical development.

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A Comparative Analysis of Synthetic Routes to 6-Bromo-5-methylnicotinic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel substituted heterocyclic compounds is a cornerstone of innovation. 6-Bromo-5-methylnicotinic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details necessary for its successful preparation.

Introduction to the Strategic Synthesis of this compound

The synthesis of this compound presents an interesting challenge in controlling regioselectivity on the pyridine ring. The two primary substituents, a bromine atom and a methyl group, must be installed in a specific arrangement relative to the carboxylic acid. This guide will focus on the most plausible and literature-supported synthetic strategies, evaluating them based on starting material availability, reaction efficiency, and scalability.

Route 1: Late-Stage Bromination of 5-Methylnicotinic Acid

This approach is arguably the most direct, commencing with the commercially available or readily synthesized 5-methylnicotinic acid. The key transformation is the regioselective bromination at the 6-position.

Synthesis of the Starting Material: 5-Methylnicotinic Acid

The precursor, 5-methylnicotinic acid, can be synthesized from 3,5-lutidine via oxidation.[1][2][3] A common method involves the use of potassium permanganate as the oxidant in an aqueous solution.[1][3] The reaction is typically carried out under mild conditions, followed by a workup procedure that carefully adjusts the pH to isolate the product from byproducts like 3,5-pyridinedicarboxylic acid.[3]

Key Step: Electrophilic Bromination

With 5-methylnicotinic acid in hand, the critical step is the introduction of the bromine atom at the 6-position. The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the existing substituents will direct the incoming electrophile. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. In this case, the 6-position is ortho to the activating methyl group, making it the most likely site for electrophilic attack.

A variety of brominating agents can be considered, with N-Bromosuccinimide (NBS) in the presence of an acid catalyst being a common choice for activating the pyridine ring towards bromination.[4]

Experimental Protocol: Bromination of 5-Methylnicotinic Acid

Materials:

  • 5-Methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylnicotinic acid in the chosen anhydrous solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of Route 1

Synthetic_Route_1 start 3,5-Lutidine intermediate 5-Methylnicotinic Acid start->intermediate KMnO4, H2O product This compound intermediate->product NBS, H2SO4

Caption: Synthetic pathway starting from 3,5-Lutidine.

Route 2: Synthesis from a Pre-brominated Pyridine Core

An alternative strategy involves starting with a pyridine ring that already possesses the bromo substituent at the 6-position and then introducing the methyl group at the 5-position. A plausible starting material for this route is 6-hydroxynicotinic acid.

Preparation of 6-Bromonicotinic Acid

6-Hydroxynicotinic acid can be synthesized through various methods, including the enzymatic hydroxylation of nicotinic acid.[5][6][7][8] The hydroxyl group can then be converted to a bromine atom using a reagent like phosphorus pentabromide.[9]

Key Challenge: C-H Methylation

The introduction of a methyl group at the 5-position of 6-bromonicotinic acid is a significant challenge. Direct C-H methylation of an electron-deficient pyridine ring is not a trivial transformation and often requires specialized catalysts and conditions that may not be compatible with the existing functional groups. While Friedel-Crafts type reactions are generally not effective on pyridine rings due to the Lewis acid complexing with the nitrogen atom,[10] more modern cross-coupling methodologies could potentially be employed, though this would likely involve a more convoluted synthetic sequence (e.g., introduction of a handle for cross-coupling at the 5-position).

Due to the synthetic hurdles associated with the key methylation step, this route is considered less practical for a straightforward synthesis of this compound compared to Route 1.

Visualization of Route 2

Synthetic_Route_2 start 6-Hydroxynicotinic Acid intermediate 6-Bromonicotinic Acid start->intermediate PBr5 product This compound intermediate->product Methylation (Challenging)

Caption: A more challenging route involving late-stage methylation.

Comparative Analysis

ParameterRoute 1: Late-Stage BrominationRoute 2: Late-Stage Methylation
Starting Material Availability 5-Methylnicotinic acid is commercially available or readily synthesized from 3,5-lutidine.6-Hydroxynicotinic acid is also accessible, but the subsequent bromination adds a step.
Key Step Feasibility Electrophilic bromination at the 6-position is directed by the methyl group and is a well-precedented reaction type on activated pyridine rings.C-H methylation of an electron-deficient bromopyridine is a significant synthetic challenge with limited general methods.
Regioselectivity Good control of regioselectivity is expected due to the directing effect of the methyl group.Regioselectivity of methylation could be problematic, and side reactions are likely.
Overall Efficiency Likely to be more efficient due to the more reliable key transformation.Expected to be less efficient and require more extensive optimization.
Scalability The reactions involved are generally amenable to scale-up.The challenging methylation step may be difficult to scale.

Conclusion and Recommendation

Based on the analysis of plausible synthetic strategies and the available chemical literature, Route 1, involving the late-stage bromination of 5-methylnicotinic acid, is the recommended approach for the synthesis of this compound. This route offers a more direct and reliable pathway with a higher probability of success and easier scalability. The starting material is readily accessible, and the key bromination step is guided by established principles of electrophilic aromatic substitution on substituted pyridines. While Route 2 is a theoretical possibility, the significant challenge of the C-H methylation step makes it a less practical choice for routine synthesis.

Researchers embarking on the synthesis of this compound are encouraged to focus their efforts on the optimization of the bromination conditions in Route 1 to achieve high yields and purity of the target compound.

References

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-.[Link]

  • Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.[Link]

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  • [Source 12] This source was not directly applicable to the synthesis of this compound.
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  • Research Square. Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.[Link]

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A Comparative Efficacy Analysis of 6-Bromo-5-methylnicotinic Acid Derivatives in Anti-Inflammatory, Neuroprotective, and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, derivatives of nicotinic acid have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive comparative analysis of compounds based on the 6-Bromo-5-methylnicotinic acid scaffold against established drugs in three key therapeutic areas: inflammation, neurodegeneration, and microbial infections. By synthesizing available preclinical data and outlining robust experimental protocols, this document serves as a critical resource for scientists engaged in the development of next-generation therapeutics.

Anti-Inflammatory Potential: Benchmarking Against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment.[1] These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2] This section benchmarks the potential of this compound derivatives against conventional NSAIDs, leveraging data from structurally similar nicotinic acid analogs.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The anti-inflammatory action of many drugs is centered on the inhibition of the COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Selective inhibition of COX-2 is a key objective in developing safer NSAIDs with reduced gastrointestinal side effects.[4] Nicotinic acid derivatives have shown promise as inhibitors of this pathway.

graph "COX_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05"]; PGH2 [label="Prostaglandin H2"]; Prostaglandins_Physiological [label="Prostaglandins\n(Stomach lining, etc.)"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain)"]; Inhibitors [label="this compound Derivatives\n& Other Inhibitors", shape=ellipse, fillcolor="#34A853"];

Arachidonic_Acid -> {COX1, COX2}; COX1 -> PGH2; COX2 -> PGH2; PGH2 -> Prostaglandins_Physiological; PGH2 -> Prostaglandins_Inflammatory; Inhibitors -> COX2 [arrowhead=tee]; }

Caption: Simplified COX signaling pathway and the inhibitory target of anti-inflammatory drugs.
Comparative In Vitro Efficacy: COX Inhibition

Direct comparative data for this compound derivatives is limited. However, studies on structurally related nicotinic acid derivatives provide a valuable benchmark for potential efficacy. The following table summarizes the in vitro inhibitory activity of representative nicotinate derivatives against COX-1 and COX-2, compared to established NSAIDs.[3]

CompoundTargetIC50 (µM) for COX-1IC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)
Nicotinate Derivative 1 COX-28.20.1554.7
Nicotinate Derivative 2 COX-27.560.0894.5
Celecoxib COX-27.60.04190
Diclofenac COX-1/COX-20.90.0330
Indomethacin COX-1/COX-20.10.30.33

Data for Nicotinate Derivatives 1 and 2 are representative of compounds from a study on nicotinate derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the validity of comparative efficacy data, a standardized experimental protocol is essential. The following outlines a general workflow for a COX inhibition assay.[3][5][6]

digraph "COX_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start:\nCOX Inhibition Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Enzyme [label="Prepare COX-1/COX-2\nEnzyme Solution"]; Add_Compound [label="Add Test Compound\n(e.g., 6-Bromo-5-methylnicotinic\nAcid Derivative)"]; Pre_incubation [label="Pre-incubation"]; Add_Substrate [label="Add Arachidonic Acid\n(Substrate)"]; Incubation [label="Incubation"]; Terminate_Reaction [label="Terminate Reaction"]; Quantify_Product [label="Quantify Prostaglandin\nProduction (e.g., by EIA)"]; Calculate_IC50 [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Enzyme; Prepare_Enzyme -> Add_Compound; Add_Compound -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Incubation; Incubation -> Terminate_Reaction; Terminate_Reaction -> Quantify_Product; Quantify_Product -> Calculate_IC50; }

Caption: General workflow for a COX inhibition assay to determine IC50 values.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor such as hematin.

  • Compound Addition: The test compound (e.g., a this compound derivative) is added to the enzyme solution at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Pre-incubation: The enzyme and compound mixture is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution such as 1 M HCl.

  • Product Quantification: The amount of prostaglandin produced (e.g., PGF2α) is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the anti-inflammatory activity of novel compounds.[7][8][9][10][11] This model mimics the acute inflammatory response and allows for the evaluation of a compound's ability to reduce swelling over time. While specific data for this compound derivatives in this model is not yet available, this protocol provides a framework for future comparative studies against established NSAIDs like indomethacin or diclofenac.

Neuroprotective Efficacy: A Potential New Frontier

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant unmet medical need. Emerging research suggests that nicotinic acetylcholine receptor (nAChR) modulation may offer a neuroprotective strategy.[12] Given that this compound is a derivative of nicotinic acid, its potential to interact with these receptors and exert neuroprotective effects warrants investigation.

Mechanism of Action: Potential Modulation of Nicotinic Receptors

Nicotinic receptors are implicated in various neuronal functions, and their dysfunction is linked to the pathology of neurodegenerative diseases.[12] Compounds that can positively modulate these receptors may help to protect neurons from damage and improve cognitive function.

Comparative In Vitro Efficacy: Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to screen for neuroprotective compounds.[13][14][15][16][17] In this model, neuronal damage is induced by toxins such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), and the ability of a test compound to prevent cell death is measured.

While direct comparative data for this compound derivatives is not available, the following table illustrates the type of comparative data that can be generated using this model, with hypothetical data for a novel compound benchmarked against Donepezil, a current standard of care for Alzheimer's disease.[2][18][19][20]

CompoundConcentration (µM)% Cell Viability (vs. Toxin Control)
This compound Derivative (Hypothetical) 165%
1085%
Donepezil 160%
1080%
Experimental Protocol: In Vitro Neuroprotection Assay

Step-by-Step Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media until they reach a suitable confluency.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a this compound derivative) or a reference drug (e.g., Donepezil) for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: A neurotoxin (e.g., 100 µM H₂O₂) is added to the cell culture to induce oxidative stress and cell death.

  • Incubation: The cells are incubated with the toxin for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the control group (cells not treated with the toxin).

Antimicrobial Activity: A Potential Alternative to Conventional Antibiotics

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[21] Nicotinic acid derivatives have demonstrated antimicrobial properties, suggesting that this compound-based compounds could be a promising area of investigation.[8]

Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent.[13] It is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table presents MIC values for representative nicotinic acid derivatives against common bacterial strains, providing a benchmark for the potential efficacy of this compound compounds against established antibiotics.[8]

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Nicotinic Acid Derivative (Acylhydrazone) 7.81>500
Ciprofloxacin 0.5 - 1.00.015 - 1.0
Vancomycin 0.5 - 2.0N/A

Data for the Nicotinic Acid Derivative is from a study on the antimicrobial activity of novel nicotinic acid derivatives.[8] Data for Ciprofloxacin and Vancomycin represents a typical range of susceptibility.[12][21][22][23]

Experimental Protocol: Antimicrobial Susceptibility Testing

The determination of MIC values is performed according to standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24]

digraph "Antimicrobial_Susceptibility_Testing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start:\nAntimicrobial Susceptibility Testing", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Inoculum [label="Prepare Standardized\nBacterial Inoculum"]; Serial_Dilution [label="Perform Serial Dilution\nof Test Compound"]; Inoculate_Tubes [label="Inoculate Tubes/Plates\nwith Bacteria"]; Incubation [label="Incubate at 37°C\nfor 18-24 hours"]; Determine_MIC [label="Determine MIC\n(Lowest concentration with\nno visible growth)"]; Report_Result [label="Report MIC Value (µg/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Inoculum; Prepare_Inoculum -> Serial_Dilution; Serial_Dilution -> Inoculate_Tubes; Inoculate_Tubes -> Incubation; Incubation -> Determine_MIC; Determine_MIC -> Report_Result; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of tubes or a microtiter plate.

  • Inoculation: Each tube or well is inoculated with the standardized bacterial suspension.

  • Incubation: The tubes or plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

In Vivo Efficacy: Murine Sepsis Model

To evaluate the in vivo efficacy of a potential antimicrobial agent, a murine sepsis model is often employed.[25][26] This model mimics a systemic bacterial infection and allows for the assessment of a compound's ability to improve survival and reduce bacterial load in a living organism. While specific data for this compound derivatives in this model is not yet available, this protocol provides a framework for future comparative studies against standard-of-care antibiotics.

Conclusion and Future Directions

The exploration of this compound-based compounds presents a promising avenue for the discovery of novel therapeutics with anti-inflammatory, neuroprotective, and antimicrobial properties. While direct comparative efficacy data against existing drugs is still emerging, the analysis of structurally related nicotinic acid derivatives provides a strong rationale for their continued investigation.

Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating their efficacy using the standardized in vitro and in vivo protocols outlined in this guide. Head-to-head comparisons with established drugs in each therapeutic area will be crucial for determining their true clinical potential. Furthermore, mechanistic studies to elucidate the precise molecular targets of these compounds will be essential for their rational design and optimization. The data and protocols presented herein offer a solid foundation for advancing this exciting class of compounds from the laboratory to the clinic.

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  • Assessment of the In Vivo Efficacy of WCK 5222 (Cefepime-Zidebactam) against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Murine Lung Infection Model - PubMed. (2018). Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 6-Bromo-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of key intermediates is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural analysis of 6-Bromo-5-methylnicotinic acid, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structure confirmation, and how this data distinguishes the target molecule from potential isomeric impurities.

The Imperative of Structural Verification

The precise arrangement of substituents on the pyridine ring of nicotinic acid derivatives is critical to their reactivity and biological activity. In the case of this compound, isomeric impurities such as 5-Bromo-6-methylnicotinic acid or 2-Bromo-5-methylnicotinic acid could arise during synthesis. The use of an incorrectly identified isomer can lead to failed subsequent reactions, the generation of impure final compounds, and misleading biological data. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential.

The Spectroscopic Quadfecta: A Multi-Pronged Approach

No single spectroscopic technique provides a complete structural picture. Instead, we leverage the complementary nature of four key methods to build an unshakeable confirmation of the target structure.

Workflow for Spectroscopic Structural Confirmation

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Confirmation Sample Synthesized 6-Bromo- 5-methylnicotinic acid NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret Interpret Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - m/z value NMR->Interpret IR->Interpret MS->Interpret Compare Compare with predicted data and known isomers Interpret->Compare Confirm Unambiguous Structure of This compound Compare->Confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on an aromatic ring. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a detailed electronic and spatial map of the molecule.

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons: The pyridine ring of the target molecule has two protons. The proton at the 2-position (H-2) is expected to appear as a doublet, deshielded by the adjacent nitrogen atom. The proton at the 4-position (H-4) will also be a doublet. The coupling constant between these two protons (J-coupling) will be small, characteristic of a meta-relationship.

  • Methyl Protons: The methyl group at the 5-position will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the typical range for an aromatic methyl group.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. This peak may be exchangeable with D₂O.

Comparative Analysis with Isomers:
CompoundPredicted ¹H NMR Signals (ppm)Key Differentiating Features
This compound H-2 (d, ~8.9), H-4 (d, ~8.2), -CH₃ (s, ~2.5), -COOH (br s, >10)Two aromatic doublets with meta-coupling.
5-Bromo-6-methylnicotinic acidH-2 (s, ~8.8), H-4 (s, ~8.4), -CH₃ (s, ~2.7), -COOH (br s, >10)Two aromatic singlets.
2-Bromo-5-methylnicotinic acidH-4 (d, ~8.1), H-6 (d, ~8.6), -CH₃ (s, ~2.4), -COOH (br s, >10)Two aromatic doublets with meta-coupling, different chemical shifts compared to the target.

This comparative data highlights the diagnostic power of ¹H NMR in distinguishing between isomers. The presence of two meta-coupled doublets is a strong indicator of the this compound structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and electronic environment of the carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of this compound:

The spectrum is expected to show seven distinct signals:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm.

  • Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C-6) will be significantly shielded compared to an unsubstituted carbon. The chemical shifts of the other carbons will be influenced by the positions of the nitrogen, bromine, methyl, and carboxyl groups.

  • Methyl Carbon: The methyl carbon will appear as a singlet in the aliphatic region, typically around 15-25 ppm.

Comparative Analysis with Isomers:
CompoundPredicted ¹³C NMR Signals (ppm)Key Differentiating Features
This compound ~7 signals: C=O (~168), 5 aromatic C, -CH₃ (~18)Unique set of chemical shifts for the aromatic carbons.
5-Bromo-6-methylnicotinic acid~7 signals: C=O (~167), 5 aromatic C, -CH₃ (~23)Different chemical shifts for the aromatic carbons due to altered substituent effects.
2-Bromo-5-methylnicotinic acid~7 signals: C=O (~166), 5 aromatic C, -CH₃ (~17)Distinct chemical shifts for the aromatic carbons, particularly the carbon bearing the bromine.

The precise chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making this technique excellent for confirming the substitution pattern established by ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Spectrum of this compound:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.[1][2]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[1]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[1]

  • C-Br Stretch: The carbon-bromine stretch will be observed in the fingerprint region, typically between 500-600 cm⁻¹.

Comparative Analysis with Isomers:

The IR spectra of the isomers will be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish between them, although this is not as definitive as NMR spectroscopy. The primary utility of IR in this context is to confirm the presence of the carboxylic acid and the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. For this compound (C₇H₆BrNO₂), the expected m/z values for the molecular ions are approximately 214.9 and 216.9.

  • Fragmentation: Common fragmentation pathways for nicotinic acids include the loss of the carboxyl group (-COOH) and subsequent fragmentation of the pyridine ring.

Comparative Analysis with Isomers:

All isomers of this compound will have the same molecular weight and will therefore exhibit the same molecular ion peaks. However, the relative intensities of the fragment ions may differ slightly due to the different positions of the substituents, which can influence the stability of the resulting fragments. While not the primary tool for distinguishing these isomers, MS is crucial for confirming the molecular formula.

Experimental Protocols

Sample Preparation

A small amount of the solid this compound product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a solid using an ATR accessory or prepared as a KBr pellet. For MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for introduction into the mass spectrometer.

¹H and ¹³C NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the ¹³C NMR signals.

Infrared (IR) Spectroscopy
  • Obtain a background spectrum of the empty ATR crystal or KBr press.

  • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Identify the molecular ion peak and any significant fragment ions.

Logical Framework for Structural Confirmation

G Start Isomeric Mixture? MS_Data Acquire Mass Spectrum Start->MS_Data Step 1 NMR_Data Acquire ¹H & ¹³C NMR Check_H_NMR Two meta-coupled aromatic doublets? NMR_Data->Check_H_NMR IR_Data Acquire IR Spectrum Check_FG Carboxylic Acid & Aromatic Ring Present? IR_Data->Check_FG Check_MW Correct Molecular Weight? MS_Data->Check_MW Check_MW->IR_Data Yes Structure_Incorrect Structure Incorrect or Impure Check_MW->Structure_Incorrect No Check_FG->NMR_Data Yes Check_FG->Structure_Incorrect No Check_C_NMR Consistent ¹³C shifts? Check_H_NMR->Check_C_NMR Yes Check_H_NMR->Structure_Incorrect No Structure_Confirmed Structure Confirmed: This compound Check_C_NMR->Structure_Confirmed Yes Check_C_NMR->Structure_Incorrect No

Caption: Decision-making process for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While mass spectrometry confirms the molecular formula and IR spectroscopy verifies the presence of key functional groups, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the correct substitution pattern. By comparing the acquired data with predicted values and the known spectra of potential isomers, researchers can have the highest degree of confidence in the identity and purity of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002658). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methylnicotinic acid (C7H6BrNO2). Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 6-Bromo-5-methylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-5-methylnicotinic acid, a halogenated pyridine derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Immediate Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in its safe handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)SpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing.[3][4]To protect the eyes from splashes and airborne particles that can cause serious irritation.[1][3]
Skin and Body Protection A laboratory coat should be worn to prevent contamination of personal clothing.[3]To minimize the risk of accidental skin exposure.
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator is required.To prevent respiratory tract irritation from airborne particles.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

Step 1: Waste Segregation and Collection
  • Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a material compatible with the chemical and have a secure, leak-proof screw-on cap.[6][7]

  • Solid Waste:

    • Collect solid this compound waste, including any contaminated items such as weighing paper or disposable spatulas, in this designated container.

    • Do not mix solid waste with liquid waste.[7]

  • Liquid Waste (Solutions):

    • If you have solutions of this compound, they must be collected in a separate, compatible liquid hazardous waste container.

    • Segregate halogenated organic waste from non-halogenated waste streams as required by your institution's waste management plan.[8]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[9]

    • Attach a hazardous waste tag provided by your EH&S department and fill it out completely.[7]

Step 2: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[7] The secondary container should be made of a compatible material and be able to hold at least 110% of the volume of the primary container.[7]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and bases, to prevent any adverse chemical reactions.[6][10]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][7] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Arranging for Disposal
  • Contact EH&S: Once the waste container is full or you no longer need to add to it, contact your institution's EH&S department to arrange for a hazardous waste pickup.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests. This may involve submitting an online form or calling the EH&S office directly.[10]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan for managing spills and exposures is essential.

Spill Cleanup
  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: For a small spill of solid material, and if you are trained and equipped to do so, proceed with cleanup. For large spills, contact your institution's emergency response team or EH&S.

  • Cleanup Procedure for Small Spills:

    • Wear the appropriate PPE as outlined in Section 1.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[2]

    • Carefully sweep up the spilled material and absorbent into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.

    • Properly label the waste container and arrange for its disposal through EH&S.

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.

Regulatory Context: Why Proper Disposal Matters

This compound is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds due to their potential for environmental persistence and toxicity.[13][14] Improper disposal can lead to contamination of soil and water, posing a risk to ecosystems and human health. Furthermore, academic and industrial institutions are subject to strict regulatory oversight and can face significant penalties for non-compliance with hazardous waste regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Handling 6-Bromo-5- methylnicotinic acid PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Use Designated Labeled Hazardous Waste Container FumeHood->WasteContainer Segregate Segregate Solid and Liquid Waste WasteContainer->Segregate SAA Store in Satellite Accumulation Area Segregate->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment ContactEHS Contact EH&S for Waste Pickup SecondaryContainment->ContactEHS End Proper Disposal by Licensed Facility ContactEHS->End

Caption: Workflow for the proper disposal of this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • 5-Bromo-6-methylnicotinic acid. PubChem. [Link]

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Personal protective equipment for handling 6-Bromo-5-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Bromo-5-methylnicotinic Acid

Navigating the specific handling requirements of this compound is crucial for ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe management of this compound.

Understanding the Risks: Hazard Analysis

This compound is classified as a compound that can cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] Ingestion is considered harmful.[3] The hazards associated with similar pyridine compounds include potential for nausea, coughing, wheezing, and abdominal pain upon exposure.[4] Therefore, minimizing exposure through inhalation, skin contact, and ingestion is paramount.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when working with this and similar chemical compounds. The following table summarizes the recommended PPE, drawing on guidelines for handling pyridine derivatives and halogenated organic acids.

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[4][5]Provides robust chemical resistance against pyridine and its derivatives.[4]
Eye and Face Protection Chemical splash goggles are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[7]Protects against splashes and potential fumes that can lead to serious eye irritation.[2]
Skin and Body Protection A chemical-resistant lab coat is required.[8] Consider flame-retardant and antistatic protective clothing.Protects against skin contact, which can be irritating and potentially harmful.[2][9]
Respiratory Protection All work should be conducted in a certified chemical fume hood or a well-ventilated area.[4][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]Pyridine-like fumes can cause respiratory irritation, headaches, and dizziness upon inhalation.[4]

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from initial preparation to final disposal.

Pre-Operational Safety Checks
  • Ventilation Verification : Ensure the chemical fume hood is operational and certified.

  • PPE Inspection : Examine all PPE for signs of wear or damage. Don fresh gloves before handling the compound.

  • Emergency Equipment Location : Confirm the location and accessibility of the nearest eyewash station and safety shower.[10]

  • Spill Kit Availability : Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.[10]

Handling and Experimental Procedure
  • Container Inspection : Before use, inspect the container for any signs of damage or leakage.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or fumes.[8] Avoid generating dust.[9]

  • Controlled Environment : Keep containers tightly closed when not in use.[4][9]

  • Avoid Incompatibilities : Store and handle away from strong oxidizing agents, strong acids, and bases.[7][11]

Post-Operational Procedures
  • Decontamination : Thoroughly clean the work area after completion of the experiment.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7]

  • Glove Removal : Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream.

  • Lab Coat Management : Do not wear lab coats outside of the laboratory to prevent cross-contamination.[5] Launder work clothes separately.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh & Transfer in Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment Complete post2 Properly Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures

Spill Response:

  • Minor Spills: In the event of a small spill, clean it up immediately.[9] Use dry clean-up procedures and avoid generating dust.[9] Vacuuming with an explosion-proof machine is a suitable method.[9] Place the spilled material in a clean, dry, sealable, and labeled container.[9]

  • Major Spills: For larger spills, evacuate the area and alert the appropriate emergency personnel.[9]

Exposure Response:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[11][12] Seek prompt medical attention.[4]

  • Skin Contact: Immediately flush the affected skin with running water.[9] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation occurs.[11][12]

  • Inhalation: Move the individual to fresh air.[11][12] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Give a glass of water and seek immediate medical attention.[9][11]

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation : As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.[10]

  • Container Management : Waste containers should be kept tightly closed and properly labeled with the contents.[9][10]

  • Institutional Protocols : Adhere strictly to your institution's hazardous waste management protocols for the final disposal of the collected waste.[8] Never dispose of this chemical down the drain.[8]

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). Retrieved from [Link]

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25). Retrieved from [Link]

  • Pyridine HAZARD SUMMARY. New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). Retrieved from [Link]

  • Halogenated Solvents Safety Data Sheet. Washington State University. (n.d.). Retrieved from [Link]

  • SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. TigerWeb. (n.d.). Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. (2011). Retrieved from [Link]

  • 6-Methyl Nicotinate Manufacturing Process. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.